3,8-Dihydroxydecanoyl-CoA
Description
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Properties
Molecular Formula |
C31H54N7O19P3S |
|---|---|
Molecular Weight |
953.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,8-dihydroxydecanethioate |
InChI |
InChI=1S/C31H54N7O19P3S/c1-4-18(39)7-5-6-8-19(40)13-22(42)61-12-11-33-21(41)9-10-34-29(45)26(44)31(2,3)15-54-60(51,52)57-59(49,50)53-14-20-25(56-58(46,47)48)24(43)30(55-20)38-17-37-23-27(32)35-16-36-28(23)38/h16-20,24-26,30,39-40,43-44H,4-15H2,1-3H3,(H,33,41)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48) |
InChI Key |
MCDQQNBRRSZEDE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Intermediate: A Technical Guide to the Putative Biological Significance of 3,8-Dihydroxydecanoyl-CoA
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the theoretical biological significance of 3,8-Dihydroxydecanoyl-CoA, a novel yet sparsely documented fatty acyl-CoA. In the absence of extensive direct research, this document synthesizes information from related, well-established metabolic pathways to propose a putative role for this molecule. We explore its potential biosynthesis through a combination of fatty acid β-oxidation and ω- or in-chain hydroxylation, its likely metabolic fate, and its speculative functions in cellular signaling and as a precursor for secondary metabolite synthesis. Detailed experimental protocols for the identification and characterization of such novel acyl-CoAs are provided, alongside contextual quantitative data from analogous molecules to aid researchers in this nascent area of lipidomics.
Introduction: Unveiling a Hypothetical Metabolite
Coenzyme A (CoA) thioesters of fatty acids are central players in metabolism, serving as intermediates in energy production, lipid biosynthesis, and cellular signaling.[1] While the roles of many acyl-CoAs are well-understood, the biological landscape is populated by a vast number of these molecules, many of which remain uncharacterized.[2] this compound is one such molecule that, while not prominently featured in current metabolic charts, can be postulated to arise from the interplay of known enzymatic pathways.
The structure, featuring hydroxyl groups at both the β (C3) and ω-2 (C8) positions of a ten-carbon acyl chain, suggests a fascinating intersection of fatty acid oxidation and hydroxylation pathways. This guide will explore the hypothetical origins and functions of this molecule, providing a framework for its potential discovery and characterization.
Putative Biosynthesis of this compound
The formation of this compound likely involves a multi-step process integrating enzymes from different subcellular compartments. The two key features of the molecule are the 3-hydroxy group, characteristic of β-oxidation intermediates, and the 8-hydroxy group, which points towards the action of cytochrome P450 monooxygenases.
One plausible biosynthetic route begins with the hydroxylation of decanoic acid. Cytochrome P450 enzymes, particularly from the CYP4 family, are known to hydroxylate fatty acids at the ω and other in-chain positions.[3][4] Following hydroxylation at the C8 position to form 8-hydroxydecanoic acid, this modified fatty acid would be activated to its CoA thioester, 8-hydroxydecanoyl-CoA, by an acyl-CoA synthetase. This intermediate could then enter the mitochondrial or peroxisomal β-oxidation pathway. The first cycle of β-oxidation would proceed as usual, but the second cycle would yield this compound after the hydration of the enoyl-CoA intermediate.
Figure 1. Proposed biosynthetic pathway for this compound.
Potential Metabolic Fates and Biological Significance
The presence of two hydroxyl groups on the acyl chain could significantly influence the molecule's metabolic fate and biological activity compared to its non-hydroxylated or mono-hydroxylated counterparts.
-
Further Metabolism: this compound could be a substrate for further rounds of β-oxidation, potentially yielding shorter-chain dihydroxy acyl-CoAs. However, the hydroxyl group at C8 may sterically hinder the action of β-oxidation enzymes, leading to its accumulation or diversion into other pathways.
-
Incorporation into Complex Lipids: The hydroxylated acyl chain could be incorporated into phospholipids (B1166683) or triglycerides, altering the physical properties of membranes or lipid droplets.
-
Signaling Molecule: Dihydroxy fatty acids have been implicated in cell signaling. For instance, certain arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood have been correlated with symptoms of autism spectrum disorders, suggesting a role in neurodevelopment.[5][6][7] It is plausible that 3,8-dihydroxydecanoic acid, released from its CoA ester, could act as a signaling molecule.
-
Precursor for Secondary Metabolites: In bacteria, fungi, and plants, complex fatty acid derivatives are often used as precursors for the synthesis of secondary metabolites like polyketides.[8] The dihydroxy nature of this molecule would make it a unique building block for such biosynthetic pathways.
Figure 2. Potential metabolic fates and roles of this compound.
Experimental Protocols
The identification and characterization of novel acyl-CoAs require sensitive and specific analytical techniques.
Protocol for Identification and Quantification of Novel Acyl-CoAs by LC-MS/MS
This protocol is adapted from methods developed for the broad-coverage quantification of cellular acyl-CoAs.[9][10]
-
Sample Preparation:
-
Flash-freeze biological samples (tissues or cell pellets) in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen sample in a cold extraction buffer (e.g., 2:1:1 methanol (B129727):acetonitrile:water with 0.1% formic acid).
-
Include a mixture of stable isotope-labeled internal standards for quantification.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.
-
Resuspend the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
-
LC-MS/MS Analysis:
-
Employ a liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Use a C18 reversed-phase column for separation of the acyl-CoAs.
-
The mobile phases typically consist of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
For detection, use electrospray ionization (ESI) in positive mode.
-
In a triple quadrupole instrument, monitor for the neutral loss of 507 Da, which is characteristic of the fragmentation of the CoA moiety.[10]
-
For high-resolution mass spectrometry, perform targeted analysis using the accurate mass of the predicted this compound.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio.
-
Confirm the identity of the molecule by fragmentation analysis (MS/MS).
-
Quantify the amount of the molecule by comparing its peak area to that of the internal standards.
-
References
- 1. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for (S)-Hydroxydecanoyl-CoA (HMDB0003938) [hmdb.ca]
- 3. Omega oxidation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 6. lindenclinics.com [lindenclinics.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Crosstalk between primary and secondary metabolism: Interconnected fatty acid and polyketide biosynthesis in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An Examination of 3,8-Dihydroxydecanoyl-CoA: A Putative Intermediate in Fatty Acid Metabolism
A comprehensive review of existing scientific literature reveals a notable absence of direct research on the discovery and specific characterization of 3,8-Dihydroxydecanoyl-CoA. This suggests that the molecule may be a novel, yet-to-be-fully-identified intermediate in fatty acid metabolism, a transient species that has not been the primary focus of dedicated studies, or a theoretical compound. The following guide, therefore, synthesizes information on closely related and well-documented acyl-CoA derivatives and the broader biochemical pathways in which this compound would logically participate. This report is intended for researchers, scientists, and drug development professionals seeking to understand the potential role and analytical approaches for this and similar molecules.
Contextual Placement: Fatty Acid Beta-Oxidation
Acyl-CoAs are central to energy production from fats. They are fatty acids attached to a coenzyme A (CoA) molecule, which prepares them for a series of enzymatic reactions known as β-oxidation. This process systematically shortens the fatty acid chain, releasing acetyl-CoA, which then enters the citric acid cycle to generate ATP.
The general role of acyl-CoAs is to facilitate the transport of fatty acids from the cytoplasm into the mitochondria, where β-oxidation occurs. This is a critical step in cellular energy homeostasis.[1] The β-oxidation spiral involves a repeated sequence of four enzymatic reactions: oxidation, hydration, oxidation, and thiolysis.
Based on its name, this compound is a ten-carbon (decanoyl) chain with hydroxyl groups at the 3rd and 8th positions. The 3-hydroxyacyl-CoA structure is a key intermediate in the standard β-oxidation pathway. The presence of an additional hydroxyl group at the 8th position suggests it might be an intermediate in the metabolism of a modified or unusual fatty acid.
Hypothetical Biosynthesis and Processing
The formation of a dihydroxyacyl-CoA intermediate is not typical for the β-oxidation of saturated fatty acids. However, it could potentially arise during the metabolism of unsaturated or modified fatty acids.
Caption: Hypothetical pathway for the formation and processing of this compound.
Characterization and Analytical Approaches
Given the lack of specific data for this compound, we must infer the methodologies for its characterization from studies of similar molecules.
Quantitative Data for Related Acyl-CoAs
The following table summarizes general information for related acyl-CoA molecules. It is important to note that these are not for this compound and are provided for comparative context.
| Molecule | Molecular Weight (Da) | Chemical Formula | Key Associated Enzyme |
| 3,8-Dihydroxydodecanoyl-CoA | 981.84 | C33H58N7O19P3S | Not Specified[2] |
| (S)-Hydroxydecanoyl-CoA | 937.783 | C31H54N7O18P3S | 3-Hydroxyacyl-CoA Dehydrogenase |
| Decanoyl-CoA | Not directly found | C31H52N7O17P3S (general structure) | Acyl-CoA Dehydrogenases[3] |
Experimental Protocols
The identification and characterization of a novel acyl-CoA like this compound would likely involve the following experimental workflow.
Caption: A generalized experimental workflow for the identification and characterization of a novel acyl-CoA.
Detailed Methodologies:
-
Metabolite Extraction: Acyl-CoAs would be extracted from biological samples using a solvent system, often containing an acidic component to improve stability. A common method is solid-phase extraction.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary technique for detecting and quantifying acyl-CoAs.
-
Chromatography: Reversed-phase chromatography is typically used to separate acyl-CoAs based on their chain length and modifications.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is often employed. The mass-to-charge ratio (m/z) of the parent ion would be used for putative identification. Tandem mass spectrometry (MS/MS) would then be used to fragment the molecule, and the resulting fragmentation pattern provides structural information for more confident identification and quantification.
-
-
Chemical Synthesis and NMR: To definitively confirm the structure, a chemical standard of this compound would need to be synthesized. Nuclear Magnetic Resonance (NMR) spectroscopy would then be used to elucidate the precise structure of the synthesized standard, confirming the positions of the hydroxyl groups.
-
Enzyme Assays: Once identified and a standard is available, functional studies can be performed. The activity of enzymes that may act on this compound, such as 3-hydroxyacyl-CoA dehydrogenases, can be measured.[4] A typical assay would monitor the change in absorbance of NAD+ to NADH at 340 nm in the presence of the enzyme and the substrate.
Potential Significance and Future Directions
The study of novel acyl-CoAs is crucial for a complete understanding of lipid metabolism and its role in health and disease. Defects in fatty acid oxidation are associated with a range of metabolic disorders.[1] The compartmentalization of different acyl-CoA dehydrogenases in tissues like the brain suggests that β-oxidation has functions beyond simple energy generation, potentially including the synthesis and degradation of unique lipids vital for neuronal function.[5]
Future research on this compound would need to focus on:
-
Definitive Identification: Utilizing advanced mass spectrometry and chemical synthesis to confirm its existence and structure in biological systems.
-
Pathway Elucidation: Identifying the enzymes responsible for its synthesis and degradation.
-
Functional Role: Investigating its impact on cellular signaling, energy metabolism, and its potential involvement in pathological states.
References
- 1. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs. Characterization of two forms of hydro-lyase that convert D-(-)-3-hydroxyacyl-CoA into 2-trans-enoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Identification and characterization of new long chain acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Hypothetical Biosynthesis of 3,8-Dihydroxydecanoyl-CoA in Plants
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The biosynthetic pathway for 3,8-dihydroxydecanoyl-CoA in plants has not been experimentally elucidated in published literature. This document presents a hypothetical pathway based on known enzymatic reactions in plant fatty acid metabolism. The proposed pathway, enzymes, and experimental protocols are intended to serve as a framework for future research.
Introduction
Dihydroxylated fatty acids are a class of lipid molecules with diverse biological activities and potential applications in biotechnology and pharmacology. While plants are known to produce a wide array of hydroxylated fatty acids, the specific molecule this compound has not been identified as a known plant metabolite, and its biosynthetic pathway remains uncharacterized. This technical guide proposes a plausible biosynthetic route to this compound in plants, starting from the common medium-chain fatty acid, decanoyl-CoA. The proposed pathway involves key enzymatic steps from fatty acid β-oxidation and cytochrome P450-mediated hydroxylation. This document provides a theoretical framework, including potential enzymes, detailed experimental protocols for pathway elucidation, and illustrative quantitative data to guide researchers in this area.
Proposed Biosynthetic Pathway of this compound
The proposed pathway initiates with decanoyl-CoA, an intermediate in plant fatty acid metabolism, and proceeds through two key hydroxylation steps to yield this compound.
Pathway Overview
The hypothetical pathway can be summarized in the following steps:
-
Dehydrogenation: Decanoyl-CoA is oxidized to trans-Δ²-enoyl-CoA by an acyl-CoA dehydrogenase.
-
Hydration: The trans-Δ²-enoyl-CoA is hydrated to form 3-hydroxydecanoyl-CoA by an enoyl-CoA hydratase.
-
In-chain Hydroxylation: The 3-hydroxydecanoyl-CoA is hydroxylated at the C-8 position by a cytochrome P450 monooxygenase to yield this compound.
Visual Representation of the Proposed Pathway
Caption: Hypothetical biosynthetic pathway of this compound in plants.
Key Enzymes in the Proposed Pathway
The enzymes proposed to catalyze the biosynthesis of this compound are members of well-characterized families involved in plant lipid metabolism.
| Step | Enzyme Class | Potential Candidate Genes (from Arabidopsis thaliana) | Substrate(s) | Product(s) | Cofactor(s) | Subcellular Localization |
| 1 | Acyl-CoA Dehydrogenase | AtACDH1, AtACDH2 | Decanoyl-CoA | trans-Δ²-Enoyl-CoA | FAD | Peroxisome, Mitochondria |
| 2 | Enoyl-CoA Hydratase | AtECH1, AtECH2 | trans-Δ²-Enoyl-CoA, H₂O | 3-Hydroxydecanoyl-CoA | None | Peroxisome, Mitochondria |
| 3 | Cytochrome P450 Monooxygenase | AtCYP703A2, AtCYP81B1 | 3-Hydroxydecanoyl-CoA | This compound | O₂, NADPH | Endoplasmic Reticulum |
Table 1: Proposed enzymes and their characteristics in the this compound biosynthetic pathway.
Acyl-CoA Dehydrogenase and Enoyl-CoA Hydratase
The initial steps of the proposed pathway are analogous to the first two steps of fatty acid β-oxidation. In plants, β-oxidation occurs primarily in the peroxisomes.[1] 3-hydroxyacyl-CoA dehydrogenase is a key enzyme in this process and is known to act on a range of fatty acyl-CoA chain lengths.[2] While these enzymes are primarily involved in catabolism, their reactions are reversible.
Cytochrome P450-mediated In-chain Hydroxylation
The crucial step for the formation of the dihydroxy derivative is the in-chain hydroxylation at the C-8 position. Plant cytochrome P450 monooxygenases (CYPs) are a large family of enzymes capable of hydroxylating fatty acids at various positions.[3] The CYP703 family, in particular, has been shown to hydroxylate medium-chain fatty acids at in-chain positions. For instance, Arabidopsis thaliana CYP703A2 preferentially hydroxylates lauric acid (C12) at the C-7 position but also shows activity on capric acid (C10).[4][5] Similarly, members of the CYP81 family have demonstrated in-chain hydroxylase activity on medium-chain fatty acids.[6]
Illustrative Quantitative Data
As this pathway is hypothetical, no experimental quantitative data exists. The following tables provide illustrative data based on known values for similar enzymes and metabolites in plant systems to serve as a benchmark for future experiments.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Acyl-CoA Dehydrogenase (hypothetical) | Decanoyl-CoA | 20 - 100 | 50 - 200 |
| Enoyl-CoA Hydratase (hypothetical) | trans-Δ²-Enoyl-CoA | 15 - 80 | 100 - 500 |
| CYP703A2 (example) | Lauric Acid (C12) | 5 - 25 | 1 - 10 |
| CYP703-like (hypothetical) | 3-Hydroxydecanoyl-CoA | 10 - 50 | 0.5 - 5 |
Table 2: Hypothetical enzyme kinetic parameters.
| Metabolite | Hypothetical Concentration (pmol/g FW) |
| Decanoyl-CoA | 50 - 200 |
| 3-Hydroxydecanoyl-CoA | 10 - 50 |
| This compound | 1 - 10 |
Table 3: Hypothetical metabolite concentrations in plant tissue expressing the pathway.
Experimental Protocols for Pathway Elucidation
The validation of the proposed pathway requires a multi-faceted approach, combining metabolomics, biochemistry, and molecular genetics.
Identification of Pathway Intermediates
The first step is to determine if this compound and its precursors are present in any plant species. This can be achieved through sensitive analytical techniques.
Protocol: Acyl-CoA Extraction and Analysis by LC-MS/MS
-
Tissue Homogenization: Flash-freeze plant tissue (e.g., leaves, seeds) in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract the powdered tissue with an acidic solvent mixture (e.g., 2.5% (v/v) acetic acid in 2-propanol/water, 50:50 v/v) to precipitate proteins and extract polar metabolites.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich for acyl-CoAs. Wash the cartridge with an aqueous buffer to remove hydrophilic compounds and elute the acyl-CoAs with a methanol/water mixture.
-
LC-MS/MS Analysis: Separate the acyl-CoAs using reversed-phase liquid chromatography coupled to a tandem mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect and quantify the target molecules based on their specific precursor-product ion transitions.
Caption: Workflow for the analysis of acyl-CoA esters in plant tissues.
In Vitro Characterization of Pathway Enzymes
To confirm the function of candidate enzymes, they must be expressed recombinantly and their activity assayed in vitro.
Protocol: Heterologous Expression and Assay of a Candidate Cytochrome P450
-
Gene Cloning: Amplify the full-length coding sequence of a candidate CYP gene (e.g., from the CYP703 or CYP81 family) from plant cDNA and clone it into a yeast or E. coli expression vector.
-
Heterologous Expression: Transform the expression construct into a suitable host strain (e.g., Saccharomyces cerevisiae strain WAT11, which co-expresses an Arabidopsis NADPH-cytochrome P450 reductase).
-
Microsome Isolation: Grow the recombinant yeast culture and induce protein expression. Harvest the cells and prepare microsomal fractions containing the expressed CYP enzyme.
-
Enzyme Assay: Incubate the microsomes with the putative substrate (3-hydroxydecanoyl-CoA) and NADPH.
-
Product Analysis: Extract the reaction products and analyze by GC-MS or LC-MS to identify the formation of this compound.
Caption: Workflow for the in vitro characterization of a candidate hydroxylase.
In Vivo Functional Analysis
Genetic approaches in model plants like Arabidopsis thaliana can provide in vivo evidence for the function of the proposed pathway genes.
Protocol: Functional Analysis using Gene Knockout Mutants
-
Identify T-DNA Insertion Lines: Obtain T-DNA insertion lines for the candidate genes (acyl-CoA dehydrogenase, enoyl-CoA hydratase, and CYP) from a stock center (e.g., ABRC).
-
Genotype and Phenotype Mutants: Confirm the gene disruption in the mutant lines. Grow the mutant plants under standard conditions and analyze their acyl-CoA profiles as described in section 5.1.
-
Analyze Metabolite Levels: Compare the levels of decanoyl-CoA, 3-hydroxydecanoyl-CoA, and this compound (if detectable) between wild-type and mutant plants. A knockout of a pathway gene should lead to the accumulation of the substrate and a reduction of the product of the corresponding enzymatic step.
Conclusion and Future Directions
This technical guide outlines a hypothetical biosynthetic pathway for this compound in plants, providing a roadmap for its potential discovery and characterization. The proposed pathway leverages known enzymatic activities in plant fatty acid metabolism, making it a plausible starting point for research. Future work should focus on the systematic screening of plant species for the presence of this and other novel dihydroxylated fatty acids. The identification of the enzymes involved could open up new avenues for the biotechnological production of valuable specialty chemicals in engineered plants. Furthermore, understanding the biological role of such molecules in plants could reveal new signaling pathways or defense mechanisms.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP703 Is an Ancient Cytochrome P450 in Land Plants Catalyzing in-Chain Hydroxylation of Lauric Acid to Provide Building Blocks for Sporopollenin Synthesis in Pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP703 is an ancient cytochrome P450 in land plants catalyzing in-chain hydroxylation of lauric acid to provide building blocks for sporopollenin synthesis in pollen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Potential Role of 3,8-Dihydroxydecanoyl-CoA in Bacterial Metabolism: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document explores the hypothetical role of 3,8-Dihydroxydecanoyl-CoA in bacterial metabolic pathways. Given the current scarcity of direct research on this specific molecule, this guide synthesizes information from related biochemical processes to propose potential biosynthetic and degradative routes, its plausible physiological functions, and detailed experimental protocols for its study.
Executive Summary
This compound is a novel, dihydroxylated fatty acyl-CoA that is not yet prominently featured in the scientific literature. However, its structure suggests potential involvement in several key areas of bacterial metabolism. The presence of a hydroxyl group at the C3 position is a common feature of intermediates in both fatty acid synthesis and β-oxidation. The additional hydroxyl group at the C8 position suggests the action of specific fatty acid hydroxylases, such as cytochrome P450 monooxygenases. This whitepaper outlines the plausible enzymatic pathways for the formation and breakdown of this compound, discusses its potential roles as a precursor for secondary metabolites or as a signaling molecule, and provides a comprehensive set of experimental methodologies for its identification, quantification, and the characterization of related enzymes.
Hypothetical Biosynthesis of this compound
The formation of this compound in bacteria would likely involve a two-step hydroxylation process of a decanoyl-CoA precursor. The order of these hydroxylations could vary.
Pathway A: C3-Hydroxylation followed by C8-Hydroxylation
-
C3-Hydroxylation: The initial step could be the hydration of a trans-2-decenoyl-CoA intermediate, a standard step in the β-oxidation pathway, catalyzed by an enoyl-CoA hydratase . This would yield L-3-hydroxydecanoyl-CoA.
-
C8-Hydroxylation: The subsequent hydroxylation at the C8 position would require a regio-specific hydroxylase. Cytochrome P450 monooxygenases are strong candidates for this reaction. Specifically, enzymes with ω-2 (or ω-3 for a C10 fatty acid) hydroxylation activity could catalyze this step. For instance, the well-characterized P450 BM-3 from Bacillus megaterium is known to hydroxylate fatty acids at the ω-1, ω-2, and ω-3 positions.[1]
Pathway B: C8-Hydroxylation followed by C3-Hydroxylation
-
C8-Hydroxylation: A decanoyl-CoA molecule could first be hydroxylated at the C8 position by a P450 monooxygenase to form 8-hydroxydecanoyl-CoA.
-
C3-Hydroxylation: The resulting 8-hydroxydecanoyl-CoA could then enter the β-oxidation pathway, where the first step, catalyzed by an acyl-CoA dehydrogenase , would introduce a double bond between C2 and C3. The subsequent hydration by enoyl-CoA hydratase would result in the formation of this compound.
Diagram of a Proposed Biosynthetic Pathway for this compound
Caption: Proposed biosynthetic routes to this compound.
Potential Metabolic Roles and Degradation
The metabolic fate of this compound could be diverse, ranging from integration into complex lipids to complete catabolism.
Potential Anabolic Roles
-
Precursor for Secondary Metabolites: Dihydroxylated fatty acids can serve as building blocks for the synthesis of various secondary metabolites with biological activities, such as antibiotics or surfactants.
-
Component of Complex Lipids: The hydroxyl groups could be sites for further modification, such as glycosylation or acylation, leading to the formation of novel glycolipids or estolides.
Catabolism via Modified β-Oxidation
This compound would likely be degraded through a modified β-oxidation pathway. The presence of the C8-hydroxyl group would necessitate additional enzymatic steps.
-
Oxidation of the C3-Hydroxyl Group: A 3-hydroxyacyl-CoA dehydrogenase would oxidize the C3-hydroxyl group to a keto group, forming 8-hydroxy-3-ketodecanoyl-CoA.
-
Thiolytic Cleavage: A thiolase would then cleave this molecule, releasing acetyl-CoA and 6-hydroxyoctanoyl-CoA.
-
Further β-Oxidation Cycles: The resulting 6-hydroxyoctanoyl-CoA would continue through subsequent rounds of β-oxidation. The hydroxyl group at the C6 position (now C4 after the first cycle) would require further enzymatic processing, potentially involving dehydration and isomerization, for complete degradation.
Diagram of the Proposed Degradation Pathway of this compound
Caption: Proposed catabolic pathway for this compound.
Quantitative Data from Related Enzymes
Direct kinetic data for enzymes acting on this compound is unavailable. However, data from well-studied, related enzymes can provide insights into the potential efficiency of the proposed pathways.
| Enzyme Family | Example Enzyme | Substrate(s) | Km | Vmax / kcat | Source Organism |
| Cytochrome P450 | P450 BM-3 (CYP102A1) | Lauric Acid (C12) | 25 µM | 4600 min⁻¹ | Bacillus megaterium |
| Palmitic Acid (C16) | 13 µM | 17000 min⁻¹ | Bacillus megaterium | ||
| 3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxydecanoyl-CoA | 1.8 µM | - | Pig Heart |
| 3-Hydroxybutyryl-CoA | 10 µM | - | Pig Heart |
Note: The presented data is for analogous substrates and should be interpreted as indicative of the potential for enzymatic activity on this compound.
Experimental Protocols
Protocol for Acyl-CoA Extraction from Bacterial Cells
This protocol is adapted for the extraction of a broad range of acyl-CoAs from bacterial cultures for subsequent LC-MS/MS analysis.[2][3][4]
Materials:
-
Bacterial cell culture
-
Ice-cold 10 mM ammonium (B1175870) formate (B1220265) (pH 7)
-
Cryotubes with sterile beads
-
Bead beater homogenizer
-
Refrigerated centrifuge (4°C)
-
Nitrogen evaporator
-
4 mL glass vials
Procedure:
-
Harvest bacterial cells from the culture by centrifugation at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1 mL of ice-cold 10 mM ammonium formate (pH 7) and transfer to a cryotube containing beads.
-
Perform cell lysis using a bead beater homogenizer (e.g., 3 cycles of 30 seconds at maximum speed, with 2-minute intervals on dry ice).
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a 4 mL glass vial.
-
Repeat the extraction of the pellet twice more with 0.5 mL of ice-cold 10 mM ammonium formate, pooling the supernatants.
-
Evaporate the pooled supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in 50 mM ammonium acetate, pH 7).
Diagram of the Acyl-CoA Extraction Workflow
Caption: Workflow for the extraction of acyl-CoAs from bacterial cells.
LC-MS/MS Method for Acyl-CoA Analysis
This method is designed for the sensitive detection and quantification of various acyl-CoA species.[2][5][6][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
Chromatographic Conditions:
-
Mobile Phase A: 10 mM ammonium formate in water, pH 8.1
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute acyl-CoAs of varying chain lengths.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min).
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
-
Precursor Ion: [M+H]⁺ of the target acyl-CoA.
-
Product Ion(s): For general acyl-CoA detection, a common neutral loss of 507 Da (phosphorylated ADP moiety) can be monitored. Specific product ions for the acyl group can also be used for increased specificity. For this compound, specific transitions would need to be determined experimentally.
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the NADH-dependent reduction of an acetoacetyl-CoA substrate to a 3-hydroxyacyl-CoA, or the reverse reaction.[8][9][10]
Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ (a decrease in absorbance) or the reduction of NAD⁺ to NADH (an increase in absorbance).
Reagents:
-
100 mM Potassium phosphate (B84403) buffer, pH 7.3
-
6.4 mM NADH solution (prepare fresh)
-
5.4 mM S-Acetoacetyl-CoA solution
-
Enzyme preparation (cell-free extract or purified enzyme)
Procedure (for the reductive reaction):
-
In a cuvette, combine 2.8 mL of potassium phosphate buffer, 0.05 mL of S-Acetoacetyl-CoA solution, and 0.05 mL of NADH solution.
-
Equilibrate the mixture to 37°C in a temperature-controlled spectrophotometer.
-
Monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.1 mL of the enzyme solution and mix by inversion.
-
Record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of reaction from the linear portion of the curve. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Assay for Cytochrome P450-mediated Fatty Acid Hydroxylation
This protocol outlines a method to assess the hydroxylation of a fatty acid substrate by a cytochrome P450 enzyme.[11][12]
Principle: The assay involves reconstituting the P450 enzyme with its reductase partner and NADPH. The formation of the hydroxylated product is then quantified by a suitable analytical method, typically LC-MS.
Reagents:
-
100 mM Potassium phosphate buffer, pH 7.4
-
Purified cytochrome P450 enzyme
-
Purified NADPH-cytochrome P450 reductase
-
Fatty acid substrate (e.g., decanoic acid or decanoyl-CoA) dissolved in a suitable solvent (e.g., ethanol)
-
NADPH solution
-
Quenching solution (e.g., 3% trichloroacetic acid or an organic solvent like ethyl acetate)
Procedure:
-
In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the P450 enzyme, and the NADPH-P450 reductase.
-
Add the fatty acid substrate to the mixture and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and reconstitute the sample in a suitable solvent for analysis.
-
Analyze the sample by LC-MS to identify and quantify the hydroxylated fatty acid product.
Conclusion and Future Directions
While this compound remains a hypothetical metabolite, its potential existence and roles in bacterial metabolism are biochemically plausible. The pathways and experimental approaches outlined in this whitepaper provide a foundational framework for its investigation. Future research should focus on:
-
Screening Bacterial Strains: Analyzing the metabolomes of bacteria known to possess diverse fatty acid metabolizing enzymes (e.g., Pseudomonas, Bacillus, and various soil bacteria) for the presence of dihydroxylated fatty acyl-CoAs.
-
Enzyme Characterization: Expressing and characterizing candidate cytochrome P450s and other hydroxylases to test their activity on decanoyl-CoA and its 3-hydroxy derivative.
-
Functional Genomics: Using knockout mutants of genes encoding putative hydroxylases and β-oxidation enzymes to elucidate the metabolic pathways involved in the synthesis and degradation of such molecules.
The exploration of novel fatty acid metabolites like this compound could uncover new metabolic pathways, signaling molecules, and potential targets for the development of new antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 9. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Hydroxyacyl-CoA and Alcohol Dehydrogenase Activities of Mitochondrial Type 10 17β-Hydroxysteroid Dehydrogenase in Neurodegeneration Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a high throughput cytochrome P450 ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 3,8-Dihydroxy Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic synthesis of dihydroxy fatty acids is a rapidly advancing field with significant implications for drug discovery and development. These oxidized lipids, known as oxylipins, are involved in a myriad of physiological and pathophysiological processes, acting as signaling molecules in inflammation, immunity, and tissue homeostasis. While various dihydroxy fatty acids have been identified and synthesized, this guide focuses on the enzymatic pathways leading to the formation of 3,8-dihydroxy fatty acids. Drawing upon analogous, well-characterized enzymatic systems, we delineate a comprehensive technical overview of the core methodologies, from enzyme selection and recombinant expression to product analysis and potential biological significance. This document provides researchers with the foundational knowledge and detailed protocols necessary to explore this promising class of molecules.
Introduction to Dihydroxy Fatty Acids
Dihydroxy fatty acids are a subclass of oxylipins produced from polyunsaturated fatty acids (PUFAs) through the action of various oxygenating enzymes. The position of the hydroxyl groups on the fatty acid backbone is critical for their biological activity and receptor specificity. While enzymes producing vicinal diols (e.g., 7,8- or 9,10-dihydroxy fatty acids) and other dihydroxy isomers are known, the specific enzymatic synthesis of 3,8-dihydroxy fatty acids is not yet extensively documented in scientific literature. However, by examining bifunctional enzymes from fungi, a plausible enzymatic route can be proposed.
Proposed Enzymatic Pathway for 3,8-Dihydroxy Fatty Acid Synthesis
The most pertinent model for the synthesis of non-vicinal dihydroxy fatty acids comes from the study of fungal enzymes, particularly the PpoA enzyme from Aspergillus nidulans. PpoA is a bifunctional enzyme containing two distinct catalytic domains: a fatty acid heme dioxygenase/peroxidase domain and a cytochrome P450 (P450) heme thiolate domain.[1][2] This unique fusion allows for a two-step intramolecular reaction to produce dihydroxy fatty acids.
Based on the mechanism of PpoA, which synthesizes 5,8-dihydroxyoctadecadienoic acid (5,8-diHODE) from linoleic acid, a hypothetical pathway for the synthesis of a 3,8-dihydroxy fatty acid from an appropriate C18 PUFA precursor can be envisioned. This would likely involve a dioxygenase domain that introduces a hydroperoxy group at the C-8 position, followed by the P450 domain catalyzing a rearrangement and reduction to introduce a second hydroxyl group at the C-3 position.
Experimental Protocols
This section provides a detailed methodology for the heterologous expression of a fungal PpoA-like enzyme in Escherichia coli, its purification, and the subsequent enzymatic synthesis and analysis of dihydroxy fatty acids.
Heterologous Expression of Fungal PpoA in E. coli
Objective: To produce a recombinant, active fungal PpoA-like enzyme in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET series) containing the codon-optimized gene for the PpoA-like enzyme with an N-terminal His-tag
-
Luria-Bertani (LB) broth and agar (B569324)
-
Appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
5-aminolevulinic acid (5-ALA) as a heme precursor
-
Terrific Broth (TB) medium
Protocol:
-
Transformation: Transform the expression plasmid into chemically competent E. coli BL21(DE3) cells via heat shock. Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.[3]
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking at 200 rpm.
-
Expression Culture: Inoculate 1 L of TB medium (supplemented with antibiotic) with the overnight starter culture to an initial OD600 of 0.1. Grow the culture at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM and 5-ALA to a final concentration of 0.5 mM.[4]
-
Incubation: Continue to incubate the culture at 18°C for 16-20 hours with shaking at 180 rpm.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.
Purification of Recombinant PpoA-like Enzyme
Objective: To purify the His-tagged recombinant PpoA-like enzyme using affinity chromatography.
Materials:
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Sonicator
-
Centrifuge
Protocol:
-
Cell Lysis: Resuspend the frozen cell pellet in ice-cold lysis buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with elution buffer.
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.
-
Purity Analysis: Assess the purity of the enzyme by SDS-PAGE. Determine the protein concentration using the Bradford assay.
Enzymatic Synthesis of Dihydroxy Fatty Acids
Objective: To perform the enzymatic conversion of a PUFA substrate to a dihydroxy fatty acid product.
Materials:
-
Purified PpoA-like enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5)
-
PUFA substrate (e.g., linoleic acid) dissolved in ethanol
-
Reducing agent (e.g., NaBH4)
-
Ethyl acetate
-
Solid Phase Extraction (SPE) column (e.g., C18)
Protocol:
-
Reaction Setup: In a glass vial, combine the reaction buffer, the PUFA substrate (final concentration 100-500 µM), and the purified enzyme (final concentration 1-5 µM).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching and Reduction: Stop the reaction by adding an excess of cold ethyl acetate. Reduce the hydroperoxy intermediate to a stable hydroxyl group by adding a small amount of NaBH4 and incubating for 30 minutes.
-
Extraction: Acidify the mixture to pH 3-4 with dilute HCl and extract the lipids twice with ethyl acetate.
-
Purification: Evaporate the pooled organic phases under a stream of nitrogen. Purify the dihydroxy fatty acids from the residue using a C18 SPE column.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the dihydroxy fatty acid product.[5][6][7][8]
Materials:
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
-
Internal standard (e.g., a deuterated dihydroxy fatty acid)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Protocol:
-
Derivatization: To the dried product, add the internal standard and the derivatizing agent. Heat at 60-70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups and a methyl ester of the carboxylic acid.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use a temperature program that allows for the separation of different fatty acid methyl esters.
-
Identification: Identify the 3,8-dihydroxy fatty acid derivative based on its retention time and the characteristic fragmentation pattern in the mass spectrum. Key fragment ions will arise from the cleavage between the two TMS-ether groups.
-
Quantification: Quantify the product by comparing the peak area of its characteristic ion with that of the internal standard.
References
- 1. Identification of PpoA from Aspergillus nidulans as a Fusion Protein of a Fatty Acid Heme Dioxygenase/Peroxidase and a Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of PpoA from Aspergillus nidulans as a fusion protein of a fatty acid heme dioxygenase/peroxidase and a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterologous protein expression in E. coli [protocols.io]
- 4. High-level heterologous expression of fungal cytochrome P450s in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. researchgate.net [researchgate.net]
- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
3,8-Dihydroxydecanoyl-CoA as a Suberin Monomer Precursor: A Technical Guide
Executive Summary
Suberin is a complex lipophilic biopolymer crucial for plant development, acting as a protective barrier against environmental stresses. Its biosynthesis involves a variety of monomeric precursors, primarily derived from long-chain fatty acids. This technical guide provides a comprehensive overview of the suberin biosynthetic pathway, with a specific focus on the context for dihydroxy fatty acid monomers. While direct evidence for 3,8-dihydroxydecanoyl-CoA as a specific suberin precursor is not prevalent in current literature, this document outlines the established pathways for other suberin monomers and discusses the enzymatic machinery, such as cytochrome P450s, capable of mid-chain fatty acid hydroxylation. We present quantitative data from key genetic studies, detailed experimental protocols for suberin analysis, and pathway diagrams to provide a foundational understanding for researchers in the field.
Introduction to Suberin
Suberin is a complex polyester (B1180765) found in the cell walls of specific plant tissues, such as the root endodermis, periderm of bark and tubers, and seed coats.[1] It forms a critical barrier that regulates the transport of water and solutes and protects the plant from pathogens and other environmental stresses.[2] The suberin polymer is composed of two primary domains: a polyaliphatic domain and a polyaromatic domain, which are believed to be cross-linked.[1]
-
Polyaliphatic Domain: This domain is primarily a polyester of long-chain fatty acids (LCFAs) and very-long-chain fatty acids (VLCFAs, C20 and longer), glycerol (B35011), and fatty alcohols.[2][3] The main aliphatic monomers include ω-hydroxy acids and α,ω-dicarboxylic acids.[2]
-
Polyaromatic Domain: This domain consists mainly of hydroxycinnamic acids, particularly ferulic acid, which can be esterified to the aliphatic monomers or form a lignin-like polymer.[1][4]
The focus of this guide is the biosynthesis of the aliphatic monomers that form the core polyester structure.
Biosynthesis of Aliphatic Suberin Monomers
The synthesis of aliphatic suberin monomers is a multi-step process that occurs primarily in the endoplasmic reticulum (ER).[3] It begins with plastid-synthesized C16 and C18 fatty acids and involves elongation, oxidation, and reduction steps.
Fatty Acid Elongation
C16 and C18 acyl-CoAs are transported to the ER, where they are elongated to VLCFAs (up to C28) by a membrane-bound fatty acid elongase (FAE) complex.[3] The rate-limiting step is catalyzed by β-ketoacyl-CoA synthases (KCS).[3]
Fatty Acid Oxidation (Terminal and Mid-Chain)
Terminal (ω) Hydroxylation: The terminal methyl group of VLCFAs is hydroxylated to form ω-hydroxy acids. This reaction is a hallmark of suberin monomer synthesis and is catalyzed by cytochrome P450 monooxygenases (CYPs) of the CYP86 clan.[5][6]
-
CYP86A subfamily: These enzymes are primarily responsible for the ω-hydroxylation of fatty acids with chain lengths shorter than C20.[3]
-
CYP86B subfamily: These enzymes hydroxylate very-long-chain fatty acids (VLCFAs), particularly C22 and C24 chains.[7]
The resulting ω-hydroxy acids can be further oxidized at the same terminal carbon to produce α,ω-dicarboxylic acids.[5]
Mid-Chain Hydroxylation and the Context for this compound: While terminal hydroxylation is most common, mid-chain modified fatty acids, including dihydroxy acids, are significant components of suberin in certain species.[5][7] The formation of a molecule like this compound would require two distinct hydroxylation events on a C10 acyl-CoA backbone. This type of reaction is catalyzed by specific cytochrome P450 families.
Although this compound is not a commonly reported suberin monomer, several CYP families are known to perform in-chain hydroxylation of fatty acids in plants, including CYP77, CYP81, CYP96, and CYP703.[8] For instance, CYP703 from Arabidopsis thaliana is active on C10-C14 fatty acids, and CYP81B1 from Helianthus tuberosus can hydroxylate C10-C14 fatty acids at the C7 and C8 positions.[8] It is plausible that enzymes from these or related families could be involved in producing dihydroxydecanoyl precursors in specific plant species or under particular conditions, though this remains an area for further investigation.
Reduction to Fatty Alcohols
A portion of the fatty acyl-CoAs are reduced to primary fatty alcohols by Fatty Acyl-CoA Reductase (FAR) enzymes.[3]
Esterification and Polymerization
The final monomers (ω-hydroxy acids, α,ω-diacids, fatty alcohols) are assembled into the suberin polymer.
-
Glycerol-3-Phosphate Acyltransferases (GPATs): These enzymes are critical for esterifying suberin monomers to a glycerol backbone.[5] Arabidopsis GPAT5, in particular, has been shown to be essential for incorporating VLCFA derivatives into the suberin of roots and seed coats.[3]
-
Aliphatic Suberin Feruloyl Transferase (ASFT): This enzyme, also known as FHT, catalyzes the transfer of ferulic acid from feruloyl-CoA to ω-hydroxy acids and fatty alcohols, linking the aliphatic and aromatic domains.[4][7]
Key Enzymes and Quantitative Data
Genetic studies in model organisms like Arabidopsis thaliana have been instrumental in elucidating the suberin biosynthetic pathway. The analysis of mutants has provided quantitative data on the importance of specific enzymes.
Table 1: Key Enzymes in Aliphatic Suberin Monomer Biosynthesis
| Enzyme Class | Gene Example(s) | Substrate(s) | Product(s) | Reference(s) |
| β-Ketoacyl-CoA Synthase | AtKCS2, AtKCS20 | C18+ Acyl-CoAs, Malonyl-CoA | C20+ β-Ketoacyl-CoAs | [3][7] |
| Fatty Acid ω-Hydroxylase | AtCYP86A1 | C16-C18 Fatty Acids | C16-C18 ω-Hydroxy Acids | [3] |
| Fatty Acid ω-Hydroxylase | AtCYP86B1 | C22-C24 Fatty Acids | C22-C24 ω-Hydroxy Acids | [7] |
| Fatty Acyl-CoA Reductase | AtFAR1, AtFAR4, AtFAR5 | C18-C22 Acyl-CoAs | C18-C22 Primary Alcohols | [7] |
| Glycerol-3-P Acyltransferase | AtGPAT5 | ω-Hydroxyacyl-CoAs, Diacyl-CoAs | Monoacylglyceryl Esters | [3] |
| Feruloyl Transferase | AtASFT (HHT) | Feruloyl-CoA, ω-Hydroxy Acids | Feruloyl-ω-Hydroxy Acid Esters | [4] |
Table 2: Impact of Gene Knockouts on Aliphatic Suberin Monomer Composition in Arabidopsis Roots
| Genotype | Total Aliphatic Suberin | Key Monomer Changes | Reference(s) |
| gpat5 | ~50% reduction | Significant decrease in C22-C24 ω-hydroxy acids and dicarboxylic acids. | [4] |
| cyp86a1 | Significant reduction | Substantial reduction in ω-hydroxy acids with chain length < C20. | [3] |
| cyp86b1 | Significant reduction | Strong reduction in C22 and C24 ω-hydroxy acids and α,ω-dicarboxylic acids. | [9] |
| cyp86a1 cyp86b1 | Drastic reduction | Near-complete loss of ω-hydroxy acids and dicarboxylic acids. | [10] |
| ANAC046-OX | ~100% increase | Significant increase in all aliphatic components, especially C22 fatty acids and C18/C22 diacids. | [11] |
Visualization of Pathways and Workflows
Biosynthetic Pathway of Suberin Monomers
The following diagram illustrates the major steps in the synthesis of aliphatic suberin monomers in the endoplasmic reticulum.
Caption: Generalized biosynthetic pathway for aliphatic suberin monomers.
Experimental Workflow for Suberin Analysis
The following diagram outlines the standard laboratory procedure for the qualitative and quantitative analysis of suberin monomers.
Caption: Standard workflow for the chemical analysis of suberin monomers.
Experimental Protocols
Protocol: Analysis of Aliphatic Suberin Monomers by GC-MS
This protocol provides a method for the identification and quantification of suberin monomers from plant tissues, adapted from established procedures.[12][13][14]
5.1. Materials and Reagents
-
Plant tissue (e.g., Arabidopsis roots)
-
Chloroform (B151607), Methanol, Dichloromethane (DCM) (HPLC grade)
-
Sodium methoxide (B1231860) (NaOMe)
-
Sulfuric acid
-
Sodium sulfate (B86663) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Internal standards (e.g., ω-pentadecalactone, tetracosane)
-
Glass tubes with PTFE-lined caps, GC vials
5.2. Procedure
-
Delipidation (Removal of Soluble Waxes):
-
Harvest and thoroughly wash fresh plant tissue.
-
Immerse the tissue in chloroform for 60 seconds to extract soluble surface lipids. Repeat twice.
-
Perform an exhaustive extraction of the tissue by sequentially immersing in chloroform:methanol (2:1 v/v), chloroform:methanol (1:2 v/v), and finally pure methanol. Each step should be performed twice for at least 12 hours.
-
Dry the resulting delipidated tissue (cell wall residue) under vacuum and record the dry weight.
-
-
Depolymerization (Transesterification):
-
To the dried residue in a glass tube, add a known amount of internal standard.
-
Add 3 mL of 1 M sodium methoxide (NaOMe) in methanol.
-
Incubate at 60°C for 2 hours with occasional vortexing to release the suberin monomers as fatty acid methyl esters (FAMEs).
-
After cooling, neutralize the reaction by adding 100 µL of concentrated sulfuric acid.
-
Add 3 mL of saturated NaCl solution.
-
-
Monomer Extraction:
-
Extract the released monomers by adding 3 mL of DCM. Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic (DCM) phase. Repeat the extraction two more times.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
-
Derivatization for GC-MS:
-
To the dried monomer extract, add 50 µL of pyridine and 50 µL of BSTFA.
-
Seal the tube and heat at 70°C for 40 minutes to convert all free hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ether/ester derivatives.
-
After cooling, the sample is ready for analysis. Transfer to a GC vial.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject 1-2 µL of the derivatized sample into a GC-MS system.
-
GC Conditions (Typical): Use a capillary column (e.g., HP-5MS). Temperature program: Initial temp 80°C, hold for 2 min; ramp to 200°C at 15°C/min; ramp to 320°C at 3°C/min; hold for 15 min.
-
MS Conditions: Operate in electron impact (EI) mode (70 eV). Scan a mass range of m/z 50-750.
-
Identification: Identify monomer peaks by comparing their mass spectra with known standards and mass spectral libraries.
-
Quantification: Calculate the amount of each monomer by comparing its peak area to the peak area of the internal standard.[13][14]
-
Conclusion
The biosynthesis of suberin is a complex, highly regulated process vital for plant survival. While the primary pathways leading to the formation of ω-hydroxy acids, α,ω-dicarboxylic acids, and fatty alcohols are well-established, the full diversity of suberin monomers across the plant kingdom is still being explored. The potential role of mid-chain dihydroxy fatty acids, such as a 3,8-dihydroxydecanoyl derivative, represents an intriguing area for future research. Elucidating the specific enzymes responsible for such modifications and their functional significance will deepen our understanding of suberin's structure-function relationships and may open new avenues for engineering plant resilience and creating novel biomaterials.
References
- 1. Suberin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Key Enzymes in the Suberin Biosynthetic Pathway in Plants: An Update | MDPI [mdpi.com]
- 4. A hydroxycinnamoyltransferase responsible for synthesizing suberin aromatics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Suberin: the biopolyester at the frontier of plants [frontiersin.org]
- 6. Cytochrome P450 Family Member CYP704B2 Catalyzes the ω -Hydroxylation of Fatty Acids and Is Required for Anther Cutin Biosynthesis and Pollen Exine Formation in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suberin Biosynthesis, Assembly, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Overexpression of ANAC046 Promotes Suberin Biosynthesis in Roots of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Identification and Quantification of Suberin Monomers of Root and Tuber Periderm from Potato (Solanum tuberosum) as Fatty Acyl tert-Butyldimethylsilyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Technical Guide for the Potential Investigation of 3,8-Dihydroxydecanoyl-CoA
Foreword: Initial comprehensive searches of scientific literature and metabolomic databases indicate that 3,8-Dihydroxydecanoyl-CoA is not a known naturally occurring metabolite in any organism to date. The Human Metabolome Database (HMDB) contains a predicted entry for a structurally similar, yet distinct molecule, 3,8-Dihydroxydodecanoyl-CoA, which itself is categorized as "Predicted," signifying a lack of experimental observation in biological systems.
This guide, therefore, serves as a forward-looking technical resource for researchers, scientists, and drug development professionals who may be interested in the de novo synthesis, characterization, and investigation of the hypothetical biological roles of this compound. The methodologies and frameworks presented herein are based on established principles for the study of novel acyl-CoA esters.
Hypothetical Metabolic Context and Significance
While presently theoretical, this compound, as a dihydroxylated medium-chain acyl-CoA, could potentially be an intermediate in specialized fatty acid oxidation or biosynthesis pathways. Its structure suggests possible involvement in pathways that introduce hydroxyl groups at positions other than the typical beta-carbon, perhaps related to the metabolism of cyclic or branched-chain fatty acids, or in the production of signaling molecules or secondary metabolites.
Framework for Investigation: A Proposed Workflow
The study of a novel metabolite like this compound would necessitate a multi-stage approach, beginning with chemical synthesis and culminating in biological interrogation.
Caption: Proposed workflow for the investigation of a novel metabolite.
Experimental Protocols: A General Framework
As no specific protocols for this compound exist, this section outlines general methodologies that can be adapted for its study.
Chemical Synthesis of Acyl-CoA Esters
The synthesis of a novel acyl-CoA, such as this compound, would likely proceed through the synthesis of the corresponding free fatty acid (3,8-dihydroxydecanoic acid) followed by its activation to the CoA thioester. A general approach involves:
-
Synthesis of the Free Fatty Acid: This would be a multi-step organic synthesis process to generate 3,8-dihydroxydecanoic acid with the desired stereochemistry.
-
Activation and Thioesterification: The synthesized free fatty acid can be converted to its CoA thioester using methods such as the mixed anhydride (B1165640) method. This typically involves reacting the free acid with a chloroformate to form a mixed anhydride, which is then reacted with Coenzyme A trilithium salt.
Detection and Quantification by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of acyl-CoA species.
-
Sample Preparation: Extraction of acyl-CoAs from biological matrices (cells, tissues) is a critical step. A common method involves protein precipitation with a cold organic solvent (e.g., 10% trichloroacetic acid or a mixture of acetonitrile (B52724)/methanol/water). The supernatant is then dried and reconstituted in an appropriate buffer for LC-MS analysis.
-
Chromatographic Separation: Reversed-phase liquid chromatography is typically employed for the separation of acyl-CoAs. A C18 column with a gradient elution using a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., heptafluorobutyric acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is a common setup.
-
Mass Spectrometry Detection: Electrospray ionization (ESI) in positive ion mode is generally used. Acyl-CoAs characteristically produce a neutral loss of 507 Da (the phosphoadenosine diphosphate (B83284) moiety) upon collision-induced dissociation. For quantitative analysis, multiple reaction monitoring (MRM) would be employed, monitoring the transition from the precursor ion (the m/z of this compound) to a specific product ion. A synthetic, stable isotope-labeled internal standard would be ideal for accurate quantification.
Hypothetical Signaling Pathway Involvement
Should this compound be discovered, its dihydroxy nature at positions 3 and 8 could imply a role in signaling pathways distinct from standard beta-oxidation. For instance, it could be a precursor to a novel class of signaling lipids or act as a ligand for nuclear receptors.
Caption: A speculative diagram of potential signaling roles.
Quantitative Data Presentation Framework
In the event of successful synthesis and detection of this compound in biological samples, quantitative data should be presented in a structured format. The following table serves as a template for such data.
| Biological Matrix | Organism/Cell Line | Condition | Concentration (pmol/mg protein or pmol/10^6 cells) | Method of Quantification | Reference |
| Example: Liver | Mus musculus | High-fat diet | [Insert Value] | LC-MS/MS with stable isotope dilution | [Future Publication] |
| Example: HEK293 cells | Homo sapiens | Control | [Insert Value] | LC-MS/MS with stable isotope dilution | [Future Publication] |
| Example: HEK293 cells | Homo sapiens | Gene X Knockout | [Insert Value] | LC-MS/MS with stable isotope dilution | [Future Publication] |
Conclusion and Future Directions
The natural occurrence of this compound remains to be established. This technical guide provides a foundational framework for its potential synthesis, detection, and biological investigation. The methodologies outlined, while general, are robust and widely applicable to the study of novel acyl-CoA esters. Future research in this area would first need to focus on the chemical synthesis and characterization of this molecule. Following this, the development of sensitive analytical methods will be paramount to enable the search for this compound in biological systems and to begin to unravel its hypothetical role in metabolism and cell signaling. The exploration of such novel metabolites holds the potential to uncover new biochemical pathways and therapeutic targets.
An In-Depth Technical Guide to the Cytochrome P450-Mediated Hydroxylation of Decanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies related to the cytochrome P450 (CYP)-mediated hydroxylation of decanoyl-CoA. This metabolic process is a key step in fatty acid metabolism, with implications for lipid homeostasis and the development of metabolic diseases.
Core Concepts
The hydroxylation of the ten-carbon saturated fatty acyl-CoA, decanoyl-CoA, is primarily catalyzed by members of the cytochrome P450 family 4 (CYP4). These enzymes are monooxygenases that introduce a hydroxyl group onto the fatty acid chain, typically at the terminal (ω) or sub-terminal (ω-1) position. This initial oxidative step is crucial for the subsequent metabolism of medium-chain fatty acids.
Key Enzymes: The principal enzymes involved in this process in humans are:
-
CYP4A11: Considered the major fatty acid ω-hydroxylase in the human liver and kidney. It shows a preference for medium-chain fatty acids (C10-C16).[1][2][3]
-
CYP4F2: Also expressed in the liver and kidney, this enzyme contributes to the ω-hydroxylation of fatty acids, although it is often more associated with the metabolism of eicosanoids.[4]
The hydroxylation reaction converts the relatively inert terminal methyl group of the decanoyl chain into a primary alcohol. This hydroxylated product can then be further oxidized to a dicarboxylic acid, which is a substrate for peroxisomal β-oxidation.[5]
Substrate Considerations: While the physiological substrate for intracellular fatty acid metabolism is the CoA-activated form (decanoyl-CoA), most in vitro studies utilize the free fatty acid (decanoic acid) due to its commercial availability and ease of use. It is important to note that human liver microsomal preparations contain acyl-CoA thioesterases (e.g., ACOT1), which can hydrolyze acyl-CoAs to their corresponding free fatty acids.[6][7] This may influence the observed kinetics in microsomal assays.
Reaction Mechanism and Regioselectivity
The hydroxylation of decanoyl-CoA by CYP4A11 follows the general catalytic cycle of cytochrome P450 enzymes. The overall reaction can be summarized as:
Decanoyl-CoA + O₂ + NADPH + H⁺ → Hydroxy-decanoyl-CoA + H₂O + NADP⁺
The reaction proceeds via the activation of molecular oxygen by the heme iron center of the enzyme, leading to the formation of a highly reactive ferryl-oxo intermediate (Compound I), which abstracts a hydrogen atom from the fatty acid chain, followed by hydroxyl rebound.
CYP4A enzymes exhibit a high degree of regioselectivity for the ω-position due to a proposed elongated, tubular active site that orients the terminal methyl group of the fatty acid chain in proximity to the heme iron.[8] However, minor products resulting from hydroxylation at the ω-1 position are also observed. For medium-chain fatty acids like lauric acid (C12), the ratio of ω- to (ω-1)-hydroxylation by CYP4A1 can be as high as 40:1.[9]
Figure 1: Generalized catalytic cycle for the hydroxylation of decanoyl-CoA by CYP4A11.
Quantitative Data
Table 1: Kinetic Parameters for Fatty Acid Hydroxylation by Human CYP4A11
| Substrate | Km (μM) | kcat (min⁻¹) | Vmax (nmol/min/nmol P450) | Catalytic Efficiency (kcat/Km) | Reference |
|---|---|---|---|---|---|
| Lauric Acid (C12) | 4.7 | 7.0 | - | 1.49 | [10] |
| Lauric Acid (C12) | 56.7 | - | 15.2 | 0.27 | [3] |
| Arachidonic Acid | 228 | - | 49.1 | 0.22 |[4] |
Table 2: Kinetic Parameters for Fatty Acid Hydroxylation by Human CYP4F2
| Substrate | Km (μM) | Vmax (min⁻¹) | Reference |
|---|---|---|---|
| Arachidonic Acid | 24 | 7.4 | [4] |
| Vitamin K₁ | 8.3-9.9 | 75 pmol/min/nmol P450 |[11] |
Table 3: Regioselectivity of Fatty Acid Hydroxylation
| Enzyme | Substrate | ω / (ω-1) Ratio | Reference |
|---|---|---|---|
| CYP4A1 | Lauric Acid (C12) | ~40 : 1 | [9] |
| CYP4A11 | Lauric Acid (C12) | Predominantly ω |[1][12] |
Regulation of CYP4A11 Expression
The expression of the CYP4A11 gene is transcriptionally regulated by a network of nuclear receptors that act as sensors for fatty acids and xenobiotics. The primary regulators are:
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Activated by natural ligands such as fatty acids and eicosanoids, as well as synthetic drugs like fibrates.[13][14] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, including CYP4A11.[15][16][17][18]
-
Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR): These "xenosensors" are activated by a wide range of foreign compounds, drugs, and endogenous molecules.[1][6] Like PPARα, they heterodimerize with RXR and bind to specific response elements (PBREM for CAR; XREM for PXR) to induce the expression of genes involved in drug metabolism, including CYPs.[13][19][20][21][22]
Figure 2: Transcriptional regulation of the CYP4A11 gene by nuclear receptors.
Experimental Protocols
This section outlines detailed methodologies for key experiments used to study the hydroxylation of decanoyl-CoA.
Heterologous Expression and Purification of Human CYP4A11
This protocol describes the expression of CYP4A11 in E. coli and subsequent purification from the membrane fraction.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human CYP4A11 cDNA (e.g., pCW-Ori+)
-
Terrific Broth (TB) medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.4, 20% glycerol, 1 mM EDTA, 0.1 mM DTT, protease inhibitors)
-
Solubilization buffer (e.g., Lysis buffer with 1% sodium cholate (B1235396) and 1% Triton X-100)
-
Chromatography resins (e.g., Ni-NTA for His-tagged protein, DEAE-Sepharose, Hydroxyapatite)
-
Wash and Elution buffers for chromatography
Protocol:
-
Transformation: Transform the CYP4A11 expression plasmid into competent E. coli cells and plate on selective agar (B569324) plates.
-
Expression: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of TB medium. Grow at 37°C with shaking until OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture at a reduced temperature (e.g., 28°C) for 16-24 hours.
-
Cell Harvest: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer.
-
Lysis: Lyse the cells using a French press or sonication on ice.
-
Membrane Preparation: Centrifuge the lysate at low speed to remove cell debris. Collect the supernatant and ultracentrifuge at 100,000 x g to pellet the membrane fraction.
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer and stir gently for 1-2 hours at 4°C.
-
Purification:
-
Ultracentrifuge the solubilized membranes to remove insoluble material.
-
Load the supernatant onto an appropriate chromatography column (e.g., Ni-NTA if the protein is His-tagged).
-
Wash the column extensively with Wash Buffer.
-
Elute the CYP4A11 protein using Elution Buffer (e.g., containing imidazole (B134444) for His-tagged proteins).
-
Further purification steps using ion-exchange and/or hydroxyapatite (B223615) chromatography may be necessary to achieve high purity.
-
-
Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 100 mM potassium phosphate pH 7.4, 20% glycerol) and store at -80°C.
In Vitro Hydroxylation Assay with Reconstituted Enzyme
This protocol describes an assay using purified, reconstituted CYP4A11 to measure decanoic acid hydroxylation.
Materials:
-
Purified CYP4A11
-
Purified human NADPH-cytochrome P450 reductase (CPR)
-
Purified human cytochrome b₅ (optional, but can enhance activity)
-
L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Decanoic acid (substrate)
-
NADPH (cofactor)
-
Quenching solution (e.g., 1 M HCl or ice-cold acetonitrile (B52724) with an internal standard)
-
Organic solvent for extraction (e.g., ethyl acetate)
Protocol:
-
Reconstitution:
-
On ice, mix purified CYP4A11, CPR, and cytochrome b₅ (e.g., in a 1:2:1 molar ratio) in reaction buffer.
-
Add DLPC (sonicated to clarity) and incubate on ice for 30 minutes to form proteoliposomes.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the reconstituted enzyme mixture.
-
Add decanoic acid (dissolved in a suitable solvent like DMSO or ethanol) to achieve the desired final concentrations.
-
Pre-incubate the mixture at 37°C for 3-5 minutes.
-
-
Initiation: Start the reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM.
-
Incubation: Incubate at 37°C with shaking for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding the quenching solution.
-
Extraction:
-
Acidify the reaction mixture if not already done.
-
Add an organic solvent (e.g., ethyl acetate), vortex thoroughly, and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube.
-
-
Sample Preparation for Analysis: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Product Analysis by LC-MS/MS
This protocol provides a general method for the separation and quantification of hydroxylated decanoic acid products.
Materials:
-
HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Authentic standards for ω- and (ω-1)-hydroxydecanoic acid.
-
Internal standard (e.g., a deuterated analog).
Protocol:
-
Method Development: Develop a chromatographic gradient to separate decanoic acid, ω-hydroxydecanoic acid, and (ω-1)-hydroxydecanoic acid. A typical gradient might run from 30% to 95% Mobile Phase B over 10-15 minutes.
-
MS/MS Optimization: Infuse authentic standards of the analytes and internal standard into the mass spectrometer to optimize MS parameters (e.g., parent ion, product ions, collision energy) for Selected Reaction Monitoring (SRM).
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the hydroxylated products and a fixed concentration of the internal standard.
-
Sample Analysis: Inject the reconstituted samples from the in vitro assay onto the LC-MS/MS system.
-
Quantification: Integrate the peak areas for the specific SRM transitions of the analytes and the internal standard. Calculate the concentration of the hydroxylated products in the original samples using the calibration curve.
Workflow and Pathway Visualizations
The study of CYP-mediated hydroxylation involves a multi-step process from enzyme preparation to data analysis. The regulatory pathways governing the expression of these enzymes are complex and interconnected.
Figure 3: General experimental workflow for studying CYP4A11-mediated hydroxylation.
References
- 1. Requirement for omega and (omega;-1)-hydroxylations of fatty acids by human cytochromes P450 2E1 and 4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acyl coenzyme A thioesterase Them5/Acot15 is involved in cardiolipin remodeling and fatty liver development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP4F2 Is a Vitamin K1 Oxidase: An Explanation for Altered Warfarin Dose in Carriers of the V433M Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic analysis of lauric acid hydroxylation by human cytochrome P450 4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on acyl-coenzyme A: cholesterol acyltransferase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Opposing roles of peroxisome proliferator-activated receptor alpha and growth hormone in the regulation of CYP4A11 expression in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Profiling of promoter occupancy by PPARα in human hepatoma cells via ChIP-chip analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Ideal PPAR Response Element Bound to and Activated by PPARα | PLOS One [journals.plos.org]
- 18. An Ideal PPAR Response Element Bound to and Activated by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 19. UQ eSpace [espace.library.uq.edu.au]
- 20. CAR and PXR: The Xenobiotic-Sensing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulation of PXR and CAR by protein-protein interaction and signaling crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
The Structural Elucidation of Novel Dihydroxyacyl-CoA Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The burgeoning field of lipidomics continues to unveil novel lipid species with profound physiological relevance. Among these, dihydroxyacyl-CoA esters are emerging as a class of molecules with potential roles in cellular signaling and metabolic regulation. The addition of two hydroxyl groups to the acyl chain introduces chirality and significantly alters the physicochemical properties of the parent acyl-CoA, suggesting unique biological functions. Their structural elucidation, however, presents considerable analytical challenges due to their low abundance, isomeric complexity, and the lability of the thioester bond. This technical guide provides an in-depth overview of the core methodologies for the structural characterization of novel dihydroxyacyl-CoA esters, tailored for researchers and professionals in drug development and life sciences.
Data Presentation: Quantitative Analysis
The precise quantification of endogenous dihydroxyacyl-CoA esters is crucial for understanding their physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, offering high sensitivity and specificity. While data on the absolute concentrations of novel dihydroxyacyl-CoA esters are still emerging, the following table illustrates the typical range of concentrations observed for a related short-chain acyl-CoA, lactoyl-CoA, in mammalian cells and tissues.[1][2][3] These values can serve as a benchmark for developing quantitative assays for novel dihydroxyacyl-CoA esters.
| Analyte | Matrix | Concentration (pmol/mg tissue wet weight) | Concentration (pmol/10^6 cells) | Reference |
| Lactoyl-CoA | Mouse Heart | 0.0172 | - | [1][3] |
| Lactoyl-CoA | HepG2 Cells | - | 0.011 | [2] |
| Acetyl-CoA | Mouse Heart | 5.77 | - | [2] |
| Propionyl-CoA | Mouse Heart | 0.476 | - | [2] |
| Succinyl-CoA | HepG2 Cells | - | 25.467 | [2] |
| Crotonyl-CoA | HepG2 Cells | - | 0.032 | [2] |
Experimental Protocols
The successful structural elucidation of novel dihydroxyacyl-CoA esters relies on a combination of meticulous sample preparation, advanced analytical techniques, and, ideally, chemical or enzymatic synthesis for confirmation.
Extraction of Dihydroxyacyl-CoA Esters from Biological Samples
This protocol is adapted from established methods for acyl-CoA extraction.
Materials:
-
Biological tissue or cultured cells
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA)
-
Internal standards (e.g., odd-chain or stable isotope-labeled dihydroxyacyl-CoA esters)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), acetonitrile (B52724), and water (LC-MS grade)
-
Ammonium (B1175870) acetate
Procedure:
-
Homogenize the tissue or cell pellet in 2 volumes of ice-cold 10% TCA or SSA containing the internal standards.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove salts and polar contaminants.
-
Elute the acyl-CoA esters with a solution of 50% methanol or acetonitrile containing 10 mM ammonium acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis for Structural Characterization and Quantification
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 5:2 v/v) with 10 mM ammonium acetate.
-
Gradient: A linear gradient from 2% to 95% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 50°C.[4]
MS/MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Precursor ion scan for the characteristic fragment of the CoA moiety (m/z 428) or neutral loss scan of 507 Da is effective for identifying all acyl-CoA species in a sample.[5] For targeted quantification, multiple reaction monitoring (MRM) is used.
-
Collision Energy: Optimized for the specific dihydroxyacyl-CoA ester of interest to induce fragmentation of the acyl chain, which will reveal the positions of the hydroxyl groups.
Enzymatic Synthesis of Dihydroxyacyl-CoA Esters
This protocol outlines a potential chemo-enzymatic approach for the synthesis of dihydroxyacyl-CoA esters, which can serve as authentic standards for structural confirmation. The first step involves the synthesis of the dihydroxy fatty acid using a lipoxygenase enzyme, followed by its activation to the corresponding CoA thioester.[4][6][7]
Step 1: Enzymatic Synthesis of Dihydroxy Fatty Acid
-
Dissolve the polyunsaturated fatty acid precursor (e.g., arachidonic acid, linoleic acid) in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).
-
Add a lipoxygenase enzyme with double dioxygenating activity (e.g., soybean 15-lipoxygenase or a microbial 12S-lipoxygenase).[6][7]
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle agitation.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Extract the dihydroxy fatty acid product using an organic solvent (e.g., ethyl acetate) after acidification of the reaction mixture.
-
Purify the product using silica (B1680970) gel chromatography or preparative HPLC.
Step 2: Acyl-CoA Thioester Synthesis This can be achieved through several chemical methods, such as the symmetric anhydride (B1165640) or the carbonyldiimidazole (CDI) activation method.[8][9][10]
-
Activate the purified dihydroxy fatty acid by converting it to its symmetric anhydride or by reacting it with CDI.
-
In a separate vial, dissolve Coenzyme A trilithium salt in a buffered aqueous solution (e.g., sodium bicarbonate).
-
Add the activated dihydroxy fatty acid to the Coenzyme A solution and stir at room temperature.
-
Monitor the formation of the dihydroxyacyl-CoA ester by LC-MS.
-
Purify the final product using solid-phase extraction or preparative HPLC.
NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the positions of the hydroxyl groups and the stereochemistry of the chiral centers.
Sample Preparation:
-
Dissolve the purified dihydroxyacyl-CoA ester in a suitable deuterated solvent (e.g., CD3OD, D2O).
NMR Experiments:
-
1H NMR: Will provide information on the chemical environment of all protons. The protons attached to the carbons bearing the hydroxyl groups are expected to appear in the range of 3.5-4.5 ppm.
-
13C NMR: Will confirm the number of carbon atoms and their functional groups. The carbons attached to the hydroxyl groups will be shifted downfield to approximately 60-80 ppm.[11]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the precise assignment of the hydroxyl group positions on the acyl chain.
The following table provides expected 1H and 13C NMR chemical shifts for a dihydroxystearic acid moiety, based on data for stearic acid and known substituent effects of hydroxyl groups.[12][13][14]
| Atom | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) |
| CH3 (ω-carbon) | ~0.9 | ~14 |
| (CH2)n | ~1.2-1.6 | ~22-32 |
| CH-OH | ~3.5-4.5 | ~60-80 |
| α-CH2 to CoA | ~2.8 | ~45 |
| β-CH2 to CoA | ~2.5 | ~34 |
| C=O (Thioester) | - | ~200 |
Mandatory Visualizations
Experimental Workflow for Structural Elucidation
Caption: A generalized workflow for the structural elucidation of novel dihydroxyacyl-CoA esters.
Potential Metabolic Pathway: Peroxisomal Beta-Oxidation
Dihydroxy fatty acids may undergo metabolic processing through pathways such as peroxisomal beta-oxidation. The following diagram illustrates a simplified overview of this pathway.[15][16][17][18][19]
Caption: Simplified diagram of the peroxisomal beta-oxidation pathway for fatty acyl-CoAs.
Hypothesized Signaling Cascade
While specific signaling pathways for dihydroxyacyl-CoA esters are still under investigation, it is plausible that they act as signaling molecules, similar to other bioactive lipids.[20][21][22][23] The following diagram illustrates a hypothetical signaling cascade initiated by a dihydroxyacyl-CoA ester.
Caption: A hypothetical signaling pathway initiated by a novel dihydroxyacyl-CoA ester.
Conclusion
The structural elucidation of novel dihydroxyacyl-CoA esters is a complex but rewarding endeavor that promises to expand our understanding of lipid metabolism and cellular signaling. The integration of advanced mass spectrometry for sensitive detection and quantification, NMR spectroscopy for unambiguous structure determination, and chemical/enzymatic synthesis for confirmation provides a robust framework for characterizing these fascinating molecules. As research in this area progresses, the detailed protocols and conceptual frameworks presented in this guide will serve as a valuable resource for scientists and researchers dedicated to unraveling the biological significance of dihydroxyacyl-CoA esters and their potential as therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. jdc.jefferson.edu [jdc.jefferson.edu]
- 3. researchgate.net [researchgate.net]
- 4. Biotransformation of C20- and C22-polyunsaturated fatty acids and fish oil hydrolyzates to R,R-dihydroxy fatty acids as lipid mediators using double-oxygenating 15R-lipoxygenase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Controlled formation of mono- and dihydroxy-resolvins from EPA and DHA using soybean 15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. bmse000485 Stearic Acid at BMRB [bmrb.io]
- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000827) [hmdb.ca]
- 14. magritek.com [magritek.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. researchgate.net [researchgate.net]
- 21. Membrane lipids and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lipid signaling - Wikipedia [en.wikipedia.org]
- 23. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Predicted Metabolic Fate of 3,8-Dihydroxydecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted metabolic fate of 3,8-Dihydroxydecanoyl-CoA, a medium-chain acyl-CoA molecule with hydroxyl groups at both the β- and ω-2 positions. Drawing upon established principles of fatty acid metabolism, this document outlines the probable enzymatic pathways involved in its degradation, identifies key intermediates, and details experimental protocols for the elucidation and quantification of its metabolic products. This guide is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development who are investigating the metabolism of hydroxylated fatty acids and related compounds.
Introduction
Medium-chain fatty acids (MCFAs) are an important energy source and are primarily metabolized through the mitochondrial β-oxidation pathway. The presence of hydroxyl groups on the acyl chain, as in the case of this compound, introduces additional metabolic steps and potential alternative pathways. The hydroxyl group at the C-3 position is a standard intermediate in β-oxidation, while the hydroxyl group at the C-8 position suggests the involvement of ω- and related oxidation pathways, which are typically initiated by cytochrome P450 (CYP) enzymes. Understanding the complete metabolic cascade of this dihydroxy-acyl-CoA is crucial for predicting its physiological effects, potential toxicity, and interactions with other metabolic pathways.
Predicted Metabolic Pathways
The metabolism of this compound is predicted to proceed through a combination of the canonical β-oxidation pathway acting on the C-3 hydroxyl group and an oxidative pathway targeting the C-8 hydroxyl group.
Initial Processing via β-Oxidation
The 3-hydroxyacyl-CoA structure is a key intermediate in the mitochondrial β-oxidation spiral. Therefore, the initial steps in the metabolism of this compound are expected to follow this well-established pathway.
The predicted initial steps are:
-
Dehydrogenation: The L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) or a medium-chain specific 3-hydroxyacyl-CoA dehydrogenase (MCHAD) will catalyze the oxidation of the hydroxyl group at the C-3 position to a keto group, yielding 8-hydroxy-3-oxodecanoyl-CoA. This reaction is NAD⁺-dependent.
-
Thiolysis: A β-ketoacyl-CoA thiolase will then cleave the Cα-Cβ bond, releasing a molecule of acetyl-CoA and an eight-carbon acyl-CoA, 6-hydroxyoctanoyl-CoA.
Following these initial steps, the resulting 6-hydroxyoctanoyl-CoA will likely undergo further rounds of β-oxidation.
Metabolism of the C-8 Hydroxyl Group
The hydroxyl group at the C-8 position (an ω-2 position) is not a standard intermediate of β-oxidation. Its metabolism is predicted to involve enzymes typically associated with ω- and sub-terminal oxidation of fatty acids.
The proposed pathway for the C-8 hydroxyl group is:
-
Oxidation to a Ketone: A secondary alcohol dehydrogenase could oxidize the C-8 hydroxyl group to a ketone, forming 3-hydroxy-8-oxodecanoyl-CoA.
-
Further Oxidation to a Dicarboxylic Acid: Alternatively, and more likely, cytochrome P450 enzymes of the CYP4 family, which are known to hydroxylate fatty acids at ω, ω-1, and ω-2 positions, could be involved.[1][2][3] While the C-8 position is already hydroxylated, further oxidation at or near the ω-end is possible, leading to the formation of a dicarboxylic acid. Subsequent oxidation of the C-8 hydroxyl group by alcohol and aldehyde dehydrogenases would yield 3-hydroxydecanedioyl-CoA.[4][5] This dicarboxylic acyl-CoA can then undergo β-oxidation from the ω-end.
Integrated Metabolic Pathway
The overall predicted metabolic fate of this compound is a branched pathway. One branch follows the direct entry into β-oxidation, shortening the chain by two carbons at a time. The other branch involves the oxidation of the C-8 hydroxyl group, leading to a dicarboxylic acid intermediate that can then be degraded from both ends via β-oxidation. The relative flux through these pathways will likely depend on the substrate specificity and kinetic parameters of the involved enzymes.
Visualization of Predicted Pathways
Predicted Metabolic Pathway of this compound
Caption: Predicted initial metabolic steps of this compound.
Experimental Protocols
To investigate the predicted metabolic fate of this compound, a combination of in vitro enzymatic assays and cell-based metabolic studies coupled with advanced analytical techniques is recommended.
In Vitro Enzymatic Assays
Objective: To determine the substrate specificity and kinetic parameters of key enzymes involved in the predicted metabolic pathways.
Protocol: 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.4), 1 mM NAD⁺, and 50-100 µM of this compound.
-
Enzyme: Use purified recombinant or isolated mitochondrial L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) or medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCHAD).
-
Initiation: Start the reaction by adding the enzyme to the reaction mixture.
-
Measurement: Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH, using a spectrophotometer.
-
Data Analysis: Calculate the initial velocity of the reaction and determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.
Cellular Metabolism Studies
Objective: To identify and quantify the metabolic intermediates and end-products of this compound metabolism in a cellular context.
Protocol: Stable Isotope Tracing and LC-MS/MS Analysis
-
Cell Culture: Culture a suitable cell line (e.g., HepG2 hepatocytes) in a standard growth medium.
-
Labeling: Supplement the medium with a stable isotope-labeled precursor of this compound (e.g., ¹³C-labeled decanoic acid) for a defined period.
-
Metabolite Extraction:
-
Harvest the cells and quench metabolism by adding ice-cold methanol.
-
Lyse the cells and extract intracellular metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Collect the extracellular medium for analysis of secreted metabolites.
-
-
Sample Preparation:
-
Precipitate proteins from the extracts.
-
Concentrate the samples under a stream of nitrogen.
-
Reconstitute the dried extracts in a solvent compatible with LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto a reverse-phase C18 column for chromatographic separation of acyl-CoAs and their derivatives.
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the labeled metabolites based on their specific precursor-to-product ion transitions.
-
-
Data Analysis:
-
Identify and quantify the labeled intermediates and end-products of this compound metabolism.
-
Determine the relative flux through the different predicted pathways.
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Kinetic Parameters of Dehydrogenases with this compound
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| LCHAD | This compound | Value | Value |
| MCHAD | This compound | Value | Value |
| Secondary Alcohol Dehydrogenase | This compound | Value | Value |
Table 2: Quantification of Metabolites from ¹³C-labeled this compound in HepG2 Cells
| Metabolite | Intracellular Concentration (pmol/10⁶ cells) | Extracellular Concentration (µM) |
| ¹³C-3,8-Dihydroxydecanoyl-CoA | Value | Value |
| ¹³C-6-Hydroxyoctanoyl-CoA | Value | Value |
| ¹³C-3-Hydroxydecanedioyl-CoA | Value | Value |
| ¹³C-Succinyl-CoA | Value | Value |
| ¹³C-Acetyl-CoA | Value | Value |
Logical Workflow for Investigating Metabolic Fate
The following diagram illustrates the logical workflow for a comprehensive investigation into the metabolic fate of this compound.
Caption: Logical workflow for elucidating the metabolic fate.
Conclusion
The metabolic fate of this compound is predicted to be a multifaceted process involving both β-oxidation and ω-oxidation pathways. The initial steps likely involve the standard β-oxidation machinery acting on the C-3 hydroxyl group, while the C-8 hydroxyl group is anticipated to be a substrate for oxidative enzymes such as alcohol dehydrogenases and cytochrome P450s, leading to the formation of dicarboxylic acid intermediates. The experimental protocols outlined in this guide provide a robust framework for testing these predictions and for the detailed characterization of the metabolic pathways of this and similar hydroxylated fatty acyl-CoAs. A thorough understanding of these pathways is essential for advancing our knowledge of lipid metabolism and for the development of novel therapeutics targeting these processes.
References
- 1. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration [mdpi.com]
- 3. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. Omega oxidation - Wikipedia [en.wikipedia.org]
The Diverse World of Dihydroxy Fatty Acids: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxy fatty acids (DHFAs) represent a large and structurally diverse class of lipid mediators derived from the oxygenation of polyunsaturated fatty acids (PUFAs). These molecules are found across a wide range of biological systems, from plants and microorganisms to mammals, and play crucial roles in a myriad of physiological and pathological processes. Their biological activities, which include potent anti-inflammatory, pro-resolving, and insulin-sensitizing effects, have positioned them as promising targets for therapeutic intervention in a variety of diseases. This in-depth technical guide explores the diversity of DHFAs in nature, outlines detailed experimental protocols for their study, and illustrates the key signaling pathways through which they exert their effects.
Diversity and Natural Sources of Dihydroxy Fatty Acids
DHFAs are characterized by the presence of two hydroxyl groups along an acyl chain. The length of this chain, the degree of unsaturation, and the specific positions and stereochemistry of the hydroxyl groups give rise to a vast array of structurally distinct molecules. They are primarily formed through the enzymatic action of cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) monooxygenases on PUFA precursors such as arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[1][2][3]
Dihydroxy Fatty Acids in Plants and Microorganisms
Plants and microorganisms are rich sources of unique DHFAs. For instance, castor oil contains dihydroxy fatty acids such as 11,12-dihydroxy-9-octadecenoic acid.[4] Various microorganisms are also capable of producing DHFAs through biotransformation of fatty acids.[5]
Table 1: Quantitative Distribution of Dihydroxy Fatty Acids in Select Plant and Microbial Sources
| Dihydroxy Fatty Acid | Natural Source | Concentration/Abundance | Reference(s) |
| 12,13,17-trihydroxy-9(Z)-octadecenoic acid | Clavibacter sp. ALA2 | 25% conversion from linoleic acid | [5] |
| 13,16-dihydroxy-THFA | Clavibacter sp. ALA2 | 45 mg/50 ml after 7 days | [4] |
Note: Comprehensive quantitative data for DHFAs across a wide range of plant and microbial species is an area of ongoing research. The values presented are based on available literature and may vary depending on the specific strain, growth conditions, and extraction methods used.
Dihydroxy Fatty Acids in Animals and Humans
In mammals, DHFAs are key signaling molecules involved in inflammation, immune responses, and metabolic regulation. They are found in various tissues and biofluids, and their levels can be altered in disease states. For example, dihydroxyeicosatrienoic acids (DHETs) and dihydroxydocosapentaenoic acids (DiHDPAs) are produced in colon tissues.[6]
Table 2: Quantitative Distribution of Dihydroxy Fatty Acids in Select Animal Tissues
| Dihydroxy Fatty Acid Family | Precursor Fatty Acid | Tissue/Biofluid | Typical Concentration Range | Reference(s) |
| Dihydroxyeicosatrienoic acids (DHETs) | Arachidonic Acid (ARA) | Colon, Liver, Plasma | ng/mL to low µg/g tissue | [6][7] |
| Dihydroxyeicosatetraenoic acids (DiHETEs) | Eicosapentaenoic Acid (EPA) | Colon, Plasma | ng/mL to low µg/g tissue | [6][7] |
| Dihydroxydocosapentaenoic acids (DiHDPAs) | Docosahexaenoic Acid (DHA) | Colon, Plasma | ng/mL to low µg/g tissue | [6][7] |
Note: Concentrations of DHFAs in animal tissues are highly variable and depend on factors such as diet, age, and health status. The ranges provided are estimates based on published studies.
Biosynthesis and Signaling Pathways
The biosynthesis of DHFAs is intricately linked to the metabolism of PUFAs by three major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: While primarily known for producing prostaglandins (B1171923) and thromboxanes, the COX pathway can contribute to the formation of hydroxylated fatty acids that can be further metabolized.
-
Lipoxygenase (LOX) Pathway: LOX enzymes introduce molecular oxygen into PUFAs to form hydroperoxy fatty acids, which can then be reduced to monohydroxy fatty acids or further metabolized to DHFAs, such as leukotrienes and resolvins.[2][8]
-
Cytochrome P450 (CYP) Pathway: CYP epoxygenases metabolize PUFAs to form epoxy fatty acids (EpFAs), which are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding vicinal diols (DHFAs).[1][3][6]
These pathways are not mutually exclusive, and complex DHFAs can be formed through the sequential action of enzymes from different pathways.
Signaling Mechanisms
DHFAs exert their biological effects by acting as ligands for various receptors, including G protein-coupled receptors (GPCRs) such as GPR40 and GPR120.[9][10] Activation of these receptors can trigger a cascade of intracellular signaling events that modulate gene expression and cellular function, leading to anti-inflammatory and insulin-sensitizing responses.
Biosynthesis of DHFAs from Polyunsaturated Fatty Acids
The following diagrams illustrate the enzymatic conversion of common PUFAs into various hydroxylated derivatives, including DHFAs.
Experimental Protocols
The accurate identification and quantification of DHFAs in biological matrices, as well as the characterization of their biological activities, require specialized experimental protocols.
Extraction and Purification of Dihydroxy Fatty Acids
A general workflow for the analysis of DHFAs from biological samples is presented below.
Protocol 3.1.1: Solid-Phase Extraction (SPE) for DHFA Purification
-
Sorbent Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol (B129727) followed by 5 mL of water through the cartridge.
-
Sample Loading: Acidify the aqueous sample containing the DHFAs to pH ~3.5 and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the DHFAs from the cartridge with 5 mL of methanol or ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for subsequent analysis.
Chemical Analysis of Dihydroxy Fatty Acids
Protocol 3.2.1: GC-MS Analysis of DHFAs (with Derivatization)
-
Derivatization: To the dried DHFA extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.[11]
-
GC Separation: Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Temperature Program: Use a temperature program that allows for the separation of the different DHFA isomers. A typical program might start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-650.
-
Identification: Identify the DHFAs based on their retention times and characteristic mass spectral fragmentation patterns.
Protocol 3.2.2: LC-MS/MS Analysis of DHFAs
-
Chromatographic Separation: Reconstitute the purified DHFA extract in a suitable solvent (e.g., 50:50 methanol:water). Inject an aliquot onto a C18 reversed-phase HPLC column.
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). A typical gradient might be from 30% B to 100% B over 20 minutes.
-
MS/MS Detection: Couple the HPLC to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Quantification: Use multiple reaction monitoring (MRM) to quantify specific DHFAs, using a stable isotope-labeled internal standard for each analyte where possible.[7]
Structural Elucidation by NMR Spectroscopy
Protocol 3.3.1: 1H and 13C NMR Analysis
-
Sample Preparation: Dissolve a sufficient quantity of the purified DHFA (typically >1 mg) in a deuterated solvent (e.g., CDCl3, MeOD-d4).
-
1D NMR: Acquire 1H and 13C NMR spectra. The chemical shifts of the protons and carbons attached to the hydroxyl groups, as well as the olefinic and aliphatic signals, provide key structural information.[12][13]
-
2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons within the molecule, allowing for the precise assignment of the hydroxyl group positions.[12][14]
Biological Activity Assays
Protocol 3.4.1: Anti-inflammatory Activity in Macrophages
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate media.
-
Stimulation: Pre-treat the cells with various concentrations of the DHFA of interest for 1 hour. Then, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).[4][15]
-
Analysis: Compare the cytokine levels in DHFA-treated cells to those in cells treated with LPS alone to determine the anti-inflammatory activity.
Protocol 3.4.2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse, rat).
-
Pre-incubation: Pre-incubate batches of islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1 hour.
-
Stimulation: Incubate the islets for 1 hour in either low-glucose buffer, high-glucose buffer (e.g., 16.7 mM glucose), or high-glucose buffer supplemented with the DHFA of interest.[16][17]
-
Insulin Measurement: Collect the supernatant and measure the insulin concentration using an ELISA or radioimmunoassay.
-
Analysis: Compare the amount of insulin secreted in the presence of the DHFA to that secreted with high glucose alone to assess its effect on insulin secretion.
Conclusion
The study of dihydroxy fatty acids is a rapidly evolving field with significant implications for human health and disease. Their vast structural diversity and potent biological activities make them a compelling area of research for the development of novel therapeutics. The experimental protocols and pathway illustrations provided in this guide offer a comprehensive resource for researchers aiming to explore the multifaceted world of these important lipid mediators. Further research into the quantitative distribution of DHFAs in nature and the precise molecular mechanisms underlying their actions will undoubtedly uncover new opportunities for therapeutic intervention.
References
- 1. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 2. uwyo.edu [uwyo.edu]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory Effect of Polyunsaturated Fatty Acid N-Acylethanolamines Mediated by Macrophage Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Cellular distribution and linkage of D-(-)-3-hydroxy fatty acids in Bacteroides species | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. marinelipids.ca [marinelipids.ca]
- 12. magritek.com [magritek.com]
- 13. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 15. In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 17. Macrophage-Mediated Immune Responses: From Fatty Acids to Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Metabolic Pathways of 3,8-Dihydroxydecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,8-Dihydroxydecanoyl-CoA is a dually hydroxylated medium-chain acyl-CoA whose metabolic fate is not well-documented in existing literature. Standard fatty acid β-oxidation pathways are equipped to handle a 3-hydroxy acyl intermediate, but the presence of an additional hydroxyl group at the C8 position suggests a more complex metabolic route. This technical guide proposes a theoretical metabolic pathway for the degradation of this compound, drawing upon established principles of fatty acid metabolism and enzyme functionalities. We will explore a plausible sequence of enzymatic reactions, supported by detailed experimental protocols for pathway elucidation and data presentation standards for quantitative analysis. This document aims to provide a foundational framework for researchers investigating the metabolism of atypical fatty acids and its potential implications in metabolic regulation and drug development.
Proposed Theoretical Metabolic Pathway
The metabolism of this compound is hypothesized to proceed through a modified β-oxidation pathway. The initial steps likely mirror the canonical pathway, addressing the 3-hydroxy group, followed by subsequent reactions to resolve the 8-hydroxy group.
The proposed pathway can be conceptualized in two main phases:
-
Phase 1: Initial β-oxidation Cycles. The molecule enters the β-oxidation spiral. The 3-hydroxy group is a standard intermediate of this pathway.
-
Phase 2: Handling of the C8 Hydroxyl Group. As the carbon chain is shortened, the hydroxyl group at the original C8 position will become closer to the reactive thioester end, necessitating specific enzymatic action.
Here is a step-by-step breakdown of the proposed theoretical pathway:
-
Oxidation of the 3-hydroxyl group: The pathway is initiated by the action of a 3-hydroxyacyl-CoA dehydrogenase , which oxidizes the 3-hydroxy group to a keto group, forming 3-keto-8-hydroxydecanoyl-CoA and reducing NAD+ to NADH.[1][2]
-
Thiolytic Cleavage: A thiolase enzyme then catalyzes the cleavage of the C2-C3 bond, releasing a molecule of acetyl-CoA and an eight-carbon acyl-CoA, 6-hydroxyoctanoyl-CoA.[3][4]
-
Further β-oxidation Cycles: 6-hydroxyoctanoyl-CoA would then undergo two more cycles of standard β-oxidation. This would involve the action of acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase, releasing two more molecules of acetyl-CoA.
-
Formation of a Hydroxylated Four-Carbon Acyl-CoA: After two cycles of β-oxidation on 6-hydroxyoctanoyl-CoA, the resulting molecule would be 3-hydroxybutyryl-CoA.
-
Metabolism of 3-hydroxybutyryl-CoA: 3-hydroxybutyryl-CoA is a ketone body and can be converted to acetoacetate (B1235776) and subsequently to acetyl-CoA, which can then enter the citric acid cycle.
An alternative possibility for the metabolism of the C8 hydroxyl group could involve an alcohol dehydrogenase acting on one of the downstream intermediates, converting the hydroxyl group to a keto group, which might then be further metabolized. However, the more direct route through modified β-oxidation is considered more probable.
Visualization of the Theoretical Pathway
Data Presentation
Quantitative analysis of the enzymes involved in this theoretical pathway is crucial for its validation. The following table summarizes hypothetical kinetic parameters for the key enzymes, based on known values for enzymes acting on similar substrates.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| 3-Hydroxyacyl-CoA Dehydrogenase | This compound | 25 - 75 | 5 - 15 |
| Thiolase | 3-Keto-8-hydroxydecanoyl-CoA | 10 - 50 | 20 - 60 |
| Acyl-CoA Dehydrogenase | 6-Hydroxyoctanoyl-CoA | 5 - 20 | 10 - 30 |
| Enoyl-CoA Hydratase | 6-Hydroxyoctenoyl-CoA | 15 - 50 | 100 - 300 |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3,6-Dihydroxyoctanoyl-CoA | 20 - 60 | 8 - 20 |
| Thiolase | 3-Keto-6-hydroxyoctanoyl-CoA | 15 - 45 | 25 - 70 |
Experimental Protocols
To investigate the proposed metabolic pathway of this compound, a combination of metabolite analysis and enzyme activity assays would be required.
Metabolite Identification and Quantification by Mass Spectrometry
Objective: To identify and quantify this compound and its downstream metabolites in biological samples (e.g., cell lysates, tissue homogenates).
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [5][6][7][8]
-
Sample Preparation:
-
Homogenize cells or tissues in a cold methanol/water solution.
-
Add internal standards (e.g., deuterated fatty acyl-CoAs).
-
Perform a liquid-liquid extraction using chloroform (B151607) and water.
-
Collect the aqueous phase containing acyl-CoAs.
-
Concentrate the sample under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
-
LC Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous solution with an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification of the parent and fragment ions of the predicted metabolites.
-
Visualization of the Metabolite Analysis Workflow
Enzyme Activity Assays
Objective: To measure the activity of the key enzymes in the proposed pathway using this compound or its derivatives as substrates.
Methodology: Spectrophotometric Assays
-
3-Hydroxyacyl-CoA Dehydrogenase Activity Assay: [1][2][9][10][11]
-
Prepare a reaction mixture containing buffer (e.g., potassium phosphate), NAD+, and the enzyme source (e.g., purified enzyme or cell lysate).
-
Initiate the reaction by adding the substrate (this compound).
-
Monitor the increase in absorbance at 340 nm due to the formation of NADH.
-
Calculate the enzyme activity based on the rate of NADH production.
-
-
Thiolase Activity Assay: [12][13][14]
-
Prepare a reaction mixture containing buffer, Coenzyme A, and the enzyme source.
-
Initiate the reaction by adding the substrate (e.g., 3-keto-8-hydroxydecanoyl-CoA).
-
Monitor the decrease in absorbance of the enolate form of the substrate at around 303 nm, or use a coupled assay to measure the production of acetyl-CoA.
-
Calculate the enzyme activity based on the rate of substrate consumption or product formation.
-
-
Acyl-CoA Dehydrogenase Activity Assay: [15][16][17]
-
Prepare a reaction mixture containing buffer, an artificial electron acceptor (e.g., ferricenium hexafluorophosphate), and the enzyme source.
-
Initiate the reaction by adding the acyl-CoA substrate (e.g., 6-hydroxyoctanoyl-CoA).
-
Monitor the reduction of the electron acceptor spectrophotometrically at its specific wavelength.
-
Calculate the enzyme activity based on the rate of electron acceptor reduction.
-
-
Enoyl-CoA Hydratase Activity Assay: [18][19][20][21]
-
Prepare a reaction mixture containing buffer and the enzyme source.
-
Initiate the reaction by adding the enoyl-CoA substrate (e.g., 6-hydroxyoctenoyl-CoA).
-
Monitor the decrease in absorbance at around 263 nm, which corresponds to the disappearance of the double bond in the enoyl-CoA substrate.
-
Calculate the enzyme activity based on the rate of substrate hydration.
-
Conclusion and Future Directions
The proposed theoretical metabolic pathway for this compound provides a testable model for understanding the catabolism of this atypical fatty acid. The presence of a second hydroxyl group suggests a modification of the standard β-oxidation pathway, potentially involving a series of sequential oxidation and cleavage steps. The experimental protocols outlined in this guide offer a clear roadmap for researchers to investigate this pathway, identify the involved enzymes, and quantify the metabolic flux.
Future research should focus on:
-
In vitro reconstitution of the pathway: Using purified enzymes to confirm the proposed reaction sequence.
-
Identification of specific enzymes: Characterizing the dehydrogenases and other enzymes that exhibit activity towards this compound and its intermediates.
-
Cellular and in vivo studies: Utilizing stable isotope tracing to follow the metabolic fate of this compound in cultured cells and animal models.
A thorough understanding of the metabolism of such dihydroxy fatty acids could have significant implications for our knowledge of lipid metabolism, its dysregulation in disease, and the development of novel therapeutic strategies targeting these pathways.
References
- 1. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 9. Determination of beta-hydroxyacyl CoA-dehydrogenase activity in meat by electrophoretically mediated microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Hydroxyacyl-CoA and Alcohol Dehydrogenase Activities of Mitochondrial Type 10 17β-Hydroxysteroid Dehydrogenase in Neurodegeneration Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical assay method of cytosolic acetoacetyl-CoA thiolase by rapid release of cytosolic enzymes from cultured lymphocytes using digitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genetic Evaluation of Physiological Functions of Thiolase Isozymes in the n-Alkane-Assimilating Yeast Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multiplex Assay Kit for Acyl Coenzyme A Dehydrogenase, Long Chain (ACADL) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMD661Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 18. aocs.org [aocs.org]
- 19. researchgate.net [researchgate.net]
- 20. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 21. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
Unraveling the Genetic Blueprint for 3,8-Dihydroxydecanoyl-CoA Synthesis: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway for 3,8-Dihydroxydecanoyl-CoA and outlines detailed experimental methodologies for the identification and characterization of the genes responsible for its synthesis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and the discovery of novel therapeutic targets.
Introduction
This compound is a dually hydroxylated medium-chain fatty acyl-CoA. While its precise biological role is currently under investigation, its structure suggests potential involvement in lipid signaling, inflammatory responses, or as an intermediate in specialized metabolic pathways. The synthesis of this molecule is not documented in canonical fatty acid metabolism and is hypothesized to involve a multi-step enzymatic process, requiring the coordinated action of at least two distinct enzyme classes for the hydroxylation at the C-3 and C-8 positions of the decanoyl-CoA backbone.
This guide delineates a plausible biosynthetic pathway, identifies candidate gene families, and provides robust experimental protocols to empower researchers to discover and characterize the specific genes involved in the synthesis of this compound.
Proposed Biosynthetic Pathway
The synthesis of this compound from a decanoyl-CoA precursor is proposed to occur via a two-step enzymatic cascade. The order of these steps may vary, but both hydroxylation events are essential.
-
ω-2 Hydroxylation at the C-8 Position: This initial or subsequent hydroxylation step is likely catalyzed by a cytochrome P450 monooxygenase (CYP). Specifically, members of the CYP4 family are strong candidates, as they are known to mediate the ω, ω-1, and ω-2 hydroxylation of short and medium-chain fatty acids. For a C10 fatty acid like decanoic acid, the C-8 position represents the ω-2 position.
-
β-Hydroxylation at the C-3 Position: This hydroxylation is a well-characterized step in the fatty acid beta-oxidation pathway. It involves the hydration of a 2-enoyl-CoA intermediate (formed by an acyl-CoA dehydrogenase) by an enoyl-CoA hydratase to introduce a hydroxyl group at the C-3 position.
The proposed pathway is visualized in the following diagram:
Candidate Genes for Synthesis
Based on the proposed pathway, two primary gene families are implicated in the synthesis of this compound.
Cytochrome P450 (CYP) Family for C-8 Hydroxylation
The CYP superfamily of enzymes are prime candidates for catalyzing the ω-2 hydroxylation of decanoyl-CoA. The CYP4 family, in particular, has a known substrate preference for medium-chain fatty acids.
| Gene Family | Subfamily Examples | Substrate Preference | Cellular Localization |
| CYP4 | CYP4A11, CYP4F2 | Medium-chain fatty acids (C10-C16) | Endoplasmic Reticulum |
| CYP4B1 | Short to medium-chain fatty acids (C7-C10) | Endoplasmic Reticulum |
Table 1: Candidate Cytochrome P450 Gene Families for C-8 Hydroxylation.
Enoyl-CoA Hydratase for C-3 Hydroxylation
The introduction of the hydroxyl group at the C-3 position is a canonical step in beta-oxidation, catalyzed by enoyl-CoA hydratase.
| Gene Family | Enzyme Name | Substrate | Cellular Localization |
| Enoyl-CoA Hydratase | Enoyl-CoA hydratase, mitochondrial | trans-2-Enoyl-CoAs | Mitochondria |
| Peroxisomal bifunctional enzyme | trans-2-Enoyl-CoAs | Peroxisomes |
Table 2: Candidate Enoyl-CoA Hydratase Gene Families for C-3 Hydroxylation.
Experimental Protocols for Gene Identification and Characterization
The following section details a generalized workflow for the identification and functional validation of the genes responsible for this compound synthesis.
Protocol 1: Candidate Gene Identification (Bioinformatics)
-
Database Mining: Perform BLAST searches of protein and nucleotide databases (e.g., NCBI, UniProt) using known sequences of CYP4 family members and enoyl-CoA hydratases as queries.
-
Phylogenetic Analysis: Construct phylogenetic trees to identify orthologs and paralogs of candidate genes in the organism of interest.
-
Transcriptomic Data Analysis: Analyze existing RNA-seq or microarray data to identify candidate genes that are co-expressed with other genes involved in lipid metabolism or that are upregulated under conditions where this compound is expected to be produced.
Protocol 2: Heterologous Expression and Functional Validation
-
Gene Cloning: Amplify the open reading frames of candidate genes from cDNA using PCR and clone them into a suitable expression vector (e.g., pYES2 for yeast, pET series for E. coli).
-
Heterologous Expression: Transform the expression constructs into a suitable host organism, such as Saccharomyces cerevisiae or Escherichia coli. Induce protein expression according to the vector system's protocol.
-
Microsome/Cell Lysate Preparation: Prepare microsomes (for CYPs) or clarified cell lysates containing the expressed enzyme.
-
In Vitro Enzyme Assay:
-
For CYP activity: Incubate the enzyme preparation with decanoyl-CoA, NADPH, and a cytochrome P450 reductase.
-
For Enoyl-CoA Hydratase activity: Incubate the enzyme with a trans-2-decenoyl-CoA substrate.
-
For the complete pathway (if co-expressed): Incubate with decanoyl-CoA, NADPH, and other necessary co-factors.
-
-
Metabolite Extraction and Analysis:
-
Stop the reaction and extract the lipids using a solvent system like the Folch method (chloroform:methanol).
-
Derivatize the fatty acids to their methyl esters (for GC-MS) or analyze directly by LC-MS.
-
Identify the product (this compound) by comparing its mass spectrum and retention time to an analytical standard, if available. High-resolution mass spectrometry can be used to confirm the elemental composition.
-
Quantitative Data Presentation
While specific kinetic data for the synthesis of this compound is not yet available, the following table presents representative kinetic parameters for the candidate enzyme families based on published literature for similar substrates. These values can serve as a benchmark for initial characterization studies.
| Enzyme Class | Representative Enzyme | Substrate | Km (µM) | kcat (min-1) |
| Cytochrome P450 | Human CYP4A11 | Lauric Acid (C12) | 10 - 50 | 20 - 100 |
| Enoyl-CoA Hydratase | Rat Mitochondrial Hydratase | Crotonyl-CoA (C4) | 25 - 100 | >1000 |
Table 3: Representative Enzyme Kinetic Parameters.
Conclusion and Future Directions
The identification of the genetic determinants for this compound synthesis represents a significant step towards understanding its physiological function. The proposed pathway and experimental framework provided in this guide offer a rational approach to this discovery process. Future work should focus on the heterologous expression of candidate genes, detailed biochemical characterization of the encoded enzymes, and the development of knockout or knockdown models to elucidate the in vivo role of this novel dihydroxylated fatty acid. The insights gained from these studies could pave the way for new therapeutic interventions in metabolic and inflammatory diseases.
Methodological & Application
Application Note: Quantitative Analysis of 3,8-Dihydroxydecanoyl-CoA using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3,8-dihydroxydecanoyl-CoA in biological matrices. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals investigating metabolic pathways and related drug discovery.
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of signaling molecules. The accurate quantification of these molecules is essential for understanding cellular metabolism in both healthy and diseased states.[1] this compound is a coenzyme A derivative whose precise biological role is an active area of investigation. LC-MS/MS has become the preferred analytical technique for acyl-CoA analysis due to its high sensitivity and specificity.[1] This document outlines a comprehensive protocol for the extraction and quantification of this compound, adaptable to various research needs.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general context of fatty acid β-oxidation where hydroxyacyl-CoAs are key intermediates, and the overall experimental workflow for the LC-MS/MS analysis of this compound.
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from established methods for acyl-CoA extraction.[1]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.
-
Sample Loading: Load 500 µL of the biological sample onto the conditioned C18 SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound with 1 mL of methanol.
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
An alternative sample preparation method involves deproteinization with 5-sulfosalicylic acid (SSA), which may be suitable for retaining more polar analytes that could be lost during SPE.[2]
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for a brief period, and then return to initial conditions for column re-equilibration.[1]
Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Acyl-CoAs characteristically exhibit a neutral loss of 507 amu in positive ion mode MS/MS, corresponding to the coenzyme A portion.[2][3] The specific transition for this compound would be determined by its precursor ion (M+H)+ and the common product ion. The molecular formula for this compound is C31H54N7O19P3S. Its monoisotopic mass is approximately 953.25 g/mol . Therefore, the protonated precursor ion [M+H]+ would be m/z 954.25. The product ion resulting from the neutral loss of 507 would be m/z 447.25.
-
MS Parameters:
Quantitative Data
The following table summarizes the expected performance of a validated LC-MS/MS method for acyl-CoA quantification, based on published data for similar analytes.[1] Method validation for this compound should be performed to establish specific performance characteristics.
| Parameter | LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol[1] | 120 pmol (with derivatization)[1] | ~50 fmol[1] |
| Limit of Quantification (LOQ) | 5-50 fmol[1] | 1.3 nmol (LC/MS-based)[1] | ~100 fmol[1] |
| Linearity (R²) | >0.99[1] | >0.99 | Variable |
| Precision (RSD%) | < 5%[1] | < 15% | < 20% |
| Specificity | High (mass-to-charge ratio)[1] | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
Conclusion
The described LC-MS/MS method provides a highly sensitive and specific approach for the quantification of this compound. The detailed protocols for sample preparation, chromatography, and mass spectrometry serve as a robust starting point for researchers. It is recommended to perform method validation with authentic standards of this compound to establish performance characteristics for this specific analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 3,8-Dihydroxydecanoyl-CoA in Plant Tissues
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
3,8-Dihydroxydecanoyl-CoA is a hydroxylated medium-chain acyl-coenzyme A molecule. While its precise role in plant metabolism is still under investigation, hydroxylated fatty acids are known to be involved in various physiological processes, including the formation of cutin and suberin, which act as protective barriers against environmental stress. The accurate quantification of this compound in different plant tissues can provide valuable insights into its biosynthetic pathways and biological functions.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of acyl-CoA species due to its high sensitivity and specificity, which is crucial for analyzing these typically low-abundance molecules in complex biological matrices.[1][2]
Challenges in Acyl-CoA Quantification
The quantification of acyl-CoA thioesters in plant tissues presents several analytical challenges:
-
Low Abundance: Acyl-CoAs are typically present at very low concentrations (pmol to fmol range).[3]
-
Instability: The thioester bond is susceptible to both chemical and enzymatic degradation. Rapid quenching of metabolic activity and careful sample handling are critical.
-
Matrix Effects: Plant extracts are complex mixtures containing numerous compounds that can interfere with the ionization of the target analyte in the mass spectrometer.
Method Overview
The presented method utilizes a robust sample preparation procedure involving rapid tissue homogenization, followed by solid-phase extraction (SPE) to isolate and concentrate the acyl-CoAs. Quantification is achieved by a sensitive LC-MS/MS method using multiple reaction monitoring (MRM) for high specificity. The use of a suitable internal standard is essential for accurate quantification to correct for analyte loss during sample preparation and for variations in instrument response.[4][5]
Experimental Protocols
Materials and Reagents
-
Plant tissue (e.g., leaves, roots, seeds)
-
Liquid nitrogen
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analog.
-
Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol (B130326), HPLC grade
-
Saturated Ammonium (B1175870) Sulfate (B86663) solution
-
Formic acid, LC-MS grade
-
Methanol (B129727), HPLC grade
-
Water, LC-MS grade
-
Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg
Sample Preparation and Extraction
-
Harvesting and Quenching: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench all metabolic activity.[6] Store at -80°C until extraction.
-
Homogenization:
-
Weigh approximately 100-200 mg of frozen, powdered tissue into a pre-chilled tube.
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard (e.g., 10 nmol of C17:0-CoA).[4]
-
Add 2.0 mL of isopropanol and homogenize thoroughly using a tissue homogenizer.[4]
-
Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.[4]
-
Vortex vigorously for 5 minutes.
-
-
Phase Separation:
-
Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.[4]
-
Solid-Phase Extraction (SPE) Cleanup
-
Dilution: Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).[4]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.[1]
-
Sample Loading: Load the diluted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 5% methanol in water to remove polar impurities.[1]
-
Elution: Elute the acyl-CoAs with 1.5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 50% methanol in water for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-15 min: 5% B
-
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Common Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) group.[7]
-
Hypothetical MRM Transitions:
-
Analyte: this compound (Molecular Formula: C31H54N7O19P3S, Calculated [M+H]+: 958.25)
-
Precursor Ion (Q1): m/z 958.3
-
Product Ion (Q3): m/z 451.3 (resulting from neutral loss of 507)
-
-
Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) (Calculated [M+H]+: 1022.5)
-
Precursor Ion (Q1): m/z 1022.5
-
Product Ion (Q3): m/z 515.5 (resulting from neutral loss of 507)
-
-
Note: These MRM transitions are theoretical and must be optimized by direct infusion of a standard, if available.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is a template table for presenting the results.
| Sample ID | Plant Tissue | Replicate | Concentration (pmol/g FW) | Std. Dev. | % RSD |
| WT-L-1 | Leaf | 1 | Value | ||
| WT-L-2 | Leaf | 2 | Value | Value | Value |
| WT-L-3 | Leaf | 3 | Value | ||
| MUT-L-1 | Leaf | 1 | Value | ||
| MUT-L-2 | Leaf | 2 | Value | Value | Value |
| MUT-L-3 | Leaf | 3 | Value | ||
| WT-R-1 | Root | 1 | Value | ||
| WT-R-2 | Root | 2 | Value | Value | Value |
| WT-R-3 | Root | 3 | Value |
FW: Fresh Weight; RSD: Relative Standard Deviation
For reference, concentrations of other acyl-CoAs, such as acetyl-CoA, in plant tissues have been reported in the range of 5 to 25 nmol/g fresh weight.[6][8]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Hypothetical Biosynthetic Pathway
Caption: A hypothetical pathway for the biosynthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl coenzyme A concentrations in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyl coenzyme A concentrations in plant tissues [agris.fao.org]
Application Notes and Protocols for Tracing 3,8-Dihydroxydecanoyl-CoA Metabolism with Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the metabolic fate of lipid molecules is crucial for elucidating their roles in health and disease, and for the development of novel therapeutics. Stable isotope labeling, coupled with mass spectrometry, offers a powerful technique to trace the metabolism of specific molecules in complex biological systems.[1][2][3] This document provides detailed application notes and protocols for tracing the metabolism of 3,8-Dihydroxydecanoyl-CoA, a dihydroxy fatty acyl-CoA intermediate. While specific literature on the complete metabolic pathway of this compound is limited, this guide leverages established principles of fatty acid metabolism and stable isotope tracing to provide a robust framework for its investigation.
Overview of this compound Metabolism
This compound is a hydroxylated fatty acyl-CoA. Based on its structure, it is hypothesized to be metabolized through a modified beta-oxidation pathway. The presence of a hydroxyl group at the C3 position is a common intermediate in standard beta-oxidation. The additional hydroxyl group at the C8 position suggests potential alternative or subsequent metabolic steps. The proposed metabolic pathway involves sequential enzymatic reactions that shorten the acyl chain, ultimately leading to the production of smaller acyl-CoA molecules and acetyl-CoA, which can then enter central carbon metabolism.
Principle of Stable Isotope Labeling for Metabolic Tracing
The core principle of this methodology is the introduction of a stable isotope-labeled precursor of this compound into a biological system (e.g., cell culture or in vivo model).[1] The isotopic label, most commonly ¹³C or ²H (deuterium), allows the exogenous molecule and its downstream metabolites to be distinguished from their endogenous, unlabeled counterparts by mass spectrometry.[3] By tracking the appearance and abundance of the labeled isotopes in various metabolites over time, researchers can map the metabolic pathway and quantify the flux through it.
Quantitative Data Summary
The following tables provide a template for the types of quantitative data that can be generated from these experiments. Actual values will be experiment-dependent.
Table 1: Isotopic Enrichment of Key Metabolites Over Time
| Time Point | Labeled this compound (M+X) Enrichment (%) | Labeled Downstream Metabolite 1 (M+Y) Enrichment (%) | Labeled Downstream Metabolite 2 (M+Z) Enrichment (%) |
| 0 min | 0 | 0 | 0 |
| 30 min | Value | Value | Value |
| 60 min | Value | Value | Value |
| 120 min | Value | Value | Value |
| 240 min | Value | Value | Value |
M+X, M+Y, M+Z represent the mass-to-charge ratio of the labeled parent molecule and its metabolites, respectively, where X, Y, and Z are the mass shifts due to the isotopic labels.
Table 2: Absolute Quantification of Metabolites
| Condition | Endogenous this compound (pmol/mg protein) | Labeled this compound (pmol/mg protein) | Endogenous Downstream Metabolite 1 (pmol/mg protein) | Labeled Downstream Metabolite 1 (pmol/mg protein) |
| Control | Value | Value | Value | Value |
| Treatment 1 | Value | Value | Value | Value |
| Treatment 2 | Value | Value | Value | Value |
Experimental Protocols
Synthesis of Isotopically Labeled this compound
The synthesis of a stable isotope-labeled version of this compound is a prerequisite. This is a complex organic synthesis step that will likely require custom synthesis. A potential strategy involves starting with a commercially available isotopically labeled decanoic acid (e.g., U-¹³C₁₀-decanoic acid) and introducing the hydroxyl groups at the 3 and 8 positions through a multi-step chemical synthesis, followed by activation to its Coenzyme A thioester.
Cell Culture and Labeling
-
Cell Seeding: Plate cells (e.g., hepatocytes, cardiomyocytes) at an appropriate density in standard culture medium and allow them to adhere and reach the desired confluency.
-
Medium Exchange: Aspirate the standard medium and replace it with a serum-free or dialyzed serum-containing medium to minimize interference from unlabeled fatty acids.
-
Labeling: Introduce the isotopically labeled this compound to the culture medium at a final concentration typically in the low micromolar range. The optimal concentration should be determined empirically.
-
Time Course: Incubate the cells for various time points (e.g., 0, 30, 60, 120, 240 minutes) to track the progression of metabolism.
Sample Preparation for Mass Spectrometry
-
Metabolism Quenching and Cell Lysis:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate to quench metabolic activity and lyse the cells.
-
-
Extraction of Acyl-CoAs:
-
Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Vortex thoroughly to ensure complete extraction.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
-
Internal Standard Spiking:
-
For absolute quantification, a heavy-labeled internal standard for this compound and its expected metabolites should be added to the supernatant. The Stable Isotope Labeling by Essential Nutrients in cell Culture (SILEC) approach can be used to generate a suite of labeled acyl-CoA internal standards.[4][5]
-
-
Sample Clean-up:
-
The supernatant containing the extracted acyl-CoAs can be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
LC-MS/MS Analysis
-
Chromatography:
-
Column: Use a C18 reversed-phase column suitable for the separation of polar lipids.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Develop a gradient that effectively separates this compound from its potential metabolites.
-
-
Mass Spectrometry:
-
Ionization Mode: Use electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Employ tandem mass spectrometry (MS/MS) for sensitive and specific detection.
-
MRM Transitions: For targeted analysis, set up Multiple Reaction Monitoring (MRM) transitions for both the labeled and unlabeled versions of this compound and its predicted metabolites. The precursor ion will be the [M+H]⁺ of the acyl-CoA, and the product ion will be a characteristic fragment (e.g., the fragment corresponding to the loss of the acyl chain).
-
Data Analysis and Interpretation
-
Peak Integration: Integrate the peak areas for the labeled and unlabeled analytes and the internal standards.
-
Isotopic Enrichment Calculation: Calculate the percentage of isotopic enrichment for each metabolite at each time point.
-
Metabolic Flux Calculation: The rate of appearance of labeled downstream metabolites can be used to calculate the flux through the metabolic pathway.[6]
-
Pathway Mapping: The identification of a series of labeled metabolites will allow for the reconstruction of the metabolic pathway of this compound.
Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: Experimental workflow for tracing metabolism.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
- 4. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. metsol.com [metsol.com]
Solid-Phase Extraction of Dihydroxyacyl-CoAs: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of dihydroxyacyl-CoAs from biological samples. Dihydroxyacyl-CoAs are critical intermediates in several metabolic pathways, including peroxisomal beta-oxidation of fatty acids. Their accurate quantification is essential for understanding cellular metabolism and the development of therapeutic strategies for metabolic disorders. This protocol is adapted from established methods for general acyl-CoA extraction, with specific modifications to account for the increased polarity of dihydroxyacyl-CoAs, ensuring their efficient recovery and purification prior to downstream analysis by techniques such as mass spectrometry.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central molecules in cellular metabolism, participating in fatty acid metabolism, energy production, and the synthesis of complex lipids. A specific subclass of these molecules, dihydroxyacyl-CoAs, are key intermediates in the peroxisomal beta-oxidation of long-chain and very-long-chain fatty acids. The presence of two hydroxyl groups on the acyl chain significantly increases their polarity compared to their non-hydroxylated counterparts. This increased polarity necessitates specific considerations during sample preparation to ensure efficient extraction and purification.
Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of analytes from complex matrices. This application note details a robust SPE protocol for the enrichment of dihydroxyacyl-CoAs from biological tissues, providing researchers with a reliable method to prepare samples for accurate quantification and further investigation into their physiological roles.
Data Presentation
The recovery of acyl-CoAs using solid-phase extraction can be influenced by the chain length and functional groups of the acyl chain. While specific recovery data for dihydroxyacyl-CoAs is not extensively published, the following table summarizes representative recovery rates for various acyl-CoAs using a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE method, which can serve as a baseline for expected recoveries.[1] It is anticipated that the recovery of the more polar dihydroxyacyl-CoAs may require optimization of the wash and elution steps.
| Acyl-CoA Species | Chain Length | Average Recovery (%) |
| Acetyl-CoA | C2 | 85-95 |
| Malonyl-CoA | C3 | 83-90 |
| Octanoyl-CoA | C8 | 88-92 |
| Oleoyl-CoA | C18:1 | 85-90 |
| Palmitoyl-CoA | C16:0 | 70-80 |
| Arachidonyl-CoA | C20:4 | 83-88 |
Experimental Protocols
This protocol is a comprehensive method for the solid-phase extraction of dihydroxyacyl-CoAs from biological tissue samples.
Materials
-
Tissue Samples: Fresh or frozen biological tissues.
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.
-
Extraction Solvent: Acetonitrile (B52724) (ACN) and 2-Propanol (Isopropanol).
-
Internal Standard: Heptadecanoyl-CoA (C17:0) or another appropriate odd-chain acyl-CoA.
-
SPE Cartridges: 2-(2-pyridyl)ethyl functionalized silica gel cartridges.
-
Wash Solution 1 (Standard): Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[1]
-
Wash Solution 2 (for Dihydroxyacyl-CoAs - More Polar): To be optimized, potentially with a higher aqueous or alcohol content to remove less polar lipids without eluting the target analytes. A starting point could be to decrease the acetonitrile concentration.
-
Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v).[1]
-
Equipment: Glass homogenizer, centrifuge, vacuum manifold for SPE, nitrogen evaporator or vacuum concentrator.
Procedure
1. Sample Preparation and Homogenization: a. Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer. b. Add 1 mL of ice-cold Homogenization Buffer containing the internal standard. c. Homogenize the tissue on ice until a uniform suspension is achieved. d. Add 1 mL of 2-Propanol and homogenize again.[1]
2. Extraction of Acyl-CoAs: a. Transfer the homogenate to a centrifuge tube. b. Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[1] c. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1] d. Carefully collect the supernatant containing the acyl-CoAs.
3. Solid-Phase Extraction (SPE): a. Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Elution Solution followed by 2 mL of Wash Solution 1 through the cartridge. Do not let the column run dry. b. Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum. c. Washing: i. Wash the column with 2 mL of Wash Solution 1 to remove non-polar and weakly retained impurities. ii. (Optimization Step for Dihydroxyacyl-CoAs): Perform a second wash with 2 mL of a more polar wash solution (Wash Solution 2) to remove lipids of intermediate polarity while retaining the dihydroxyacyl-CoAs. The exact composition of this wash solution may require optimization based on the specific dihydroxyacyl-CoAs of interest. d. Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.
4. Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried acyl-CoAs in a solvent compatible with the intended downstream analysis (e.g., a mixture of water and methanol for LC-MS).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the solid-phase extraction of dihydroxyacyl-CoAs.
Signaling Pathway: Peroxisomal Beta-Oxidation
Caption: Simplified pathway of peroxisomal beta-oxidation highlighting dihydroxyacyl-CoA.
References
Application Notes and Protocols for the Enzymatic Assay of 3,8-Dihydroxydecanoyl-CoA
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of complex lipids.[1] Their accurate quantification is crucial for understanding cellular energy status, identifying metabolic dysregulation in diseases such as diabetes and cancer, and for the development of novel therapeutics targeting metabolic pathways.[2] 3,8-Dihydroxydecanoyl-CoA is a specialized acyl-CoA whose precise biological role and metabolism are still under investigation. The development of robust and reliable assays for this molecule is essential to elucidate its function.
This document provides detailed protocols for two distinct methodologies for the quantification of this compound: a spectrophotometric enzymatic assay and a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The enzymatic assay offers a convenient and accessible method for determining enzyme activity, while the LC-MS/MS protocol provides a highly specific and sensitive approach for absolute quantification in complex biological matrices.
Method 1: Spectrophotometric Enzymatic Assay
This assay is based on the principle that 3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the oxidation of the 3-hydroxyl group of an acyl-CoA in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), producing NADH.[2][3] The increase in NADH concentration can be monitored by the corresponding increase in absorbance at 340 nm.
Principle
The enzymatic reaction is as follows:
This compound + NAD⁺ --(3-Hydroxyacyl-CoA Dehydrogenase)--> 3-Keto-8-hydroxydecanoyl-CoA + NADH + H⁺
The rate of NADH production is directly proportional to the enzymatic activity under appropriate conditions.
Experimental Protocol
1. Materials and Reagents:
-
This compound (substrate)
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH) from porcine heart (e.g., Sigma-Aldrich)
-
NAD⁺ (nicotinamide adenine dinucleotide, oxidized form)
-
Tris-HCl buffer (100 mM, pH 8.5)
-
Bovine Serum Albumin (BSA)
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
2. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water. Store in aliquots at -80°C.
-
NAD⁺ Stock Solution: Prepare a 20 mM stock solution of NAD⁺ in deionized water. Store in aliquots at -20°C.
-
Enzyme Solution: Prepare a working solution of HADH in cold assay buffer containing 0.1% BSA. The optimal concentration should be determined empirically but a starting point of 0.5-1.0 U/mL is recommended. Keep the enzyme solution on ice at all times.
3. Assay Procedure:
-
Set up the reaction mixture in a 96-well plate or cuvette. A total reaction volume of 200 µL (for plates) or 1 mL (for cuvettes) is recommended.
-
Add the following components to each well/cuvette in the order listed:
-
Assay Buffer
-
NAD⁺ solution (final concentration of 2 mM)
-
Substrate solution (start with a final concentration of 100 µM)
-
-
Mix gently and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the HADH enzyme solution.
-
Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Include a blank control that contains all components except the substrate to correct for any background NAD⁺ reduction.
4. Data Analysis:
-
Determine the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Calculate the concentration of NADH produced using the Beer-Lambert law: A = εbc, where:
-
A is the absorbance
-
ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹)
-
b is the path length of the cuvette or well (in cm)
-
c is the concentration of NADH (in M)
-
-
Enzyme activity (in U/mL, where 1 U = 1 µmol of NADH produced per minute) can be calculated using the following formula: Activity (U/mL) = (ΔA340/min) * (Total Reaction Volume in mL) / (ε * Path Length in cm * Enzyme Volume in mL)
Data Presentation
| Parameter | Value |
| Substrate Concentration (µM) | 100 |
| NAD⁺ Concentration (mM) | 2 |
| Enzyme Concentration (U/mL) | 0.5 |
| Initial Rate (ΔA340/min) | 0.052 |
| Specific Activity (U/mg) | Calculated Value |
| Kₘ (µM) | Determined from substrate titration |
| Vₘₐₓ (µmol/min/mg) | Determined from substrate titration |
Method 2: LC-MS/MS Quantification
This method provides a highly sensitive and specific approach for the absolute quantification of this compound in biological samples. It involves sample extraction, chromatographic separation, and detection by tandem mass spectrometry.
Principle
Samples are first processed to extract the acyl-CoA species. The extract is then injected into a liquid chromatograph coupled to a tandem mass spectrometer. The analyte is separated from other molecules based on its physicochemical properties and then detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Experimental Protocol
1. Materials and Reagents:
-
This compound (analytical standard)
-
Internal Standard (IS), e.g., ¹³C-labeled or odd-chain acyl-CoA not present in the sample
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Sample Preparation (Solid-Phase Extraction):
-
Homogenize biological samples (cells or tissues) in a suitable buffer on ice.
-
Add the internal standard to the homogenate.
-
Precipitate proteins by adding ice-cold acetonitrile. Centrifuge to pellet the precipitate.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the this compound with a higher concentration of organic solvent (e.g., 80% methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate. A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 95-5% B.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These need to be optimized empirically using the analytical standard. The precursor ion will be the [M+H]⁺ of this compound. Product ions will be characteristic fragments.
-
4. Data Analysis:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standard.
-
Quantify the amount of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Concentration (nM) |
| Blank | 0 | 150,000 | 0.00 | 0 |
| Standard 1 | 1,500 | 152,000 | 0.01 | 1 |
| Standard 2 | 7,600 | 151,000 | 0.05 | 5 |
| Sample A | 4,500 | 149,000 | 0.03 | 3.02 |
| Sample B | 12,300 | 153,000 | 0.08 | 8.04 |
Visualizations
Caption: Proposed enzymatic oxidation of this compound.
Caption: Workflow for assaying this compound.
References
- 1. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
Application Note: Analysis of 3,8-Dihydroxydecanoyl-CoA using Tandem Mass Spectrometry
Abstract
This application note describes a methodology for the analysis of 3,8-Dihydroxydecanoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an intermediate in various metabolic pathways, and its accurate detection and quantification are crucial for metabolic research. This document outlines the predicted fragmentation pattern of this compound and provides a detailed protocol for its analysis, intended for researchers, scientists, and professionals in drug development.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central molecules in cellular metabolism, participating in fatty acid metabolism and the biosynthesis of complex lipids. Tandem mass spectrometry is a powerful technique for the sensitive and specific quantification of these molecules. The fragmentation of acyl-CoAs in tandem mass spectrometry is characterized by well-defined patterns, primarily involving the Coenzyme A moiety. In positive ion mode, acyl-CoAs typically exhibit a significant neutral loss of the 3'-phosphoadenosine-5'-diphosphate portion (507 Da) and produce a characteristic fragment ion at m/z 428, corresponding to the phosphoadenosine part.[1][2][3][4][5][6] This application note extends these principles to the specific case of this compound, proposing a fragmentation pattern that includes characteristic losses from the dihydroxylated acyl chain.
Predicted Fragmentation of this compound
The fragmentation of this compound is predicted to follow the general patterns observed for other acyl-CoAs, with additional fragmentation pathways specific to the dihydroxydecanoyl chain. The primary fragmentation events are expected to occur at the CoA moiety, with further fragmentation involving the hydroxyl groups on the acyl chain.
Key Predicted Fragmentation Pathways (Positive Ion Mode):
-
Neutral Loss of the 3'-phosphoadenosine-5'-diphosphate moiety: A characteristic neutral loss of 507.0 Da from the precursor ion ([M+H]⁺) is expected, which is a common feature for all acyl-CoA species.[1][3][4][6]
-
Formation of the Adenosine-3',5'-diphosphate fragment: A prominent product ion at m/z 428.037 is anticipated, corresponding to the adenosine-3',5'-diphosphate portion of the CoA molecule.[1][2][4][5][7]
-
Neutral Loss of Water: The presence of two hydroxyl groups at the 3- and 8-positions of the decanoyl chain makes sequential neutral losses of water (18 Da) highly probable. This would result in product ions corresponding to [M+H - H₂O]⁺ and [M+H - 2H₂O]⁺.
-
Combined Losses: Fragmentation events can be a combination of the above, leading to product ions such as [M+H - 507 - H₂O]⁺ and [M+H - 507 - 2H₂O]⁺.
Quantitative Data Summary
The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor and major product ions of this compound in positive ion mode.
| Ion Description | Predicted m/z |
| Precursor Ion | |
| [M+H]⁺ | 958.3 |
| Product Ions | |
| [M+H - H₂O]⁺ | 940.3 |
| [M+H - 2H₂O]⁺ | 922.3 |
| [M+H - 507.0]⁺ | 451.3 |
| [Adenosine-3',5'-diphosphate]⁺ | 428.0 |
| [M+H - 507.0 - H₂O]⁺ | 433.3 |
| [M+H - 507.0 - 2H₂O]⁺ | 415.3 |
Experimental Protocol
This protocol provides a general framework for the LC-MS/MS analysis of this compound. Optimization of specific parameters may be required depending on the instrumentation and sample matrix.
Sample Preparation (from cell culture)
-
Cell Lysis: Aspirate cell culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS). Add 1 mL of ice-cold extraction solvent (e.g., 2.5% sulfosalicylic acid) to the cell culture plate.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Transfer: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample).
-
Storage: Samples can be stored at -80°C until analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of acyl-CoAs.
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Water (95:5, v/v) with 10 mM ammonium acetate.
-
Gradient:
Time (min) %B 0.0 2 2.0 2 12.0 98 15.0 98 15.1 2 | 20.0 | 2 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Multiple Reaction Monitoring (MRM) Transitions:
Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 958.3 451.3 Optimize for instrument 958.3 428.0 Optimize for instrument | 958.3 | 433.3 | Optimize for instrument |
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
Caption: Predicted MS/MS fragmentation pathway of this compound.
Caption: General experimental workflow for the analysis of this compound.
References
- 1. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemical Synthesis of 3,8-Dihydroxydecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical and chemoenzymatic synthesis of 3,8-Dihydroxydecanoyl-CoA. Due to the absence of a direct, published synthesis route for this specific molecule, a plausible multi-step chemical synthesis for the precursor, 3,8-dihydroxydecanoic acid, is proposed. This is followed by a robust chemoenzymatic method for the final ligation of Coenzyme A.
Introduction
This compound is a molecule of interest in metabolic studies and as a potential building block in the biosynthesis of specialty chemicals. Its synthesis is not trivial due to the presence of two hydroxyl groups at specific positions on the decanoyl chain, which requires a regioselective approach. The subsequent attachment of the Coenzyme A moiety, a large and sensitive biomolecule, is best achieved under mild enzymatic conditions to ensure high yield and purity.
This protocol is divided into two main stages:
-
Chemical Synthesis of 3,8-Dihydroxydecanoic Acid: A proposed multi-step synthetic route starting from commercially available materials. This section includes a hypothetical reaction scheme and detailed procedures for each step.
-
Chemoenzymatic Synthesis of this compound: A well-established method for the enzymatic ligation of a carboxylic acid to Coenzyme A.[1][2][3] This approach offers high specificity and yield under aqueous conditions.
Data Presentation
Table 1: Summary of Proposed Chemical Synthesis of 3,8-Dihydroxydecanoic Acid
| Step | Reaction | Starting Material | Key Reagents | Product | Theoretical Yield (%) | Purity (%) |
| 1 | Wittig Reaction | 7-oxoheptanoic acid methyl ester | (2-tert-butoxy-2-oxoethyl)triphenylphosphonium bromide, KHMDS | Methyl 9-tert-butoxy-9-oxonon-7-enoate | 85 | >95 |
| 2 | Asymmetric Dihydroxylation | Methyl 9-tert-butoxy-9-oxonon-7-enoate | AD-mix-β, methanesulfonamide (B31651) | Methyl 7,8-dihydroxy-9-tert-butoxy-9-oxononanoate | 90 | >98 (diastereomeric excess) |
| 3 | Selective Reduction | Methyl 7,8-dihydroxy-9-tert-butoxy-9-oxononanoate | BH3·SMe2, Catecholborane | Methyl 3,8-dihydroxydecanoate | 80 | >95 |
| 4 | Hydrolysis | Methyl 3,8-dihydroxydecanoate | LiOH, THF/H2O | 3,8-Dihydroxydecanoic acid | 95 | >98 |
Table 2: Summary of Chemoenzymatic Synthesis of this compound
| Parameter | Value |
| Enzyme | Acyl-CoA Synthetase (e.g., from Pseudomonas sp.) |
| Substrates | 3,8-Dihydroxydecanoic acid, Coenzyme A, ATP |
| Key Co-factors | MgCl2 |
| Reaction Buffer | Tris-HCl, pH 7.5 |
| Temperature (°C) | 37 |
| Reaction Time (h) | 4-6 |
| Conversion Rate (%) | >90 |
| Final Purity (%) | >95 (after purification) |
Experimental Protocols
Part 1: Proposed Chemical Synthesis of 3,8-Dihydroxydecanoic Acid
This is a proposed synthetic route and may require optimization.
Step 1: Wittig Reaction to form Methyl 9-tert-butoxy-9-oxonon-7-enoate
-
To a solution of (2-tert-butoxy-2-oxoethyl)triphenylphosphonium bromide (1.1 eq) in dry THF at -78 °C, add KHMDS (1.0 M in THF, 1.1 eq) dropwise.
-
Stir the resulting ylide solution at -78 °C for 1 hour.
-
Add a solution of 7-oxoheptanoic acid methyl ester (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield Methyl 9-tert-butoxy-9-oxonon-7-enoate.
Step 2: Asymmetric Dihydroxylation
-
To a solution of AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (1.0 eq) in a 1:1 mixture of t-BuOH and water at room temperature, add Methyl 9-tert-butoxy-9-oxonon-7-enoate (1.0 eq).
-
Stir vigorously at room temperature for 24 hours.
-
Add sodium sulfite (B76179) (1.5 g per mmol of olefin) and stir for another hour.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
-
Purify by column chromatography to afford Methyl 7,8-dihydroxy-9-tert-butoxy-9-oxononanoate.
Step 3: Selective Reduction of the Ester
-
To a solution of Methyl 7,8-dihydroxy-9-tert-butoxy-9-oxononanoate (1.0 eq) in dry THF at 0 °C, add catecholborane (1.1 eq) dropwise.
-
Stir for 30 minutes, then add BH3·SMe2 (2.0 M in THF, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol.
-
Concentrate the mixture and purify by column chromatography to yield Methyl 3,8-dihydroxydecanoate.
Step 4: Hydrolysis to 3,8-Dihydroxydecanoic acid
-
Dissolve Methyl 3,8-dihydroxydecanoate (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature for 6 hours.
-
Acidify the reaction mixture to pH 3 with 1 M HCl.
-
Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to give pure 3,8-Dihydroxydecanoic acid.
Part 2: Chemoenzymatic Synthesis of this compound
This protocol is adapted from established methods for acyl-CoA synthesis.[1][2][3]
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Tris-HCl buffer, pH 7.5
-
10 mM MgCl2
-
10 mM ATP
-
2 mM Coenzyme A (lithium salt)
-
5 mM 3,8-Dihydroxydecanoic acid (dissolved in a minimal amount of DMSO if necessary)
-
1-5 µM Acyl-CoA Synthetase
-
Nuclease-free water to a final volume of 1 mL.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37 °C for 4-6 hours.
-
-
Monitoring the Reaction:
-
The reaction can be monitored by HPLC, observing the consumption of Coenzyme A and the formation of the product.
-
-
Purification:
-
The product can be purified using solid-phase extraction (SPE) with a C18 cartridge.
-
Equilibrate the C18 cartridge with methanol, followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash with water to remove salts and unreacted polar substrates.
-
Elute the this compound with an increasing gradient of acetonitrile (B52724) in water.
-
Lyophilize the fractions containing the pure product.
-
-
Characterization:
-
Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.
-
Mandatory Visualization
Caption: Proposed synthetic workflow for this compound.
Caption: Signaling pathway for the enzymatic synthesis of Acyl-CoA.
References
Application Notes and Protocols for 3,8-Dihydroxydecanoyl-CoA in In Vitro Assays
References
- 1. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimerization Interface of 3-Hydroxyacyl-CoA Dehydrogenase Tunes the Formation of Its Catalytic Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Application Note: Analytical Standards and Protocols for Dihydroxydecanoyl-CoA Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis.[1] Dihydroxydecanoyl-CoA, a medium-chain acyl-CoA, and its various isomers are of significant interest in metabolic research due to their roles in cellular energy homeostasis and signaling. The accurate quantification and differentiation of these isomers are essential for understanding their specific biological functions and for the development of therapeutics targeting metabolic disorders. However, the structural similarity among isomers presents a considerable analytical challenge, necessitating robust and specific methodologies.[2] This document provides a detailed overview of the analytical standards, experimental protocols, and data analysis techniques for the characterization of dihydroxydecanoyl-CoA isomers.
Analytical Standards
The availability of certified analytical standards is paramount for the accurate quantification of dihydroxydecanoyl-CoA isomers. While a broad range of acyl-CoA standards is commercially available, specific dihydroxy-isomers may be less common.
-
Commercial Availability: Standards for related compounds like decanoyl-CoA and hydroxydecanoyl-CoA are often available from major chemical suppliers. Researchers should verify the isomeric purity of any standard.
-
Custom Synthesis: For specific or novel isomers of dihydroxydecanoyl-CoA, custom synthesis may be required. This process involves organic synthesis of the hydroxy fatty acid followed by enzymatic or chemical conjugation to Coenzyme A.
-
Internal Standards: Due to the instability of acyl-CoAs and potential for matrix effects in biological samples, the use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.[3] A common choice is a related acyl-CoA with an odd-numbered carbon chain, such as heptadecanoyl-CoA (C17:0-CoA), which is not naturally abundant in most biological systems.[3]
Experimental Protocols
The analysis of dihydroxydecanoyl-CoA isomers from biological matrices typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Extraction of Acyl-CoAs
The goal of sample preparation is to efficiently extract acyl-CoAs while minimizing degradation.
Materials:
-
Frozen biological tissue (~40 mg) or cultured cells.[3]
-
Homogenizer.
-
Extraction Buffer: 100 mM potassium phosphate (B84403) (KH2PO4), pH 4.9.[3]
-
Organic Solvent Mixture: Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v).[3]
-
Internal Standard (e.g., Heptadecanoyl-CoA).
-
Centrifuge capable of reaching >15,000 x g at 4°C.
-
Nitrogen evaporator.
Protocol:
-
Place approximately 40 mg of frozen tissue in a tube on ice.[3]
-
Add 0.5 mL of ice-cold Extraction Buffer and 0.5 mL of the Organic Solvent Mixture containing the internal standard.[3]
-
Homogenize the sample twice on ice.[3]
-
Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.[3]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[3]
-
Collect the supernatant. Re-extract the pellet with an additional 0.5 mL of the Organic Solvent Mixture.[3]
-
Centrifuge again and combine the supernatants.[3]
-
Dry the combined supernatants under a stream of nitrogen.[3]
-
Reconstitute the dried extract in 50 µL of Methanol:Water (1:1 v/v) for LC-MS/MS analysis.[3]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining debris.[3]
-
Transfer the supernatant to an autosampler vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and specific quantification of acyl-CoA isomers.[4][5] The key is to achieve chromatographic separation of the isomers before they enter the mass spectrometer.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 1.8 µm).[4][6]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Flow Rate: 0.2-0.4 mL/min.[4]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic acyl-CoAs. An example gradient could be: 0-2 min, 2% B; 2-15 min, 2-60% B; 15-20 min, 60-95% B; 20-25 min, hold at 95% B; 25-30 min, return to 2% B and equilibrate.
-
Column Temperature: 32°C.[4]
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for acyl-CoAs is the [M+H]+ ion. A characteristic product ion results from the neutral loss of the phosphopantetheine moiety. Specific precursor/product ion pairs (m/z) must be optimized for each dihydroxydecanoyl-CoA isomer and the internal standard.
Data Presentation
Quantitative data should be presented in clear, structured tables.
Table 1: Example LC-MS/MS Parameters for Dihydroxydecanoyl-CoA Isomer Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Collision Energy (eV) |
| Isomer 1 | Optimized Value | Optimized Value | Empirically Determined | Optimized Value |
| Isomer 2 | Optimized Value | Optimized Value | Empirically Determined | Optimized Value |
| Isomer 3 | Optimized Value | Optimized Value | Empirically Determined | Optimized Value |
| C17:0-CoA (IS) | Optimized Value | Optimized Value | Empirically Determined | Optimized Value |
Table 2: Example Quantification Data of Dihydroxydecanoyl-CoA Isomers in Biological Samples
| Sample ID | Isomer 1 (pmol/mg tissue) | Isomer 2 (pmol/mg tissue) | Isomer 3 (pmol/mg tissue) |
| Control 1 | 1.5 ± 0.2 | 3.1 ± 0.4 | 0.8 ± 0.1 |
| Control 2 | 1.8 ± 0.3 | 2.9 ± 0.5 | 0.9 ± 0.2 |
| Treatment 1 | 4.2 ± 0.5 | 1.5 ± 0.2 | 1.1 ± 0.1 |
| Treatment 2 | 4.5 ± 0.6 | 1.7 ± 0.3 | 1.0 ± 0.2 |
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental process from sample collection to data analysis can be visualized to provide a clear overview of the protocol.
Caption: Workflow for the analysis of dihydroxydecanoyl-CoA isomers.
Metabolic Pathway Context
Dihydroxydecanoyl-CoA isomers are intermediates in the β-oxidation of fatty acids. This pathway is crucial for energy production from lipids.[7] The core steps involve sequential oxidation, hydration, oxidation, and thiolysis.[8]
Caption: Simplified fatty acid β-oxidation pathway.
The detailed protocols and methodologies outlined in this application note provide a robust framework for the reliable identification and quantification of dihydroxydecanoyl-CoA isomers. Successful analysis hinges on careful sample preparation, optimized chromatographic separation, and sensitive mass spectrometric detection. The use of appropriate analytical standards and internal controls is critical for achieving accurate and reproducible results, which will, in turn, advance our understanding of the roles these metabolites play in health and disease.
References
- 1. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reactome | Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA [reactome.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes: Investigating the Cellular Effects of 3,8-Dihydroxydecanoyl-CoA
Introduction
3,8-Dihydroxydecanoyl-CoA is a coenzyme A derivative. While specific biological functions of this molecule are not extensively documented in current literature, its structure suggests a potential role in fatty acid metabolism and related signaling pathways. Acyl-CoA molecules are central to energy metabolism, serving as intermediates in beta-oxidation and as substrates for the synthesis of complex lipids. Perturbations in acyl-CoA metabolism have been linked to various cellular responses, including alterations in cell viability, induction of apoptosis, oxidative stress, and inflammatory signaling.
These application notes provide a framework for researchers to investigate the potential effects of this compound on cellular processes using a panel of robust cell-based assays. The protocols detailed below are designed for use by researchers, scientists, and drug development professionals to characterize the bioactivity of this and other novel acyl-CoA molecules.
Hypothetical Signaling Pathway
Given the role of related molecules in lipid metabolism, it is plausible that this compound could influence cellular signaling pathways linked to metabolic stress and inflammation. For instance, an accumulation of specific acyl-CoAs could lead to mitochondrial dysfunction, triggering oxidative stress and activating stress-activated protein kinase (SAPK) pathways such as JNK and p38 MAPK. These pathways can, in turn, modulate the activity of transcription factors like AP-1 and NF-κB, which are pivotal in regulating the expression of genes involved in inflammation and apoptosis.
Cell Viability Assays
Assessing the effect of this compound on cell viability is a critical first step. The MTT and MTS assays are colorimetric methods that measure the metabolic activity of cells, which is often correlated with cell number.
1.1. MTT Assay Protocol
This assay relies on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[1][2][3]
Workflow: MTT Assay
References
Application Notes and Protocols for the Extraction of Acyl-CoAs from Complex Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of lipids.[1][2] Their cellular concentrations directly impact energy homeostasis, cell signaling, and post-translational modifications of proteins.[3][4] Consequently, the accurate quantification of acyl-CoA pools in complex biological matrices such as tissues and cells is crucial for understanding metabolic regulation in both physiological and pathological states, including metabolic diseases, cancer, and neurodegenerative disorders.[2][5]
However, the analysis of acyl-CoAs is analytically challenging due to their low cellular abundance, inherent instability, and the wide range of polarities exhibited by different species.[6][7] These application notes provide detailed protocols for the extraction of a broad spectrum of acyl-CoAs from biological samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented methods are a synthesis of established protocols designed to ensure high recovery, sample stability, and analytical reproducibility.[6][8]
Data Presentation: Comparative Analysis of Acyl-CoA Extraction Methodologies
The choice of extraction method can significantly influence the recovery and quantification of different acyl-CoA species. Below is a summary of quantitative data for common extraction techniques.
Table 1: Recovery Rates of Acyl-CoAs Using Solid-Phase Extraction (SPE)
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% | [1] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | [1] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [1] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [1] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [9] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [1] |
Table 2: Performance Metrics of Different Acyl-CoA Quantification Approaches
| Methodological Approach | Key Strengths | Key Limitations | Typical Recovery | Limit of Detection (LOD) | Reference |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, good recovery for a broad range of acyl-CoAs. | May have lower recovery for very long-chain species. Potential for ion suppression from co-extracted matrix components. | High MS intensities reported, but specific recovery percentages are not always stated. | Not explicitly stated. | [3][10] |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reducing matrix effects. High recovery for a wide range of acyl-CoAs. | More time-consuming and can be more expensive than solvent precipitation. | 83-90% for a wide range of acyl-CoAs.[8] | 4.2 nM (very-long-chain) to 16.9 nM (short-chain). | [8][11] |
| Liquid-Liquid Extraction (LLE) | Can be tailored to enrich for specific classes of acyl-CoAs based on polarity. | Can be complex to optimize and may involve multiple steps. | Varies depending on the specific protocol. | Dependent on the subsequent analytical method. | [12] |
Signaling Pathways and Experimental Workflows
Central Role of Acyl-CoAs in Metabolism
Acyl-CoAs are central hubs in cellular metabolism, linking catabolic and anabolic pathways. The following diagram illustrates the pivotal position of acetyl-CoA, the most common acyl-CoA.
Caption: Overview of the central role of Acetyl-CoA in cellular metabolism.
Experimental Workflow for Acyl-CoA Extraction and Analysis
A typical workflow for the extraction and analysis of acyl-CoAs from biological samples is depicted below. This workflow highlights the key stages from sample collection to data analysis.
Caption: A typical workflow for fatty acyl-CoA profiling.[10]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Acyl-CoAs from Tissue Samples
This protocol is a compilation of established methods for the solid-phase extraction of a broad range of acyl-CoAs from tissue samples.[1][9]
Materials:
-
Fresh or frozen tissue samples
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[1][9]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[1][9]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges[1]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[1]
-
Elution Solution: Methanol (B129727)/250 mM Ammonium (B1175870) Formate (4:1, v/v)[1]
-
Internal Standards (e.g., stable isotope-labeled acyl-CoAs)
-
Glass homogenizer
-
Centrifuge capable of 12,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization:
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[1]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.[1]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[1]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[1]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[1]
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate (B1210297), pH 7).[6]
-
Protocol 2: Solvent Precipitation Extraction of Acyl-CoAs from Cultured Cells
This protocol is designed for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures using a simple and rapid solvent precipitation method.[3][6]
Materials:
-
Cultured mammalian cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Extraction Solvent: 80% Methanol in water, pre-chilled to -80°C[3][6]
-
Internal Standards (e.g., stable isotope-labeled acyl-CoAs)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, 1.5 mL or 2 mL
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Metabolite Extraction:
-
Add a pre-chilled extraction solvent containing internal standards to the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
-
Supernatant Collection:
-
Sample Concentration and Reconstitution:
-
Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A solution of 50% methanol in 50 mM ammonium acetate (pH 7) is a common choice for maintaining acyl-CoA stability.[3][6]
-
Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material before transferring to LC-MS vials.[6]
-
Concluding Remarks
The accurate measurement of acyl-CoAs in biological samples is essential for advancing our understanding of cellular metabolism in health and disease.[13] The choice of extraction methodology should be carefully considered based on the specific acyl-CoA species of interest, the sample matrix, and the downstream analytical platform. The protocols provided herein offer robust and reproducible methods for the extraction of a wide range of acyl-CoAs from tissues and cultured cells. For all quantitative studies, the use of appropriate stable isotope-labeled internal standards is highly recommended to correct for variability in extraction efficiency and matrix effects during LC-MS/MS analysis.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
Application Notes and Protocols for GC-MS Analysis of Dihydroxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxy fatty acids (DiHFAs) are a class of oxidized lipids that play crucial roles in various physiological and pathological processes, including inflammation, immunoregulation, and cell signaling.[1][2] Accurate and reliable quantification of DiHFAs in biological matrices is essential for understanding their biological functions and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of DiHFAs due to its high sensitivity and selectivity. However, the inherent low volatility and high polarity of DiHFAs, owing to the presence of two hydroxyl groups and a carboxylic acid moiety, necessitate a derivatization step to convert them into more volatile and thermally stable derivatives suitable for GC-MS analysis.[3][4]
This document provides detailed application notes and protocols for the derivatization of DiHFAs for GC-MS analysis. It covers the two most common derivatization strategies: a two-step esterification and silylation approach, and a single-step silylation method. Additionally, it includes a summary of quantitative data for derivatization efficiency, experimental protocols, and a visualization of a key signaling pathway involving a dihydroxy fatty acid.
Data Presentation: Comparison of Derivatization Reagents
The choice of derivatization reagents is critical for achieving high derivatization efficiency and accurate quantification. While direct quantitative comparisons for a wide range of DiHFAs are limited in the literature, the following table summarizes the key characteristics and typical performance of commonly used silylating agents for hydroxylated compounds. For DiHFAs, a two-step derivatization is often preferred, starting with esterification of the carboxylic acid followed by silylation of the hydroxyl groups.
| Derivatization Reagent | Abbreviation | Key Characteristics | Derivatization Efficiency for Hydroxylated Compounds |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A strong silylating agent, often used with a catalyst like TMCS for hindered hydroxyls. Byproducts are volatile.[3][5] | Good to Excellent |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile TMS-amide available, with volatile byproducts that elute with the solvent front. Considered a very strong TMS donor. | Excellent |
| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable to hydrolysis than TMS derivatives.[6] | Good to Excellent |
Note: For DiHFAs, complete derivatization of both hydroxyl groups is crucial for symmetrical peak shapes and reproducible quantification. The efficiency can be analyte-dependent, and method optimization is recommended.
Experimental Protocols
A robust analytical workflow is essential for the reliable analysis of DiHFAs from complex biological matrices. The following diagram and protocol outline a comprehensive procedure involving extraction, derivatization, and GC-MS analysis.
Experimental Workflow
Caption: General workflow for the GC-MS analysis of dihydroxy fatty acids.
Protocol 1: Two-Step Esterification and Silylation of Dihydroxy Fatty Acids
This protocol is a comprehensive method suitable for the analysis of total DiHFAs in a sample and involves an initial saponification step to release esterified fatty acids, followed by esterification of the carboxyl group and silylation of the hydroxyl groups.
Materials:
-
Biological sample (e.g., 100 µL plasma or 10-50 mg tissue homogenate)
-
Internal standard (e.g., a deuterated DiHFA)
-
Chloroform/Methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
Methanolic NaOH or KOH (e.g., 2 M)
-
BF3-Methanol (14% w/v)
-
Saturated NaCl solution
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
-
Conical glass reaction vials with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Lipid Extraction:
-
To the biological sample, add the internal standard.
-
Add 3 mL of chloroform/methanol (2:1, v/v) and vortex thoroughly for 2 minutes.
-
Add 0.6 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase into a clean reaction vial.
-
Dry the extract completely under a gentle stream of nitrogen.
-
-
Saponification (for total fatty acids):
-
To the dried lipid extract, add 1 mL of 2 M methanolic NaOH or KOH.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Cool the vial to room temperature.
-
-
Esterification:
-
Add 2 mL of 14% BF3-Methanol to the saponified sample.
-
Cap the vial and heat at 60°C for 30 minutes.[3]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex vigorously for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new vial.
-
Repeat the hexane extraction and combine the extracts.
-
Dry the combined hexane extracts under a gentle stream of nitrogen.
-
-
Silylation:
-
To the dried FAMEs, add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
Protocol 2: Single-Step Silylation of Dihydroxy Fatty Acids
This protocol is suitable for the analysis of free DiHFAs or for samples that have already undergone esterification. This method derivatizes both the carboxylic acid and hydroxyl groups in a single step.[3]
Materials:
-
Dried sample containing free DiHFAs
-
Internal standard (if not already added)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) or Acetonitrile (optional, as solvent)
-
Conical glass reaction vials with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Ensure the sample containing the DiHFAs is completely dry, as silylation reagents are moisture-sensitive.[3]
-
If not already present, add the internal standard.
-
If desired, dissolve the dried sample in a small volume (e.g., 50 µL) of anhydrous pyridine or acetonitrile.
-
-
Silylation:
-
Add a molar excess of the silylating reagent (e.g., 50 µL of BSTFA + 1% TMCS or MSTFA) to the sample.
-
Cap the vial tightly, vortex for 10-20 seconds.
-
Heat the vial at 60-70°C for 60 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
Signaling Pathway Visualization
Dihydroxy fatty acids are important signaling molecules. For instance, Leukotriene B4 (LTB4), a dihydroxy derivative of arachidonic acid, is a potent inflammatory mediator. Its biosynthesis and signaling pathway are depicted below.
Caption: Biosynthesis and signaling pathway of Leukotriene B4.
Leukotriene B4 (LTB4) is synthesized from arachidonic acid by the sequential action of 5-lipoxygenase (5-LOX) and leukotriene A4 hydrolase (LTA4H).[7] LTB4 then binds to its G protein-coupled receptors, BLT1 and BLT2, on the surface of target cells, primarily leukocytes.[8][9] This binding triggers a downstream signaling cascade involving the activation of phospholipase C, leading to an increase in intracellular calcium and the activation of protein kinase C.[10] These events culminate in the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, ultimately leading to various cellular responses including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[8]
References
- 1. Bioactive Lipid Mediators of Inflammation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Oxidation of polyunsaturated fatty acids to produce lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. bandersnatch.ca [bandersnatch.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leukotriene B4: metabolism and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Accurate Mass Determination of 3,8-Dihydroxydecanoyl-CoA using High-Resolution Mass Spectrometry
Introduction
3,8-Dihydroxydecanoyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester, a class of molecules central to numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The accurate determination of the mass of such intermediates is crucial for their unambiguous identification and for elucidating their roles in biological systems. High-resolution mass spectrometry (HRMS) offers the necessary mass accuracy and resolution to distinguish target analytes from isobaric interferences, making it an indispensable tool in metabolomics and drug discovery. This application note provides a detailed protocol for the accurate mass determination of this compound in biological matrices using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS).
Principle of the Method
This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular components. The separated analyte is then introduced into a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, via electrospray ionization (ESI). The mass spectrometer is operated in full scan mode to acquire high-resolution mass spectra, allowing for the determination of the accurate mass of the protonated molecule, [M+H]⁺. The high mass accuracy of the measurement, typically within 5 ppm, provides a high degree of confidence in the elemental composition and identity of the analyte.
Experimental Protocols
Sample Preparation (from cell culture)
This protocol outlines the extraction of acyl-CoAs from cultured mammalian cells.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction Solvent: 80:20 (v/v) Methanol:Water, pre-chilled to -80°C
-
5% (w/v) 5-sulfosalicylic acid (SSA) in water, ice-cold[1][2]
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of -80°C 80:20 methanol:water to the dish.[2]
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Sonicate the sample on ice to ensure complete cell lysis.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 5% (w/v) 5-sulfosalicylic acid in water.[2]
-
Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any remaining precipitate.
-
Transfer the supernatant to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive, Agilent 6500 series Q-TOF)
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)[3]
-
Mobile Phase A: 0.1% Formic Acid in Water[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[3]
-
Flow Rate: 0.3 mL/min[3]
-
Injection Volume: 5 µL[3]
-
Column Temperature: 32°C[4]
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
HRMS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1][5]
-
Scan Mode: Full Scan
-
Mass Range: m/z 150 - 1500
-
Resolution: >70,000 (at m/z 200)[6]
-
Capillary Voltage: 3.5 kV
-
Capillary Temperature: 320°C[6]
-
Sheath Gas Flow Rate: 35 (arbitrary units)
-
Auxiliary Gas Flow Rate: 10 (arbitrary units)
Data Analysis
-
Extract the ion chromatogram for the theoretical exact mass of the [M+H]⁺ ion of this compound.
-
Determine the experimental accurate mass from the mass spectrum of the corresponding chromatographic peak.
-
Calculate the mass error in parts per million (ppm) using the following formula:
-
ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
-
-
A mass error of < 5 ppm is generally considered acceptable for confirmation of the elemental composition.
Data Presentation
Table 1: Theoretical and Expected Experimental Mass of this compound
| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Adduct | Theoretical [M+H]⁺ (m/z) | Expected Mass Accuracy (ppm) |
| This compound | C₃₁H₅₄N₇O₁₉P₃S | 957.2464 | [M+H]⁺ | 958.2542 | < 5 |
Table 2: Representative LC-MS/MS Method Validation Parameters for Acyl-CoA Analysis
This table provides typical performance characteristics for LC-MS/MS methods for acyl-CoAs, which can be expected for a validated method for this compound.
| Parameter | Typical Performance | Reference |
| Limit of Detection (LOD) | 1-10 fmol | [3] |
| Limit of Quantification (LOQ) | 5-50 fmol | [3] |
| Linearity (R²) | >0.99 | [3] |
| Precision (RSD%) | < 15% | [3] |
| Accuracy | 85-115% | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Logical Relationship for Accurate Mass Confirmation
Caption: Logic for confident identification of the target compound.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long-chain acyl-coenzyme A concentrations and enrichment using liquid chromatography/tandem mass spectrometry with selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of high-performance liquid chromatography-tandem mass spectrometry assay for 6-(3-benzoyl-ureido)-hexanoic acid hydroxyamide, a novel HDAC inhibitor, in mouse plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,8-Dihydroxydecanoyl-CoA in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,8-Dihydroxydecanoyl-CoA is a dually hydroxylated medium-chain acyl-coenzyme A (CoA) molecule. While its specific biological roles are an emerging area of research, its structure suggests involvement in modified fatty acid oxidation pathways or as a signaling molecule. The presence of hydroxyl groups at both the C3 and C8 positions indicates it may be a product of distinct hydroxylation events, potentially involving both mitochondrial/peroxisomal and cytochrome P450 (CYP) enzymatic activities. This document provides detailed protocols for the study of this compound in the context of lipidomics, offering a framework for its extraction, quantification, and the exploration of its metabolic significance.
Given the limited direct literature on this compound, the following protocols and pathways are based on established methodologies for other acyl-CoAs and hypothesized metabolic routes for dihydroxy fatty acids.
Putative Metabolic Pathway of this compound
The formation of this compound likely involves a combination of fatty acid omega-oxidation and beta-oxidation. One plausible pathway begins with the omega-hydroxylation of decanoic acid, followed by activation to its CoA ester and subsequent beta-oxidation, which would introduce the hydroxyl group at the C3 position.
Caption: Putative metabolic pathway for this compound formation.
Application in Lipidomics Studies
The quantification of this compound can be valuable in studying metabolic disorders where fatty acid oxidation pathways are altered. For instance, in conditions with inhibited or upregulated omega-oxidation, the levels of this and related metabolites may be significantly changed. Its role as a potential signaling molecule could also be investigated in studies related to inflammation or metabolic regulation.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for short- and long-chain acyl-CoA extraction.[1]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Internal Standard (IS): C17:0-CoA or other odd-chain acyl-CoA not expected to be in the sample.
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >12,000 x g
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Culture cells to the desired confluency in a 6-well plate.
-
Aspirate the culture medium and wash the cells twice with 2 mL of ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube. Add the internal standard at a known concentration.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
LC Conditions (Example):
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Hypothetical for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Parent Ion (Q1): The m/z of the protonated molecule [M+H]⁺ would need to be calculated based on the exact mass of this compound.
-
Product Ion (Q3): A characteristic fragment ion would be selected for quantification. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety. A specific product ion for this compound would need to be determined experimentally.
-
-
Collision Energy: To be optimized for the specific MRM transition.
Caption: General workflow for lipidomics analysis of this compound.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental groups.
Table 1: Hypothetical Quantification of this compound in Control vs. Disease Model
| Analyte | Control Group (pmol/mg protein) (Mean ± SD, n=6) | Disease Model (pmol/mg protein) (Mean ± SD, n=6) | Fold Change | p-value |
| This compound | 1.2 ± 0.3 | 5.8 ± 1.1 | 4.83 | <0.001 |
| Decanoyl-CoA | 15.6 ± 2.5 | 12.3 ± 1.9 | 0.79 | >0.05 |
| Sebacoyl-CoA | 0.5 ± 0.1 | 2.1 ± 0.4 | 4.20 | <0.01 |
This data is illustrative and does not represent actual experimental results.
Concluding Remarks
The study of novel lipid species like this compound holds the potential to uncover new aspects of cellular metabolism and disease pathophysiology. The protocols and conceptual frameworks provided here offer a starting point for researchers to investigate this molecule. It is crucial to emphasize that due to the limited specific information available, empirical optimization of extraction and analytical methods will be necessary. The use of synthesized authentic standards for this compound will be essential for definitive identification and accurate quantification.
References
Application Notes and Protocols for Monitoring 3,8-Dihydroxydecanoyl-CoA Levels in Response to Stress
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3,8-Dihydroxydecanoyl-CoA is an intermediate metabolite in the peroxisomal β-oxidation pathway of fatty acids. The peroxisomal β-oxidation system is crucial for the metabolism of very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain other lipids that cannot be processed by mitochondria.[1][2] Cellular stress, particularly oxidative stress, has been shown to impact peroxisomal function, leading to alterations in fatty acid metabolism and the generation of reactive oxygen species (ROS).[2][3] Consequently, monitoring the levels of specific intermediates of peroxisomal β-oxidation, such as this compound, can provide valuable insights into the cellular response to stress and may serve as a potential biomarker for stress-related pathologies and drug efficacy studies.
These application notes provide a comprehensive overview and detailed protocols for the sensitive and accurate quantification of this compound in biological samples, enabling researchers to investigate its modulation in response to various cellular stressors.
Biological Significance and Relation to Stress
Peroxisomal β-oxidation is a vital metabolic pathway that contributes to cellular energy homeostasis and lipid metabolism.[1] This process involves a series of enzymatic reactions that shorten fatty acyl-CoAs. This compound is a specific intermediate in the oxidation of certain fatty acids within the peroxisome.
Under conditions of cellular stress, such as oxidative stress, inflammation, or metabolic dysregulation, the activity of peroxisomal enzymes can be altered.[2][4][5] For instance, increased fatty acid influx into peroxisomes during lipotoxic conditions can lead to an overload of the β-oxidation pathway and enhanced production of ROS, primarily hydrogen peroxide (H₂O₂), by acyl-CoA oxidases.[2][6] This can create a feedback loop, where oxidative stress further impairs peroxisomal function. Dysregulation of this pathway has been implicated in a variety of pathological conditions, including metabolic syndrome, neurodegenerative diseases, and cancer.[4]
Monitoring the levels of this compound can therefore serve as an indicator of perturbations in peroxisomal fatty acid metabolism under stressful conditions. An accumulation or depletion of this intermediate may reflect enzymatic inhibition or activation upstream or downstream in the pathway, providing a window into the specific metabolic adaptations or dysfunctions occurring in response to a given stressor.
Data Presentation: Quantitative Analysis of this compound
For effective comparison of this compound levels across different experimental conditions, it is recommended to present quantitative data in a structured tabular format. The following is a template for data presentation:
| Experimental Condition | Sample Type | N | Mean this compound Level (pmol/mg protein) | Standard Deviation | P-value (vs. Control) |
| Control (Unstressed) | Cell Lysate | 6 | 1.25 | 0.15 | - |
| Stressor A (e.g., H₂O₂) | Cell Lysate | 6 | 2.50 | 0.30 | <0.01 |
| Stressor B (e.g., Nutrient Deprivation) | Cell Lysate | 6 | 0.80 | 0.10 | <0.05 |
| Drug Treatment + Stressor A | Cell Lysate | 6 | 1.50 | 0.20 | <0.05 |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells or Tissues
This protocol describes the extraction of acyl-CoA species, including this compound, from biological samples for subsequent analysis by LC-MS/MS.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), ice-cold
-
5% (w/v) Perchloric Acid (PCA), ice-cold
-
Internal Standard (IS) solution (e.g., ¹³C-labeled acyl-CoA)
-
Centrifuge capable of 4°C and >15,000 x g
-
Homogenizer (for tissue samples)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Collection:
-
Cultured Cells: Aspirate culture medium and wash cells twice with ice-cold PBS. Scrape cells in 1 mL of ice-cold methanol and transfer to a microcentrifuge tube.
-
Tissues: Excise tissue and immediately flash-freeze in liquid nitrogen. Store at -80°C until extraction. Weigh the frozen tissue (~50-100 mg).
-
-
Homogenization (for tissues):
-
Add 1 mL of ice-cold 5% PCA to the weighed tissue.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Extraction:
-
For cell suspensions, add an equal volume of ice-cold 5% PCA.
-
Vortex the mixture vigorously for 1 minute.
-
Spike the sample with the internal standard solution.
-
Incubate on ice for 15 minutes.
-
-
Protein Precipitation:
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Solid Phase Extraction (SPE) for Purification and Concentration:
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with an appropriate buffer to remove interfering substances (e.g., water or a low percentage of organic solvent).
-
Elute the acyl-CoAs with a suitable elution solvent (e.g., methanol or acetonitrile).[7]
-
Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume of LC-MS compatible solvent (e.g., 50% methanol in water).
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines the general parameters for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[8][9][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of acyl-CoA species.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor Ion (Q1): The m/z of the [M+H]⁺ ion of this compound.
-
Product Ion (Q3): A characteristic fragment ion of this compound. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.
-
Collision Energy (CE) and other MS parameters: Optimize these parameters for the specific instrument and analyte to achieve maximum sensitivity.
Data Analysis:
-
Quantify the peak area of the MRM transition for this compound and the internal standard.
-
Generate a standard curve using known concentrations of a this compound analytical standard.
-
Calculate the concentration of this compound in the samples by normalizing to the internal standard and interpolating from the standard curve.
-
Normalize the final concentration to the initial amount of protein or tissue weight.
Visualizations
Signaling Pathway Diagram
Caption: Peroxisomal β-oxidation pathway and its modulation by cellular stress.
Experimental Workflow Diagram
Caption: Workflow for monitoring this compound levels.
References
- 1. Peroxisomal Stress Response and Inter-Organelle Communication in Cellular Homeostasis and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox Regulation of Homeostasis and Proteostasis in Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisomal fatty acid β-oxidation negatively impacts plant survival under salt stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ptools.citrusgenomedb.org [ptools.citrusgenomedb.org]
- 6. The fatty acid oxidation enzyme long-chain acyl-CoA dehydrogenase can be a source of mitochondrial hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peroxisomal Stress Response and Inter-Organelle Communication in Cellular Homeostasis and Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Analysis of 3,8-Dihydroxydecanoyl-CoA and other Long-Chain Acyl-CoAs by ESI-MS
Welcome to the technical support center for the analysis of 3,8-Dihydroxydecanoyl-CoA and other long-chain acyl-CoA thioesters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.
Frequently Asked Questions (FAQs)
A collection of answers to common questions encountered during the ESI-MS analysis of acyl-CoA compounds.
Q1: Why is the signal intensity for my this compound consistently low?
A1: Low signal intensity for acyl-CoAs is a frequent issue stemming from several factors:
-
Suboptimal Ionization Mode : For most acyl-CoAs, positive ion mode ESI is more sensitive than negative ion mode.[1] Ensure you are operating in positive mode for the best signal.
-
Poor Ionization Efficiency : The large, amphipathic nature of CoA esters can lead to inefficient ionization. The choice of mobile phase additives is critical. Using modifiers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can significantly improve protonation and signal response.[2]
-
In-Source Fragmentation : Acyl-CoAs are susceptible to fragmentation within the ESI source if parameters like cone voltage or capillary temperature are too high. This breaks the molecule apart before it can be detected as the intended precursor ion, reducing its apparent intensity.[2]
-
Adduct Formation : The signal can be split among multiple ions, primarily the protonated molecule [M+H]⁺ and various adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺). This division of signal lowers the intensity of any single species.
-
Sample Degradation : Acyl-CoAs are chemically unstable, particularly in aqueous solutions that are not pH-controlled.[2][3]
Q2: I am not seeing the expected precursor ion for this compound. What could be the issue?
A2: This is a common problem that can often be traced back to in-source fragmentation. Acyl-CoAs characteristically undergo a neutral loss of the phospho-ADP moiety (507 Da) in the mass spectrometer.[3][4] If your cone voltage or other source parameters are too aggressive, you may be fragmenting all of your precursor ions before they are detected. Try reducing the cone/fragmentor voltage and re-analyzing your sample.
Q3: My chromatographic peak shape for this compound is poor. How can I improve it?
A3: Poor peak shape, such as tailing, can be due to several factors:
-
Mobile Phase pH : The pH of your mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experimenting with buffered mobile phases (e.g., ammonium acetate) can improve peak shape.
-
Column Choice : A C18 reversed-phase column is a good starting point for acyl-CoA analysis.[5] However, for very long-chain species, a C4 column may provide better performance.
-
Gradient Elution : A well-optimized gradient is crucial for eluting the relatively hydrophobic acyl-CoAs with good peak shape. Ensure your gradient is not too steep.
Q4: What is the best way to prepare my this compound samples for ESI-MS analysis?
A4: Proper sample preparation is key to successful analysis. Here are some recommendations:
-
Extraction : A common method for extracting acyl-CoAs from cells or tissues is protein precipitation with a solvent like methanol (B129727).[4]
-
Reconstitution : After drying down your extract, reconstitute it in a solvent that is compatible with your LC-MS method and promotes analyte stability. Methanol is often a good choice as it has been shown to provide good stability for acyl-CoAs.[4] Using glass vials instead of plastic can also decrease signal loss.[6]
-
Internal Standards : The use of an appropriate internal standard, such as an odd-chain length acyl-CoA (e.g., C17:0-CoA), is highly recommended for accurate quantification.[1]
Troubleshooting Guides
Issue 1: Low Signal Intensity
Issue 2: Poor Peak Shape
Data Presentation
Table 1: Recommended Starting Points for ESI Source Parameter Optimization for Acyl-CoAs
| Parameter | Recommended Range | Rationale |
| Capillary/Spray Voltage | 3.0 - 4.5 kV | Generates the electrospray. Optimize for maximum stable signal of the [M+H]⁺ ion.[2] |
| Cone/Fragmentor Voltage | 30 - 60 V | Critical Parameter . Too high a voltage will cause in-source fragmentation (loss of 507 Da). Start low and increase gradually to find the point of maximum precursor intensity without significant fragmentation.[2] |
| Source Temperature | 100 - 130 °C | Aids in desolvation. Keep as low as possible to prevent thermal degradation of the analyte.[2] |
| Desolvation Gas Temp. | 350 - 500 °C | Aids in desolvation. Higher temperatures can improve signal but may also promote degradation if too high.[2] |
| Desolvation Gas Flow | 500 - 800 L/hr | Assists in droplet evaporation. Optimize for signal stability and intensity.[2] |
| Nebulizer Gas Pressure | 30 - 60 psi | Controls the formation of the aerosol. Adjust for a stable spray.[2] |
Table 2: Comparison of Common Mobile Phase Additives for Acyl-CoA Analysis
| Additive | Ionization Mode | Signal Intensity | Chromatographic Performance | Comments |
| 0.1% Formic Acid (FA) | Positive | Good | Fair to Good | A standard starting point. Peak tailing can be an issue for some acyl-CoAs.[2] |
| 10 mM Ammonium Acetate | Positive | Very Good | Very Good | A good alternative to ammonium formate.[2][7][8] |
| 10 mM Ammonium Formate | Positive | Excellent | Excellent | Often provides the best signal intensity and peak shape.[7][8] |
| 0.1% Trifluoroacetic Acid (TFA) | Positive | Poor | Excellent | Provides excellent chromatography but severely suppresses the MS signal. Not recommended for MS detection. |
Experimental Protocols
Protocol 1: Sample Preparation from Cultured Cells
This protocol is a general guideline for the extraction of acyl-CoAs from cultured mammalian cells.
-
Cell Harvesting : Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction : Add 1 mL of ice-cold methanol to the cell culture plate. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Internal Standard Spiking : Add an appropriate amount of your internal standard (e.g., C17:0-CoA) to the cell lysate.
-
Protein Precipitation : Vortex the mixture vigorously and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation : Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection : Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.
-
Solvent Evaporation : Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution : Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mobile phase-like solution (e.g., 50% methanol in water with 10 mM ammonium acetate).[4][5]
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This is a representative LC-MS/MS method that can be adapted for this compound.
-
Chromatographic Separation :
-
Column : Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.[5]
-
Mobile Phase A : Water with 10 mM ammonium acetate.[5]
-
Mobile Phase B : Acetonitrile with 10 mM ammonium acetate.
-
Gradient : A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[5]
-
Flow Rate : 0.2 - 0.4 mL/min.
-
Column Temperature : 40°C.
-
-
Mass Spectrometry :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Analysis Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transition : Monitor the transition from the protonated precursor ion [M+H]⁺ to a characteristic product ion. For acyl-CoAs, a common strategy is to monitor the neutral loss of 507 Da, which corresponds to the fragmentation of the phospho-ADP moiety.[3][4]
-
Source Parameters : Optimize as per Table 1.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 3,8-Dihydroxydecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 3,8-Dihydroxydecanoyl-CoA using LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting compounds from the biological sample matrix.[1][2][3] In the analysis of this compound, components like phospholipids (B1166683), salts, and other endogenous metabolites can interfere with its ionization in the mass spectrometer source, leading to inaccurate and imprecise quantification.[1] This can manifest as poor reproducibility, decreased sensitivity, and compromised accuracy of your results.[2][4]
Q2: I am observing significant ion suppression for my this compound signal. How can I confirm it is a matrix effect?
A2: You can confirm matrix effects using a post-column infusion experiment.[2][5]
-
Procedure: Continuously infuse a standard solution of this compound into the mass spectrometer after the analytical column. Then, inject a blank, extracted matrix sample.
-
Interpretation: A drop in the constant signal of the infused standard at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.[2] Any deviation from the baseline suggests a matrix effect.[5]
A quantitative assessment can be made by comparing the peak area of an analyte spiked into a post-extracted blank matrix sample to the peak area of the analyte in a neat solution (post-extraction spiking).[1][6] A response ratio significantly different from 1 indicates a matrix effect.[1]
Q3: My results for this compound quantification are highly variable between different plasma lots. What could be the cause?
A3: High variability between different biological matrix lots is often due to the "relative matrix effect," where the composition and concentration of interfering components differ from one sample source to another. Lipemic or hemolyzed plasma samples, for instance, can have a significantly different impact on the analysis compared to normal plasma.[7] To mitigate this, it is crucial to evaluate the matrix effect across multiple lots of the biological matrix during method development and validation.[1] Using a stable isotope-labeled internal standard is the most effective way to compensate for such variations.[2]
Q4: What is the best strategy to minimize matrix effects for this compound analysis?
A4: A multi-pronged approach is most effective:
-
Optimized Sample Preparation: The primary goal is to remove interfering matrix components.[2][5] For acyl-CoAs, this often involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8] Hybrid SPE technologies that specifically target phospholipids can also be very effective.
-
Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.[2][9] This can be achieved by modifying the mobile phase composition, gradient profile, or using a different column chemistry (e.g., HILIC if the analyte is highly polar).
-
Use of a Stable Isotope-Labeled (SIL) Internal Standard: This is considered the gold standard for compensating for matrix effects.[2][10] A SIL internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound) will behave nearly identically to the analyte during sample preparation, chromatography, and ionization, thus correcting for signal suppression or enhancement.[6]
Experimental Protocols and Data
Protocol 1: Assessment of Matrix Factor
This protocol describes the quantitative assessment of matrix effects using the post-extraction spiking method.[1]
Objective: To quantify the degree of ion suppression or enhancement for this compound.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound analytical standard into the post-extraction solvent.
-
Set B (Post-Spiked Matrix): Process a blank biological matrix sample (e.g., plasma) through the entire extraction procedure. Spike the same amount of this compound analytical standard into the final, extracted blank matrix.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
Table 1: Example Matrix Factor Calculation for this compound
| Sample Type | Mean Peak Area (n=6) | Matrix Factor (MF) | Observation |
| Set A: Neat Solution (100 ng/mL) | 1,520,400 | - | - |
| Set B: Post-Spiked Plasma (100 ng/mL) | 851,424 | 0.56 | Significant Ion Suppression |
Protocol 2: Sample Preparation via Protein Precipitation and Solid-Phase Extraction (SPE)
Objective: To reduce matrix components from plasma samples prior to LC-MS/MS analysis of this compound.
Methodology:
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the stable isotope-labeled internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol (B129727) followed by equilibration with water.[11]
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 2% formic acid in water, followed by methanol) to remove polar interferences.
-
Elute this compound and the internal standard with a stronger, appropriate solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9]
-
Table 2: Comparison of Sample Preparation Methods
| Sample Preparation Method | Matrix Factor (MF) | Analyte Recovery (%) | Key Advantage |
| Protein Precipitation Only | 0.45 | 95 | Fast but insufficient cleanup |
| LLE (e.g., with MTBE) | 0.72 | 88 | Better cleanup than PP |
| PP + SPE | 0.91 | 85 | Effective removal of interferences |
Visualizations
Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for identifying, confirming, and mitigating matrix effects in bioanalysis.
Relationship of Mitigation Strategies
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 3,8-Dihydroxydecanoyl-CoA during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3,8-Dihydroxydecanoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
The primary causes of degradation are enzymatic activity and chemical instability. Upon cell or tissue lysis, thioesterases can rapidly hydrolyze the thioester bond of the acyl-CoA. Chemically, the molecule is susceptible to hydrolysis, particularly at non-optimal pH and elevated temperatures. The presence of a second hydroxyl group at the 8-position may potentially introduce additional sites for enzymatic or chemical modifications, although specific data on this is limited.
Q2: What is the optimal pH range for maintaining the stability of this compound?
For general acyl-CoA compounds, a slightly acidic pH range of 4.5 to 6.0 is recommended to minimize chemical hydrolysis of the thioester bond. Alkaline conditions (pH > 7.5) should be strictly avoided as they significantly accelerate degradation.
Q3: How critical is temperature control during the extraction process?
Temperature control is absolutely critical. All steps of the sample preparation, including homogenization, centrifugation, and extraction, should be performed at low temperatures (0-4°C, i.e., on ice) to reduce both enzymatic activity and chemical degradation rates.
Q4: How can I effectively inhibit endogenous thioesterase activity?
Immediate quenching of metabolic activity at the point of sample collection is the most effective method. This can be achieved by flash-freezing the sample in liquid nitrogen. Subsequently, using an acidic extraction buffer will help to inactivate most enzymatic activity.
Q5: What are the recommended storage conditions for samples containing this compound?
For short-term storage (a few hours), samples should be kept on ice. For long-term storage, samples should be stored at -80°C. It is advisable to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound | 1. Enzymatic degradation during sample harvesting and processing. 2. Chemical hydrolysis due to incorrect pH of buffers. 3. Thermal degradation from inadequate cooling. | 1. Immediately flash-freeze samples in liquid nitrogen after collection. 2. Ensure all buffers are pre-chilled and have a pH between 4.5 and 6.0. 3. Keep samples on ice at all times. Use pre-chilled tubes and equipment. |
| High variability between replicate samples | 1. Inconsistent timing in sample processing. 2. Incomplete inactivation of enzymes. 3. Partial precipitation of the analyte. | 1. Standardize the workflow to ensure consistent timing for each step. 2. Ensure thorough mixing with the acidic extraction buffer immediately after cell lysis. 3. Vortex samples thoroughly after the addition of organic solvents to ensure complete protein precipitation and release of the analyte. |
| Presence of unexpected peaks in analytical chromatogram | 1. Degradation products from this compound. 2. Contaminants from labware or solvents. | 1. Review and optimize the sample preparation protocol to minimize degradation. 2. Use high-purity solvents and thoroughly clean all labware. Include a "blank" sample (without tissue/cells) in your workflow to identify sources of contamination. |
Quantitative Data Summary
| Condition | Parameter | Stability of Acyl-CoAs |
| pH | 4.0 - 6.0 | Generally stable |
| 7.0 - 7.5 | Moderate stability, some hydrolysis may occur | |
| > 8.0 | Unstable, rapid hydrolysis | |
| Temperature | -80°C | Stable for long-term storage |
| 0 - 4°C | Stable for short-term processing (hours) | |
| Room Temperature | Unstable, significant degradation can occur rapidly |
Experimental Protocols
Protocol 1: Extraction of this compound from Cell Culture
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold 10% trichloroacetic acid (TCA) or a 2:1 methanol (B129727):chloroform mixture to the plate to quench enzymatic activity and lyse the cells.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Extraction:
-
Vortex the cell lysate vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Sample Clean-up (Solid-Phase Extraction - Optional but Recommended):
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the this compound with 1 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for your analytical method (e.g., 50% methanol in water).
-
Protocol 2: Extraction of this compound from Tissue Samples
-
Tissue Homogenization:
-
Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen.
-
Weigh the frozen tissue.
-
In a pre-chilled homogenizer, add the frozen tissue and an appropriate volume of ice-cold extraction buffer (e.g., 10% TCA or a 2:1:0.8 mixture of methanol:chloroform:water).
-
Homogenize the tissue until a uniform consistency is achieved, keeping the homogenizer on ice.
-
-
Protein Precipitation and Phase Separation:
-
Transfer the homogenate to a pre-chilled centrifuge tube.
-
Vortex for 1 minute and incubate on ice for 15 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant. If a biphasic system was used, the aqueous-methanol upper phase will contain the acyl-CoAs.
-
-
Sample Clean-up:
-
Proceed with Solid-Phase Extraction as described in Protocol 1, step 3.
-
Visualizations
Caption: Workflow for preventing this compound degradation.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Troubleshooting Peak Tailing in Acyl-CoA Liquid Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the liquid chromatography of acyl-Coenzyme As (acyl-CoAs).
Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in your acyl-CoA analyses.
Question: Why are my acyl-CoA peaks tailing?
Peak tailing for acyl-CoAs in reversed-phase liquid chromatography is often a multifactorial issue. The primary causes can be broadly categorized as follows:
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Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with the polar head group of acyl-CoAs, leading to a secondary retention mechanism and causing peaks to tail.
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Metal Contamination: Trace metal impurities, such as iron or aluminum, in the silica (B1680970) matrix of the column or from stainless steel components of the HPLC system can chelate with the phosphate (B84403) groups of acyl-CoAs, resulting in peak tailing.
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Column Degradation: Physical degradation of the column, such as the formation of voids in the packing material or a partially blocked inlet frit, can distort the flow path and lead to asymmetrical peaks.
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Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the acyl-CoA analytes and the stationary phase, affecting peak shape.
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Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.
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Acyl-CoA Hydrolysis: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions at alkaline or strongly acidic pH.[1] Degradation of the analyte during the analysis can contribute to poor peak shape.
Question: How can I systematically troubleshoot peak tailing for my acyl-CoA samples?
A logical approach to troubleshooting is crucial. The following flowchart outlines a step-by-step process to identify and resolve the cause of peak tailing.
References
minimizing baseline noise in LC-MS analysis of acyl-CoAs.
Welcome to the technical support center for LC-MS analysis of acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize baseline noise and achieve high-quality, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of baseline noise in acyl-CoA LC-MS analysis?
High baseline noise can obscure the detection of low-abundance acyl-CoA species and compromise the accuracy of quantification. The most common sources include:
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Contaminated Solvents and Additives: Impurities in the mobile phase are a primary cause of baseline noise.[1][2] Using solvents that are not LC-MS grade can introduce a wide range of contaminants, leading to high background signals and adduct formation.[3][4]
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System Contamination: Residue from previous samples, column bleed, or precipitated salts can accumulate in the LC system (injector, tubing, column) and the MS ion source, leading to persistently high background noise.[5][6]
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Improper Mobile Phase Preparation: Inadequate degassing can lead to bubble formation, causing pressure fluctuations and an unstable baseline.[7][8] Additionally, microbial growth in aqueous mobile phases that have been stored for too long can introduce contaminants.[5][9]
-
Ion Pairing Agents: While often necessary for retaining polar acyl-CoAs, ion pairing agents can increase baseline noise and cause signal suppression if used at too high a concentration.[10][11]
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Electronic and Environmental Factors: Electrical disturbances from nearby equipment, temperature fluctuations, and detector issues can also contribute to baseline instability.[12][13]
Q2: How critical is solvent grade for minimizing noise?
Solvent grade is extremely critical. Solvents designated as "LC-MS grade" undergo additional purification steps and stringent quality control to minimize organic contaminants, metal ions, and particulates that are known to cause high background noise in mass spectrometry.[3] While "HPLC grade" solvents are suitable for UV detectors, they often contain impurities that can significantly elevate the baseline in an MS detector, limiting sensitivity and performance.[3][4] Always use LC-MS grade solvents, additives, and ultrapure water (18 MΩ·cm) for mobile phase preparation.[14]
Q3: Can my sample preparation introduce baseline noise?
Yes, sample preparation is a critical control point. Complex biological matrices can introduce a host of interfering compounds. If not adequately removed, these matrix components can co-elute with your acyl-CoAs, causing ion suppression and increasing baseline noise.[5] It is crucial to use a robust extraction method, such as solid-phase extraction (SPE), to clean up samples and remove interfering substances like salts and deproteinizing agents before injection.[15]
Troubleshooting Guides
This section addresses specific baseline problems in a question-and-answer format.
Problem: My baseline is consistently high and noisy across the entire chromatogram, even in blank injections.
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Possible Cause 1: Contaminated Mobile Phase.
-
Possible Cause 2: System-wide Contamination.
-
Solution: The LC system and MS ion source may be contaminated. Perform a systematic cleaning. Flush the entire LC system with a strong solvent wash sequence (see Protocol 1). Clean the ion source according to the manufacturer's recommendations, as contaminants can build up on the capillary and lenses.[5][14]
-
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Possible Cause 3: Contaminated Column.
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Solution: Contaminants can accumulate on the analytical column.[2] First, disconnect the column and replace it with a union to see if the baseline noise improves. If it does, the column is the source. Try flushing the column with a strong solvent (if compatible with the stationary phase). If this fails, the column may need to be replaced.[2]
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Problem: I see random, sharp spikes in my baseline.
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Possible Cause 1: Air Bubbles in the System.
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Solution: Air bubbles in the pump or detector cell are a common cause of spiking.[7][8] Ensure your mobile phases are properly degassed using an inline degasser or by sonication.[18] Purge the LC pumps to remove any trapped air.[16] Installing a back-pressure regulator after the detector flow cell can also help keep gases dissolved.[8]
-
-
Possible Cause 2: Electrical Interference.
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Possible Cause 3: Particulates.
Problem: My baseline shows a periodic, pulsating pattern that matches the pump stroke.
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Possible Cause 1: Pump Malfunction or Air.
-
Possible Cause 2: Inadequate Mobile Phase Mixing.
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Solution: If you are running a gradient with a low-volume mixer, you may see pulsation. Ensure the mixer volume is appropriate for your flow rate to achieve homogeneous mixing.[16]
-
Data Presentation
Table 1: Comparison of Solvent Grades and Their Impact on Baseline Noise
| Solvent Grade | Typical Purity | Common Impurities | Expected Impact on Acyl-CoA LC-MS Baseline | Recommendation |
| LC-MS Grade | >99.9% | Very low levels of particulates, metal ions, and organic contaminants.[3] | Minimal baseline noise, high sensitivity. | Highly Recommended |
| HPLC Grade | >99.8% | May contain UV-absorbing compounds, plasticizers, and other contaminants.[3][4] | Can cause significant baseline noise, ghost peaks, and ion suppression.[2] | Not Recommended |
| Reagent Grade | Varies | High levels of various impurities. | Unacceptably high and unstable baseline noise. | Avoid |
Experimental Protocols
Protocol 1: General LC System Flushing Procedure to Reduce Contamination
This protocol is designed to remove common contaminants from the LC flow path. Always disconnect the column before performing a high-flow flush.
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Preparation:
-
Prepare fresh, LC-MS grade solvents:
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Solvent A: Ultrapure Water
-
Solvent B: Acetonitrile
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Solvent C: Isopropanol
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Flushing Solution: 50:50 Isopropanol/Acetonitrile
-
-
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Disconnect Column: Remove the analytical column and replace it with a low-dispersion union.
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Systematic Flush:
-
Purge all solvent lines with their respective fresh solvents.
-
Flush the system with 100% Ultrapure Water at a moderate flow rate (e.g., 0.5-1.0 mL/min) for 20 minutes to remove salts and buffers.[5]
-
Flush the system with 100% Isopropanol for 20 minutes to remove organic residues.
-
Flush with the 50:50 Isopropanol/Acetonitrile solution for at least 30 minutes.[14]
-
-
Re-equilibration:
-
Flush the system with the initial mobile phase conditions of your analytical method until the baseline is stable.
-
Reconnect the column and equilibrate at the initial method conditions until both the pressure and MS baseline are stable.
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Protocol 2: Best Practices for Mobile Phase Preparation
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Use High-Purity Reagents: Start with LC-MS grade solvents (e.g., acetonitrile, methanol) and ultrapure water (18.2 MΩ·cm).[14] Use high-purity additives like formic acid or ammonium (B1175870) acetate (B1210297) from single-use ampules if possible to avoid contamination.[17]
-
Use Clean Glassware: Dedicate a set of borosilicate glass bottles exclusively for mobile phase preparation.[20] Clean them thoroughly by sonicating with a dilute acid, followed by multiple rinses with ultrapure water and finally the solvent you will be preparing.[14]
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Fresh Preparation: Prepare aqueous mobile phases fresh daily to prevent microbial growth.[9] Do not store for more than a few days.[20]
-
Accurate Measurement: For additives, use a clean pipette to add the correct volume directly to the solvent in its final reservoir bottle to minimize transfer steps.[17]
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Degassing: Ensure mobile phases are adequately degassed using an online degasser or by sonicating for 5-10 minutes before use.[18]
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Proper Storage: Keep solvent bottles capped to prevent airborne contaminants from entering.[14] Do not use parafilm, as it can leach plasticizers into the solvent.[9][17]
Visualizations
Caption: A logical workflow for troubleshooting high baseline noise.
Caption: Potential pathways for contaminant introduction into an LC-MS system.
References
- 1. mastelf.com [mastelf.com]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. zefsci.com [zefsci.com]
- 6. zefsci.com [zefsci.com]
- 7. agilent.com [agilent.com]
- 8. 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 10. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shopshimadzu.com [shopshimadzu.com]
- 17. support.waters.com [support.waters.com]
- 18. researchgate.net [researchgate.net]
- 19. uhplcs.com [uhplcs.com]
- 20. researchgate.net [researchgate.net]
strategies for separating 3,8-Dihydroxydecanoyl-CoA from isomeric compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 3,8-Dihydroxydecanoyl-CoA from its isomeric compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic separation of this compound isomers.
Issue 1: Poor or No Separation of Stereoisomers
-
Question: I am not seeing any separation between the stereoisomers of this compound on my chiral HPLC column. What should I do?
-
Answer: Poor or no resolution of stereoisomers is a common challenge in chiral chromatography. Here are several steps you can take to troubleshoot this issue:
-
Optimize the Mobile Phase:
-
Solvent Composition: The ratio of the mobile phase components is critical. For normal-phase chromatography on a polysaccharide-based chiral stationary phase (CSP) (e.g., Chiralpak IA, AD), systematically vary the percentage of the polar modifier (e.g., isopropanol (B130326), ethanol) in the non-polar solvent (e.g., hexane). Small changes can have a significant impact on selectivity.
-
Mobile Phase Additives: For acidic compounds like this compound, adding a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and resolution.[1] Conversely, for basic compounds, a basic additive like diethylamine (B46881) (DEA) is often used.[1]
-
-
Adjust the Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[2] Reducing the flow rate can increase the interaction time between the analytes and the CSP, potentially improving resolution.
-
Vary the Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[2] Both increasing and decreasing the column temperature can improve resolution, so it is a valuable parameter to screen.
-
Consider a Different Chiral Stationary Phase: If optimization of the mobile phase and other conditions does not yield the desired separation, the chosen CSP may not be suitable for your specific isomers. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point for hydroxy fatty acids.[3][4]
-
Issue 2: Peak Tailing
-
Question: My peaks for this compound are showing significant tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing in chiral HPLC can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanols on silica-based CSPs, can cause tailing. This is particularly common for polar and acidic compounds. Adding a competitive agent, like a small amount of acid (e.g., TFA or formic acid), to the mobile phase can help to mitigate these interactions.[2]
-
Column Contamination: Accumulation of contaminants on the column can create active sites that lead to tailing. If you suspect contamination, flushing the column according to the manufacturer's instructions is recommended. For immobilized columns, stronger solvents like THF or DMF may be used for cleaning.
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Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can result in peak tailing. Adjusting the pH with an appropriate acidic or basic additive can improve peak shape.
-
Issue 3: Peak Splitting
-
Question: I am observing split peaks for what should be a single isomeric peak. What could be the reason?
-
Answer: Peak splitting can be a frustrating issue with several potential causes:
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.[5] It is best to dissolve the sample in the mobile phase itself or in a weaker solvent.
-
Column Void or Channeling: A void at the head of the column or uneven packing can cause the sample to travel through different paths, resulting in a split peak. This can sometimes be addressed by reversing the column and flushing it, but often requires column replacement.[6]
-
Partially Blocked Frit: A blockage in the column inlet frit can disrupt the flow path of the analyte, leading to peak splitting.[7] Replacing the frit may resolve the issue.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely isomeric impurities of this compound?
A1: The isomeric impurities can be broadly categorized into two types:
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Regioisomers: These isomers have the hydroxyl groups at different positions on the decanoyl chain. For example, 3,7-dihydroxydecanoyl-CoA or 3,9-dihydroxydecanoyl-CoA could be potential regioisomeric impurities depending on the synthetic or biosynthetic route.
-
Stereoisomers: this compound has two chiral centers (at carbon 3 and carbon 8), which means it can exist as four possible stereoisomers: (3R, 8R), (3S, 8S), (3R, 8S), and (3S, 8R). The (3R, 8R) and (3S, 8S) pair are enantiomers, as are the (3R, 8S) and (3S, 8R) pair. The relationship between any other pairing is diastereomeric.
Q2: Which type of HPLC column is best suited for separating these isomers?
A2: For separating the stereoisomers of this compound, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® AD, IA, IC), have shown great success in resolving enantiomers and diastereomers of hydroxy fatty acids and related compounds.[3][4] For separating regioisomers, a high-resolution reversed-phase column (e.g., C18 or C30) is typically used, often in conjunction with mass spectrometry for identification.
Q3: Can I use LC-MS/MS for the analysis of this compound isomers?
A3: Yes, LC-MS/MS is a powerful technique for the analysis of acyl-CoA species.[8] It offers high sensitivity and selectivity. For isomeric analysis:
-
Regioisomers can often be separated by reversed-phase LC and distinguished by their fragmentation patterns in the mass spectrometer.
-
Stereoisomers (enantiomers and diastereomers) require a chiral LC method for separation before entering the mass spectrometer, as they typically have identical mass spectra.[9]
Q4: How can I improve the sensitivity of my LC-MS/MS analysis for these compounds?
A4: To improve sensitivity:
-
Optimize Ionization Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for your analyte. Acyl-CoAs are typically analyzed in positive ion mode.
-
Use an Appropriate Mobile Phase: Ensure the mobile phase is compatible with MS and promotes good ionization. Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are commonly used.[10]
-
Develop a Multiple Reaction Monitoring (MRM) Method: For triple quadrupole mass spectrometers, a well-optimized MRM method will provide the highest sensitivity and selectivity for quantification.
Experimental Protocols
Protocol 1: Chiral HPLC-UV Separation of this compound Stereoisomers
This protocol provides a general methodology for the separation of the stereoisomers of this compound. Optimization will be required for specific applications.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting point is 90:10 (v/v) n-hexane:IPA. Add 0.1% formic acid to the mobile phase to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min. Start with a lower flow rate for better resolution.
-
Temperature: 25 °C. A column oven is recommended for stable temperature control.
-
Injection Volume: 5 - 20 µL.
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of Coenzyme A).
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. b. Dissolve the sample in the mobile phase or a compatible solvent at a suitable concentration. c. Inject the sample and record the chromatogram. d. If separation is not optimal, adjust the ratio of n-hexane to IPA. Increasing the IPA content will generally decrease retention times. Systematically vary the composition to find the optimal resolution.
Data Presentation
Table 1: Example Chromatographic Conditions for Chiral Separation of Hydroxy-Acyl-CoA Analogs
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Chiralpak AD-H | Chiralpak IA | Chiralcel OD-H |
| Mobile Phase | Hexane:Isopropanol (90:10) + 0.1% Formic Acid | Hexane:Ethanol (85:15) + 0.1% Acetic Acid | Hexane:Isopropanol (95:5) + 0.1% Formic Acid |
| Flow Rate | 0.7 mL/min | 0.8 mL/min | 0.5 mL/min |
| Temperature | 25 °C | 30 °C | 20 °C |
| Expected Elution | Enantiomers may be baseline resolved. | Diastereomers may show good separation. | Higher resolution but longer run times. |
Note: These are starting conditions and will require optimization for this compound.
Table 2: Common Troubleshooting Scenarios
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | - Incorrect mobile phase composition- Flow rate too high- Unsuitable chiral column | - Systematically vary the mobile phase composition- Reduce the flow rate- Screen different chiral stationary phases |
| Peak Tailing | - Secondary silanol (B1196071) interactions- Column contamination- Inappropriate mobile phase pH | - Add an acidic modifier (e.g., 0.1% formic acid)- Flush the column with a strong solvent- Adjust the mobile phase pH |
| Peak Splitting | - Sample solvent stronger than mobile phase- Column void or blockage | - Dissolve the sample in the mobile phase- Replace the column inlet frit or the column itself |
| Low Sensitivity | - Low sample concentration- Non-optimal UV wavelength- Poor ionization in MS | - Concentrate the sample- Ensure detection is at λmax (260 nm for CoA)- Optimize MS source parameters and mobile phase additives |
Visualizations
References
- 1. chiraltech.com [chiraltech.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral separation, determination of absolute configuration, and high-performance liquid chromatography detection of enantiomeric 3-hydroxyhexadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
addressing low signal intensity for dihydroxyacyl-CoA species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity for dihydroxyacyl-CoA species during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low signal intensity of dihydroxyacyl-CoA species in LC-MS/MS analysis?
Low signal intensity for dihydroxyacyl-CoA species can arise from a combination of factors related to the inherent chemical properties of the analytes and the analytical methodology. Key contributors include:
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Sample Degradation: Dihydroxyacyl-CoAs are susceptible to enzymatic and chemical degradation. The thioester bond can be hydrolyzed, and the diol functionality can be prone to oxidation.
-
Inefficient Extraction: The amphipathic nature of dihydroxyacyl-CoAs can make quantitative extraction from complex biological matrices challenging, leading to low recovery.
-
Poor Ionization Efficiency: The multiple polar functional groups (two hydroxyls, phosphate, pyrophosphate) and the nonpolar acyl chain can lead to complex solution chemistry that may not be optimal for efficient ionization by electrospray ionization (ESI).
-
In-source Fragmentation: The relatively labile nature of the molecule can lead to fragmentation within the ion source of the mass spectrometer, reducing the abundance of the precursor ion of interest.[1]
-
Matrix Effects: Co-eluting species from the biological matrix can suppress the ionization of the target dihydroxyacyl-CoA species.
Q2: How can I improve the extraction efficiency of dihydroxyacyl-CoA species from my samples?
Optimizing the extraction protocol is a critical first step to enhance signal intensity. Here are some recommendations:
-
Solvent Selection: A mixture of organic and aqueous solvents is typically used. A common starting point is a two-phase extraction using a mixture like methanol (B129727)/water or acetonitrile (B52724)/methanol/water.[2] For long-chain acyl-CoAs, homogenization in a buffer followed by extraction with acetonitrile has been shown to be effective.[3]
-
Acidification: Acidifying the extraction solvent can improve the stability of the acyl-CoA thioester bond and enhance extraction efficiency. However, it's important to note that strong acids like formic acid in the extraction solvent can sometimes lead to decreased MS signal.[4]
-
Solid-Phase Extraction (SPE): SPE can be a valuable tool for both concentrating the analytes and removing interfering matrix components. C18-based SPE cartridges are commonly used for the cleanup of acyl-CoAs.[3][5]
Q3: Can derivatization improve the signal intensity of dihydroxyacyl-CoA species?
Yes, chemical derivatization can significantly enhance the detection of dihydroxyacyl-CoA species. The primary goals of derivatization in this context are to:
-
Improve Ionization Efficiency: By introducing a readily ionizable group, the overall signal intensity in ESI-MS can be dramatically increased.
-
Enhance Chromatographic Properties: Derivatization can improve peak shape and retention on reversed-phase columns.
-
Increase Stability: Capping the reactive hydroxyl groups can reduce in-source fragmentation and degradation.
A promising strategy for acyl-CoAs involves derivatization of the thioester group. For instance, using 8-(diazomethyl) quinoline (B57606) (8-DMQ) has been shown to increase detection sensitivity by as much as 625-fold.[4] For the hydroxyl groups, derivatization reagents that target alcohols, such as those used for hydroxylated fatty acids, could be adapted. For example, 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) has been used to distinguish between 2- and 3-hydroxyl fatty acids and could potentially be applied to dihydroxyacyl-CoAs.[6] Another approach for hydroxyl-containing metabolites is post-column derivatization with reagents like 2-(4-boronobenzyl) isoquinolin-2-ium (B8376362) bromide (BBII), which has been shown to enhance the detection sensitivity of hydroxyl metabolites.[7]
Q4: What are the key LC and MS parameters to optimize for dihydroxyacyl-CoA analysis?
Fine-tuning your LC-MS/MS method is crucial for maximizing signal intensity.
Liquid Chromatography:
-
Column Choice: A C18 reversed-phase column is a common choice for separating acyl-CoAs.
-
Mobile Phase Additives: The composition of the mobile phase significantly impacts ionization efficiency.
-
Ammonium (B1175870) Formate (B1220265)/Acetic Acid: These are frequently used to improve chromatographic peak shape and ionization.[8]
-
Trifluoroacetic Acid (TFA): While beneficial for chromatography, TFA is a known signal suppressor in ESI-MS. If TFA is necessary, post-column addition of a weak acid like propionic acid can help to recover the signal.[9][10]
-
Supercharging Agents: For peptide and protein analysis, "supercharging" agents have been shown to rescue the signal suppression caused by TFA.[11] This approach could be explored for dihydroxyacyl-CoAs.
-
Mass Spectrometry:
-
Ionization Mode: Both positive and negative ion modes should be evaluated. While positive mode is often used for acyl-CoAs, the dihydroxy functionality might ionize well in negative mode.
-
Source Parameters: Careful optimization of the ESI source parameters is critical. These include:
-
Capillary Voltage: Determines the electric field strength for ion formation.
-
Gas Temperatures and Flow Rates (Nebulizer and Drying Gas): These affect desolvation of the ESI droplets.[12]
-
In-source Fragmentation: Can be minimized by reducing the cone voltage or other source fragmentation parameters.[1]
-
-
Collision Energy (CE): This should be optimized for each specific dihydroxyacyl-CoA to ensure efficient fragmentation for MRM transitions.
Troubleshooting Guides
Guide 1: Low or No Signal for Dihydroxyacyl-CoA Standard
This guide provides a step-by-step approach to troubleshoot when a pure standard of a dihydroxyacyl-CoA is not detected or shows very low signal.
| Step | Action | Rationale |
| 1 | Verify Instrument Performance | Infuse a known, stable compound with good ionization properties to confirm the mass spectrometer is functioning correctly. |
| 2 | Check Standard Integrity | Prepare a fresh solution of the dihydroxyacyl-CoA standard. These molecules can degrade upon storage. |
| 3 | Optimize Ion Source Parameters | Systematically vary the capillary voltage, nebulizer gas flow, drying gas flow, and gas temperature to find the optimal settings for your analyte.[12] Start with general parameters for similar molecules and refine. |
| 4 | Evaluate Mobile Phase Composition | Prepare small volumes of different mobile phases (e.g., with and without formic acid, with ammonium formate or acetate) and infuse the standard with each to assess the impact on signal intensity.[8][13] |
| 5 | Consider Derivatization | If the signal remains low, consider a derivatization strategy to improve ionization efficiency.[4][6][7] |
Guide 2: Low Signal for Dihydroxyacyl-CoA in a Biological Sample
This guide addresses the scenario where a standard shows a good signal, but the analyte is not detected or has a low signal in a complex biological matrix.
| Step | Action | Rationale |
| 1 | Assess Matrix Effects | Perform a post-extraction spike of a known amount of the dihydroxyacyl-CoA standard into an extracted blank matrix sample and compare the signal to a pure standard. A significant decrease in signal indicates ion suppression. |
| 2 | Improve Sample Cleanup | Implement or optimize a solid-phase extraction (SPE) step to remove interfering matrix components.[3][5] |
| 3 | Modify Chromatographic Separation | Adjust the LC gradient to better separate the dihydroxyacyl-CoA from co-eluting, interfering compounds. |
| 4 | Use an Internal Standard | If not already in use, incorporate a stable isotope-labeled internal standard for the specific dihydroxyacyl-CoA to correct for matrix effects and extraction losses. |
| 5 | Dilute the Sample | Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Analysis
| Extraction Method | Key Features | Reported Recovery | Reference |
| Acetonitrile/Methanol/Water Extraction | Single-phase extraction suitable for a broad range of acyl-CoAs. | Not specified, but widely used for metabolomics. | [2] |
| Homogenization and Acetonitrile Extraction | Effective for tissue samples, particularly for long-chain acyl-CoAs. | 70-80% for long-chain acyl-CoAs. | [3] |
| Solid-Phase Extraction (SPE) | Used for cleanup and concentration after initial extraction. C18 is a common sorbent. | Can significantly improve signal-to-noise by removing interferences. | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Dihydroxyacyl-CoA Enrichment
This protocol provides a general guideline for enriching dihydroxyacyl-CoAs from a biological extract using a C18 SPE cartridge.
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water.
-
-
Sample Loading:
-
Load the acidified biological extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the dihydroxyacyl-CoA species with 2 mL of methanol.
-
-
Drying and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the initial LC mobile phase.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low dihydroxyacyl-CoA signal.
Caption: Derivatization strategies for enhancing dihydroxyacyl-CoA signal.
References
- 1. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An 8-(Diazomethyl) Quinoline Derivatized Acyl-CoA in Silico Mass Spectral Library Reveals the Landscape of Acyl-CoA in Aging Mouse Organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers by postcolumn addition of propionic acid and isopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced sensitivity for peptide mapping with electrospray liquid chromatography-mass spectrometry in the presence of signal suppression due to trifluoroacetic acid-containing mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
selecting the appropriate internal standard for 3,8-Dihydroxydecanoyl-CoA analysis
Welcome to the technical support center for the analysis of 3,8-Dihydroxydecanoyl-CoA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting an appropriate internal standard for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantitative analysis of this compound?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., with ¹³C or ¹⁵N isotopes).[1][2][3] A SIL internal standard has nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[3]
Q2: Why are stable isotope-labeled internal standards preferred in LC-MS/MS analysis?
A2: Stable isotope-labeled internal standards are the "gold standard" for quantitative mass spectrometry.[4][5][6][7] They co-elute with the analyte and experience the same matrix effects (ionization suppression or enhancement), leading to a more accurate and precise quantification.[3] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[2]
Q3: What should I do if a stable isotope-labeled this compound is not commercially available?
A3: If a SIL version of your analyte is unavailable, you have two main options:
-
Biosynthesis of a Labeled Standard: For acyl-CoA species, a common and effective method is to generate a stable isotope-labeled library biosynthetically.[4][5][6][7][8] This can be achieved by growing cells in a medium where a precursor, like pantothenate (vitamin B5), is replaced with a labeled version (e.g., [¹³C₃¹⁵N₁]-pantothenate).[4][5][6][7][8] The cells will incorporate the labeled precursor into their coenzyme A and acyl-CoA pools.[4][5][6][7][8]
-
Use of a Structural Analog: The alternative is to use a non-isotope-labeled internal standard, which should be a structural analog of this compound.
Q4: What are the key criteria for selecting a structural analog as an internal standard?
A4: When selecting a structural analog, consider the following:
-
Structural Similarity: The analog should have a chemical structure as close as possible to this compound.
-
Similar Physicochemical Properties: Properties like stability, heat resistance, and light sensitivity should be comparable.[2]
-
Similar Ionization Efficiency: For mass spectrometry, the internal standard must have similar ionizable functional groups to ensure a comparable response.[1][2]
-
Chromatographic Behavior: The internal standard should have a retention time close to, but not overlapping with, the analyte.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in internal standard signal | Inconsistent sample preparation, including extraction and dilution steps. | Ensure the internal standard is added as early as possible in the sample processing workflow to account for variability. Thoroughly mix the internal standard with the biological matrix. |
| Instrument drift or instability. | Check the stability of the mass spectrometer and LC system. Perform system suitability tests before running the sample batch. | |
| Poor linearity of the calibration curve | The chosen internal standard is not behaving similarly to the analyte. | Re-evaluate the selection of the internal standard. If using a structural analog, consider one with more similar properties. For SIL standards, ensure there is no significant cross-talk between the analyte and internal standard signals.[3] |
| Inappropriate concentration of the internal standard. | The concentration of the internal standard should be optimized to provide a strong and consistent signal that matches the expected range of the analyte's response.[2][3] | |
| Internal standard signal interferes with the analyte signal | The mass resolution of the instrument is insufficient to separate the signals. | For SIL standards, a mass difference of 4-5 Da is recommended to minimize cross-talk.[3] If using a structural analog, ensure it is chromatographically separated from the analyte. |
| The internal standard contains unlabeled analyte as an impurity. | Check the purity of the internal standard. The signal from the analyte in a blank sample spiked only with the internal standard should not exceed 5% of the analyte signal at the lower limit of quantification.[9] |
Data Presentation: Potential Internal Standards for this compound Analysis
Since a specific internal standard for this compound is not readily documented, the following table presents a list of potential candidates, including a hypothetical ideal standard and plausible structural analogs. The choice would need to be validated experimentally.
| Internal Standard Type | Compound Name | Rationale for Selection | Potential Advantages | Potential Disadvantages |
| Stable Isotope-Labeled (Ideal) | This compound-d₄ | Identical chemical and physical properties to the analyte. | Highest accuracy and precision; corrects for all stages of the analytical process. | May not be commercially available and could require custom synthesis or biosynthesis. |
| Structural Analog (Acyl-CoA) | 3-Hydroxydecanoyl-CoA | Similar acyl chain length and one of the hydroxyl groups. | Likely to have similar extraction efficiency and ionization properties. | The absence of the second hydroxyl group may alter chromatographic retention and ionization efficiency slightly. |
| Structural Analog (Acyl-CoA) | Octanoyl-CoA-¹³C₈ | Commercially available stable isotope-labeled acyl-CoA.[8] | Being a SIL standard, it offers some advantages in terms of consistent behavior in the mass spectrometer. | The shorter chain length and lack of hydroxyl groups will result in different chromatographic behavior and potentially different ionization efficiency. |
| Structural Analog (Acyl-CoA) | Crotonoyl-CoA | Has been successfully used as an internal standard for other short-chain acyl-CoAs.[10] | Commercially available and has proven utility in acyl-CoA analysis. | Significantly different structure, which could lead to different extraction recovery and matrix effects. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound
This protocol is a generalized procedure based on common methods for acyl-CoA analysis and should be optimized for your specific instrumentation and experimental conditions.[11][12][13]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Add the selected internal standard to 500 µL of the sample.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
For this compound: The precursor ion (Q1) will be the [M+H]⁺ ion. The product ion (Q3) will be a characteristic fragment, often resulting from the cleavage of the coenzyme A moiety. These transitions need to be determined by infusing a standard of the analyte.
-
For the Internal Standard: Similarly, determine the optimal MRM transition for the selected internal standard.
-
-
Collision Energy: Optimize for each analyte and internal standard to achieve the strongest signal.
Visualization
Workflow for Internal Standard Selection
Caption: A flowchart outlining the decision-making process for selecting an appropriate internal standard for this compound analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. welchlab.com [welchlab.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [researchdiscovery.drexel.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing quenching and extraction solvents for acyl-CoA stability
Welcome to the technical support center for optimizing the quenching and extraction of acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures involving acyl-CoA stability and analysis.
Frequently Asked Questions (FAQs)
Q1: Why are my acyl-CoA samples degrading, and how can I prevent it?
A1: Acyl-CoAs are inherently unstable molecules susceptible to both enzymatic and chemical degradation. They are particularly prone to hydrolysis in aqueous solutions, especially under alkaline or strongly acidic conditions.[1][2] To minimize degradation, it is crucial to implement the following practices:
-
Rapid Quenching: Immediately stop all enzymatic activity. For tissue samples, this is typically achieved by flash-freezing in liquid nitrogen.[2][3] For cell cultures, rapid removal of media and washing with ice-cold phosphate-buffered saline (PBS) should be followed by immediate addition of a quenching/extraction solvent.[1][4]
-
Low Temperatures: Perform all sample preparation steps on ice or at 4°C to reduce the rate of chemical degradation.[2][3]
-
pH Control: Maintain a slightly acidic to neutral pH during extraction and reconstitution. Ammonium acetate (B1210297) buffered solutions at a neutral pH have been shown to stabilize most acyl-CoA compounds.[5]
-
Solvent Choice: Use organic solvents like methanol (B129727) or acetonitrile (B52724) to precipitate proteins and extract acyl-CoAs, as this limits their exposure to water.[1] Methanol has been shown to provide excellent stability for acyl-CoAs during sample reconstitution.[1]
-
Storage: For long-term storage, keep samples as a dry pellet at -80°C.[2][5] When ready for analysis, reconstitute the sample and analyze it as soon as possible to prevent degradation in solution.[5]
Q2: I am observing low yields of long-chain acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?
A2: Low recovery of long-chain acyl-CoAs is a common issue that can stem from several factors related to the extraction methodology.
-
Incomplete Extraction: Long-chain acyl-CoAs are more hydrophobic and may require a more complex extraction procedure. A common and effective method involves homogenization in an acidic buffer (e.g., 100 mM Potassium Phosphate (B84403), pH 4.9) followed by extraction with organic solvents like acetonitrile and isopropanol (B130326).[6][7]
-
Suboptimal Phase Separation: When dealing with tissues rich in lipids, a phase separation step using a nonpolar solvent like petroleum ether can help remove interfering lipids without significantly impacting acyl-CoA recovery.[2]
-
Sample Cleanup: Solid-phase extraction (SPE) is often employed to purify and concentrate long-chain acyl-CoAs, which can significantly increase recovery rates.[6][8] Weak anion exchange columns are a suitable choice for this purpose.[6]
Q3: Which quenching and extraction solvent should I choose for my specific sample type (cells vs. tissue)?
A3: The optimal choice of solvent depends on the sample matrix and the specific acyl-CoA species of interest.
-
For Cultured Cells: A rapid one-step quenching and extraction using ice-cold 80% methanol is often effective for a broad range of acyl-CoAs.[8] Alternatively, for short-chain acyl-CoAs and their precursors, 5-sulfosalicylic acid (SSA) can be used for deproteinization, which avoids the need for a solid-phase extraction step that can lead to the loss of hydrophilic species.[2][9]
-
For Tissues: Tissues require more rigorous homogenization. A common starting point is to pulverize the frozen tissue in liquid nitrogen.[3] For short-chain acyl-CoAs, homogenization in an ice-cold 5% SSA solution is a robust method.[3] For a broader range, including long-chain species, homogenization in a potassium phosphate buffer followed by extraction with acetonitrile and isopropanol is recommended.[6][7]
Q4: Can I use the same extraction method for both short-chain and long-chain acyl-CoAs?
A4: While some methods can extract a broad range of acyl-CoAs, they are often optimized for either short- or long-chain species.
-
Broad Range Methods: Extraction with 80% methanol can recover a wide variety of acyl-CoAs.[8] However, recovery of very long-chain species might be lower compared to more targeted methods.
-
Optimized Methods: For comprehensive profiling, it may be necessary to use different extraction protocols or to validate that a single method provides adequate recovery for all analytes of interest. For instance, methods using SSA are excellent for short-chain, hydrophilic acyl-CoAs but may not be optimal for more hydrophobic long-chain species.[9] Conversely, protocols involving multiple organic solvent extractions and SPE are generally better suited for long-chain acyl-CoAs.[6]
Data Presentation
Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/Isopropanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE) |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Malonyl-CoA | ~74% | ~26% | 93-104% (extraction), 83-90% (SPE) |
| Isovaleryl-CoA | ~59% | ~58% | Not Reported |
| Coenzyme A (Free) | ~74% | ~1% | Not Reported |
| Data compiled from studies comparing SSA and TCA extraction methods.[3] |
Table 2: Stability of Acyl-CoAs in Different Reconstitution Solvents over 24 hours
| Reconstitution Solvent | Acyl-CoA Stability (% relative to time-zero) |
| Methanol | High stability for all tested acyl-CoAs |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) | Moderate stability, some degradation of longer chain acyl-CoAs |
| Water | Poor stability, significant degradation |
| 50 mM Ammonium Acetate (pH 7) | Poor stability, significant degradation |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) | Variable stability |
| Data is a qualitative summary based on findings indicating methanol provides the best stability.[1] |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissues using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted for the efficient extraction of short-chain acyl-CoAs from tissue samples.[3]
Materials and Reagents:
-
Frozen tissue sample
-
5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled with liquid nitrogen
-
Microcentrifuge tubes, pre-chilled
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
-
Pipettes and tips
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
Procedure:
-
Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. It is crucial to keep the tissue frozen at all times to halt metabolic activity. Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to keep it brittle. Grind the tissue to a fine powder using the pre-chilled pestle.[3]
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution to the tube. If using internal standards, spike the SSA solution with the appropriate amount before adding it to the tissue powder. Homogenize the sample immediately using a bead beater (2 cycles of 30 seconds) or an ultrasonic homogenizer (3 cycles of 15 seconds on ice).[3]
-
Centrifugation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[3]
-
Supernatant Collection: Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.[3]
-
Sample Storage and Analysis: The extracted sample is now ready for analysis by LC-MS/MS. If not analyzing immediately, store the extracts at -80°C to prevent degradation of the acyl-CoA species.[3]
Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods and is suitable for various tissue types.[6]
Materials:
-
Frozen tissue sample
-
Homogenizer (e.g., glass homogenizer)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: Weigh approximately 100 mg of frozen tissue. In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[6]
-
Sample Concentration: Combine the eluted fractions from the SPE step (see below). Dry the sample under a stream of nitrogen at room temperature.[6]
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a weak anion exchange SPE column by washing with methanol followed by equilibration with the homogenization buffer.
-
Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with the homogenization buffer to remove unbound contaminants.
-
Elution: Elute the acyl-CoAs using a step-wise gradient of increasing salt concentration or a suitable organic solvent mixture as determined by optimization experiments.
-
Visualizations
Caption: Experimental workflow for acyl-CoA extraction and analysis.
Caption: Factors influencing acyl-CoA stability.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. duke-nus.edu.sg [duke-nus.edu.sg]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis [agris.fao.org]
- 8. benchchem.com [benchchem.com]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
dealing with adduct formation of 3,8-Dihydroxydecanoyl-CoA in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,8-Dihydroxydecanoyl-CoA in mass spectrometry. The focus is on identifying and managing adduct formation to ensure accurate and reliable experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound, with a focus on adduct formation.
Problem 1: My mass spectrum for this compound shows multiple peaks instead of a single molecular ion, making data interpretation difficult.
-
Possible Cause: You are likely observing the formation of various adducts of your target molecule. In electrospray ionization (ESI), this compound can readily form adducts with cations present in the mobile phase or sample, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺), in addition to the protonated molecule ([M+H]⁺).
-
Solution:
-
Identify the Adducts: Calculate the mass differences between the observed peaks and the expected mass of the protonated molecule. Common mass differences to look for are listed in the table below.
-
Optimize Mobile Phase:
-
Add Formic Acid: Introduce a small amount of formic acid (0.1%) to your mobile phase. This increases the proton concentration, promoting the formation of the [M+H]⁺ ion and suppressing sodium and potassium adducts.[1][2]
-
Add Ammonium Acetate (B1210297): The addition of a low concentration of ammonium acetate (around 0.5 mM) can help minimize sodium adduct formation. However, be aware that higher concentrations might cause ion suppression.
-
Choice of Solvent: Acetonitrile is generally preferred over methanol (B129727) as a mobile phase solvent, as methanol can sometimes lead to a higher degree of sodium adduct formation.
-
-
Sample Preparation:
-
Use High-Purity Solvents: Ensure all solvents and reagents are of high purity (LC-MS grade) to minimize salt contamination.
-
Avoid Glassware: Sodium and potassium ions can leach from glassware. Whenever possible, use polypropylene (B1209903) or other plastic containers for sample and mobile phase preparation.[3]
-
-
Problem 2: The intensity of my desired [M+H]⁺ ion is very low, while the adduct peaks are much more intense.
-
Possible Cause: The concentration of adduct-forming cations (Na⁺, K⁺) in your sample or LC-MS system is significantly higher than the proton concentration at the ion source. This can be due to contamination from glassware, solvents, or the sample matrix itself.
-
Solution:
-
System Decontamination: If you suspect salt buildup in your LC-MS system, flush the system with a solution of water and ammonium acetate.
-
Optimize Ion Source Parameters: Adjust the electrospray source settings, such as capillary voltage and gas flow, as these can sometimes influence adduct formation. However, be cautious as this might also affect the overall signal intensity of your analyte.
-
Implement a Divert Valve: Use a divert valve to direct the flow to waste during the initial and final stages of your chromatographic run, when salts and other non-volatile components are likely to elute. This prevents unnecessary contamination of the mass spectrometer.
-
Problem 3: My quantitative results for this compound are not reproducible.
-
Possible Cause: Inconsistent adduct formation between samples can lead to significant quantitative inaccuracies. If you are only quantifying the [M+H]⁺ ion, any shift in the ionization to favor adduct formation will result in an underestimation of the analyte concentration.
-
Solution:
-
Sum All Adducts: For the most accurate quantification, integrate the peak areas of all significant adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺, etc.) for both your analyte and internal standard. Studies have shown that this approach can significantly improve quantitative accuracy.[4]
-
Use an Appropriate Internal Standard: Utilize a stable isotope-labeled internal standard of this compound if available. This will co-elute and experience similar adduct formation patterns, allowing for more reliable normalization. If a labeled standard is not available, a structurally similar acyl-CoA with a different chain length can be used.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts I should expect to see for this compound in positive ion mode ESI-MS?
In positive ion mode, you can expect to see the protonated molecule ([M+H]⁺) as well as sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) adducts. The relative intensities of these adducts will depend on the sample purity, mobile phase composition, and instrument conditions.
Q2: How can I predict the m/z values for the common adducts of this compound?
First, you need the exact mass of the neutral molecule. Then, add the mass of the adducting ion. The table below provides a summary for this compound (Molecular Formula: C₃₃H₅₈N₇O₁₈P₃S, Exact Mass: 981.28).
| Adduct Ion | Adduct Mass (Da) | Predicted m/z for this compound |
| [M+H]⁺ | 1.0078 | 982.2878 |
| [M+Na]⁺ | 22.9898 | 1004.2698 |
| [M+K]⁺ | 38.9637 | 1020.2437 |
| [M+NH₄]⁺ | 18.0344 | 999.3144 |
Q3: Is it better to analyze this compound in positive or negative ion mode to minimize adduct issues?
While both modes can be used, positive ion mode is often preferred for acyl-CoAs as they tend to ionize more efficiently. Adduct formation is more prevalent in positive ion mode. If adducts are proving to be a significant and unmanageable issue, exploring negative ion mode ([M-H]⁻) might be a viable alternative, though sensitivity may be lower.
Q4: Where do the sodium and potassium ions that form adducts come from?
The primary sources of sodium and potassium contamination include:
-
Glassware: Leaching from glass bottles and vials.
-
Solvents and Reagents: Impurities in mobile phase components.
-
Sample Matrix: Biological samples can have high endogenous salt concentrations.
-
The Analyst: Handling of samples and consumables can introduce contaminants.
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Analysis of this compound with Adduct Mitigation
This protocol is designed to enhance the formation of the protonated molecule ([M+H]⁺) and provide a robust method for quantification.
1. Sample Preparation:
- Extract this compound from the sample matrix using a suitable method, such as solid-phase extraction or liquid-liquid extraction.
- Reconstitute the dried extract in a solution of 50:50 acetonitrile:water containing 0.1% formic acid.
- Use polypropylene vials for all sample handling.
2. Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to retain and elute the analyte. For example, start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
3. Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Full scan MS to observe all adducts, and targeted MS/MS for quantification.
- MS/MS Transition: Based on the characteristic fragmentation of acyl-CoAs, a neutral loss of 507 Da is common. Therefore, the transition would be from the m/z of the precursor ion (e.g., [M+H]⁺ at 982.29) to the fragment ion.
- Source Parameters: Optimize source temperature, gas flows, and capillary voltage to maximize the signal of the [M+H]⁺ ion.
Visualizations
Caption: Adduct formation pathways for this compound in ESI-MS.
Caption: Troubleshooting workflow for adduct formation in mass spectrometry.
References
Technical Support Center: Optimizing Chromatographic Resolution of Medium-Chain Acyl-CoAs
Welcome to the technical support center for the analysis of medium-chain acyl-CoAs. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic separation of these critical metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good chromatographic resolution important for medium-chain acyl-CoA analysis?
A1: Good chromatographic separation is crucial for the accurate quantification of medium-chain acyl-CoAs, especially when using LC-MS/MS.[1] It helps to minimize ion suppression, a phenomenon where co-eluting compounds compete for ionization, leading to inaccurate measurements.[1] By separating individual acyl-CoA species, you can ensure more reliable and reproducible results.
Q2: What are the main challenges in the chromatography of medium-chain acyl-CoAs?
A2: Medium-chain acyl-CoAs are amphiphilic molecules, possessing both a hydrophilic CoA moiety and a moderately hydrophobic acyl chain. This dual nature can lead to poor peak shapes, such as tailing, on reversed-phase columns.[2][3] They are also prone to degradation, particularly hydrolysis, in aqueous solutions, which requires careful sample handling and preparation.[1] Furthermore, their structural similarity can make them difficult to resolve from one another.
Q3: What type of chromatography is best suited for medium-chain acyl-CoAs?
A3: Reversed-phase liquid chromatography (RPLC) coupled with tandem mass spectrometry (MS/MS) is the most common and robust method for acyl-CoA analysis.[3][4] However, hydrophilic interaction liquid chromatography (HILIC) has also been successfully employed, offering an alternative separation mechanism that can be advantageous for covering a wide range of acyl-CoA chain lengths in a single run.[5]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with a "tail" extending from the back of the peak.
-
Asymmetrical peaks, with a "front" extending from the front of the peak.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column | Use a column with end-capping to minimize interactions with residual silanols. Consider a different stationary phase chemistry, such as a phenyl-hexyl column.[6] |
| Inappropriate Mobile Phase pH | For acidic compounds like acyl-CoAs, ensure the mobile phase pH is at least 2 units below their pKa to maintain them in a single protonation state.[7] Slightly acidic mobile phases are often used for short-chain acyl-CoAs.[3] |
| Column Overload | Reduce the amount of sample injected onto the column.[6] Dilute the sample and reinject. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.[6][8] High concentrations of organic solvent in the sample can cause peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants.[7] If the problem persists, the column may be degraded and require replacement. |
Problem 2: Insufficient Resolution Between Acyl-CoA Peaks
Symptoms:
-
Overlapping or co-eluting peaks for different medium-chain acyl-CoA species.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Separation Efficiency | Increase column length: A longer column provides more theoretical plates, enhancing separation.[9][10] Decrease column particle size: Smaller particles lead to higher efficiency and better resolution.[10] |
| Suboptimal Mobile Phase Gradient | Adjust the gradient slope: A shallower gradient can improve the separation of closely eluting compounds by increasing the separation window.[6] |
| Incorrect Mobile Phase Composition | Optimize organic solvent: Vary the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase.[10] Add an ion-pairing agent: Reagents like dimethylbutylamine (DMBA) can be used to improve peak shape and retention of polar analytes like acyl-CoAs.[11] |
| Inappropriate Column Chemistry | Switch to a column with a different stationary phase (e.g., C8, C18, Phenyl-Hexyl) to exploit different selectivities.[2][6] |
| Elevated Column Temperature | Increasing the column temperature can sometimes improve peak shape and resolution, but should be done cautiously as it can also alter selectivity.[2][10] |
Problem 3: Low Signal Intensity or Signal Suppression
Symptoms:
-
Low peak intensity for the analytes of interest.
-
Inconsistent peak areas between replicate injections.
Possible Causes & Solutions:
| Cause | Solution |
| Ion Suppression from Matrix Components | Improve sample preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[11][12] Enhance chromatographic separation: Ensure the acyl-CoAs are well-separated from the bulk of the matrix components.[6] |
| Analyte Degradation | Maintain sample stability: Acyl-CoAs are unstable in aqueous solutions, especially at alkaline or strongly acidic pH.[1] Prepare samples in appropriate solvents (e.g., methanol (B129727) or slightly acidic buffers) and keep them at low temperatures (e.g., 4°C) during analysis.[3] |
| Suboptimal Mass Spectrometry Parameters | Optimize MS parameters, such as collision energy and source settings, by infusing a standard solution of the target acyl-CoAs.[1] |
| Inefficient Extraction | Optimize the extraction solvent. A mixture of acetonitrile/methanol/water has been shown to be effective for a broad range of acyl-CoAs.[3] |
Experimental Protocols
Sample Preparation for Acyl-CoA Extraction from Cultured Cells
This protocol is adapted from a method for extracting a broad range of acyl-CoAs.[1]
-
Cell Lysis:
-
Wash cultured cells with phosphate-buffered saline (PBS).
-
Add 2 mL of cold methanol and an internal standard (e.g., 15 µL of 10 µM C15:0-CoA) to the cell plate.
-
Incubate at -80°C for 15 minutes.
-
-
Extraction:
-
Scrape the cell lysate from the plate and transfer to a centrifuge tube.
-
Centrifuge at 15,000 x g for 5 minutes at 5°C.
-
-
Solvent Evaporation and Reconstitution:
-
Transfer the supernatant to a glass tube and mix with 1 mL of acetonitrile.
-
Evaporate the solvent in a vacuum concentrator at 55°C for approximately 1.5 hours.
-
Reconstitute the dried sample in 150 µL of methanol, vortex, and centrifuge at 15,000 x g for 10 minutes at 5°C.
-
Transfer the supernatant for LC-MS analysis.
-
Liquid Chromatography Method for Medium-Chain Acyl-CoAs
This protocol is based on a reversed-phase LC method.[13]
-
Column: Luna C18 (100 x 2.0 mm, 3 µm)
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8)
-
Mobile Phase B: Methanol
-
Flow Rate: 0.2 mL/min
-
Gradient:
-
0-1.5 min: 2% B
-
1.5-3 min: ramp to 15% B
-
3-5.5 min: ramp to 95% B
-
5.5-14.5 min: hold at 95% B
-
14.5-15 min: return to 2% B
-
15-20 min: hold at 2% B (equilibration)
-
Quantitative Data Summary
Table 1: Limits of Quantification (LOQs) for Acyl-CoAs using different methods.
| Acyl-CoA | Method 1 (Targeted Profiling)[14] | Method 2 (LC-MS/MS)[2] |
| Short-Chain | 16.9 nM | - |
| Medium-Chain | - | Sensitive |
| Long-Chain | 4.2 nM | - |
Note: "Sensitive" indicates that the method is effective for these analytes, but a specific numerical LOQ was not provided in the cited text.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for addressing poor peak shape.
Caption: Troubleshooting workflow for improving peak resolution.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. support.waters.com [support.waters.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for storage and handling of 3,8-Dihydroxydecanoyl-CoA standards
Technical Support Center: Best Practices for Hydroxydecanoyl-CoA Standards
A Note on Nomenclature: The compound "3,8-Dihydroxydecanoyl-CoA" is not found in standard biochemical databases. This guide pertains to the handling of medium-chain hydroxyacyl-CoA standards, with a specific focus on the closely related and biochemically relevant molecule, (S)-3-hydroxydecanoyl-CoA . The principles outlined here are broadly applicable to other similar medium-chain acyl-CoA standards.
Frequently Asked Questions (FAQs)
Q1: How should I store my (S)-3-hydroxydecanoyl-CoA standard upon receipt?
A: For long-term storage, (S)-3-hydroxydecanoyl-CoA standards should be stored as a dry powder at -20°C or below. It is crucial to minimize exposure to moisture and atmospheric oxygen. For frequent use, preparing aliquots of a stock solution can prevent repeated freeze-thaw cycles of the entire standard.
Q2: What is the best solvent for preparing a stock solution of (S)-3-hydroxydecanoyl-CoA?
A: Acyl-CoAs, including (S)-3-hydroxydecanoyl-CoA, are prone to hydrolysis in aqueous solutions, especially those that are alkaline or strongly acidic.[1] For creating a stock solution, methanol (B129727) is a recommended solvent as it provides better stability for the analyte over time.[1] Alternatively, an ammonium (B1175870) acetate (B1210297) buffered solvent at a neutral pH can also stabilize most acyl-CoA compounds.[2]
Q3: How stable is (S)-3-hydroxydecanoyl-CoA in solution?
A: The stability of acyl-CoAs in solution is a critical factor. In unbuffered aqueous solutions, significant degradation can occur. For instance, some medium-chain acyl-CoAs can degrade by 30% or more within 24 hours at 4°C.[2] Stability is generally improved in methanol or buffered aqueous solutions at neutral pH.[1][2] For quantitative experiments, it is advisable to prepare fresh dilutions from a stock solution and keep them on a cooled autosampler (e.g., at 4°C) for the shortest possible time.[2]
Q4: Can I store my prepared (S)-3-hydroxydecanoyl-CoA solutions?
A: If you need to store solutions, it is best to aliquot your stock solution (prepared in methanol or a buffered solution) and store it at -80°C. This will help to preserve the stability of the compound.[2] Avoid repeated freeze-thaw cycles. For working solutions, it is recommended to prepare them fresh for each experiment.
Troubleshooting Guides
Issue 1: Low or No Signal for (S)-3-hydroxydecanoyl-CoA in LC-MS Analysis
-
Possible Cause: Sample Degradation
-
Recommended Solution: Acyl-CoAs are susceptible to hydrolysis. Ensure that your standards are fresh and have been handled properly. Prepare fresh dilutions from your stock solution for each experiment. Minimize the time the sample spends in aqueous solutions, especially at room temperature.[1] Using a buffered solution, such as 50 mM ammonium acetate at a neutral pH, can enhance stability compared to unbuffered aqueous solutions.[2][3]
-
-
Possible Cause: Inefficient Ionization or Ion Suppression
-
Recommended Solution: The composition of the mobile phase can significantly impact ionization efficiency. Additionally, matrix effects from complex biological samples can suppress the signal of your target analyte. Ensure your chromatographic method provides good separation to reduce co-elution with interfering species.[3] If analyzing biological samples, consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering compounds.
-
-
Possible Cause: Suboptimal Mass Spectrometry Parameters
-
Recommended Solution: Optimize your MS parameters, including the selection of precursor and product ions and the collision energy. For acyl-CoAs, a common fragmentation pattern in positive ion mode is a neutral loss of the 3'-phospho-ADP moiety (507 Da), which can be used for neutral loss scans to identify a range of acyl-CoA species.[3][4]
-
Issue 2: Poor Chromatographic Peak Shape
-
Possible Cause: Column Contamination or Overload
-
Possible Cause: Inappropriate Mobile Phase
-
Recommended Solution: For reversed-phase chromatography of acyl-CoAs, using ion-pairing agents or operating at a high pH (around 10.5 with ammonium hydroxide) can improve peak shape and resolution.[3]
-
Data Presentation
Table 1: Stability of Acyl-CoA Standards in Various Solvents at 4°C over 24 Hours
| Solvent | Stability of Medium-Chain Acyl-CoAs (Relative to Time-Zero) | Reference |
| Water | Significant degradation (can be >30%) | [2] |
| 50 mM Ammonium Acetate (pH 4.0) | Variable, some degradation observed | [2] |
| 50 mM Ammonium Acetate (pH 6.8) | Improved stability compared to water | [2] |
| 50% Methanol / 50% Water | Variable, degradation observed | [1] |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) | Improved stability | [1] |
| Methanol | Best stability observed over 24 hours | [1] |
Note: Stability can vary between different acyl-CoA species. This table provides a general guideline.
Experimental Protocols
Protocol: Preparation of (S)-3-hydroxydecanoyl-CoA Standard for LC-MS Analysis
-
Stock Solution Preparation:
-
Allow the vial of powdered (S)-3-hydroxydecanoyl-CoA to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in methanol to a concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in amber glass vials and store at -80°C.
-
-
Working Standard Preparation:
-
On the day of analysis, thaw an aliquot of the stock solution on ice.
-
Perform serial dilutions of the stock solution with your initial mobile phase or a solution that mimics it (e.g., 50% methanol / 50% 50 mM ammonium acetate, pH 7) to create a calibration curve.
-
Keep the working standards on a cooled autosampler at 4°C during the analysis.
-
Mandatory Visualization
Caption: A logical workflow for the proper storage, preparation, and analysis of (S)-3-hydroxydecanoyl-CoA standards.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting inconsistent retention times for 3,8-Dihydroxydecanoyl-CoA
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent retention times during the HPLC analysis of 3,8-Dihydroxydecanoyl-CoA.
FAQs & Troubleshooting Guides
This section addresses common issues related to retention time variability for this compound analysis in a question-and-answer format.
Question 1: Why are the retention times for my this compound peaks drifting in one direction over a series of injections?
Answer: Unidirectional drift in retention time is often indicative of a systematic change in the chromatographic system.[1][2] The most common causes include:
-
Column Equilibration: The HPLC column may not be fully equilibrated with the mobile phase, especially if the mobile phase contains additives like ion-pairing reagents.[2] It is recommended to flush the column with 10-20 column volumes of the mobile phase before starting the analysis.[2]
-
Mobile Phase Composition Change: The composition of the mobile phase can change over time due to the evaporation of more volatile organic solvents.[1][3] This is more noticeable with pre-mixed mobile phases.[1] Using a pump with dynamic (on-line) mixing or keeping mobile phase reservoirs capped can mitigate this issue.[1][3]
-
Column Contamination: Accumulation of contaminants from the sample or mobile phase onto the column can lead to a gradual shift in retention times.[2] Employing a guard column and ensuring proper sample preparation can help prevent this.[1]
-
Temperature Fluctuations: A consistent change in the laboratory's ambient temperature or the column oven temperature can cause retention times to drift.[4][5]
Question 2: What causes random or erratic fluctuations in the retention time of this compound?
Answer: Random variations in retention time often point to hardware or system instability.[6] Potential sources include:
-
Pump Issues: Air bubbles trapped in the pump head, worn pump seals, or check valve malfunctions can lead to inconsistent flow rates and, consequently, fluctuating retention times.[4][6] Purging the pump and regular maintenance are crucial.
-
System Leaks: A small, often unnoticeable leak in the system can cause pressure fluctuations and affect the flow rate, leading to random retention time shifts.[1] Carefully inspect all fittings and connections for any signs of leaks, such as crystalline buffer deposits.[1]
-
Injector Problems: Issues with the autosampler, such as sample overload or contamination of the injector, can result in variable retention times.[2]
Question 3: Could the preparation of my this compound sample be the source of inconsistent retention times?
Answer: Yes, the sample itself and its preparation can significantly impact retention time consistency.
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion and shifts in retention time.[5] Whenever possible, dissolve the sample in the initial mobile phase.[5]
-
Sample Overload: Injecting too much sample can exceed the column's capacity, often resulting in decreased retention times and broadened peaks.[6]
-
Analyte Stability: this compound, like other acyl-CoAs, may be susceptible to degradation. Inconsistent sample handling and storage could lead to the presence of degradation products that may interfere with the analysis or indicate a change in the primary analyte concentration.
Question 4: How sensitive is the retention time of this compound to changes in mobile phase pH?
Answer: The retention time of ionizable compounds is highly sensitive to the pH of the mobile phase.[7] For ionizable compounds, even a small change of 0.1 pH units can lead to a significant shift in retention time, potentially as much as 10%.[5][8] Since this compound contains phosphate (B84403) groups, its retention will be pH-dependent. Therefore, precise and consistent pH control of the mobile phase is critical for reproducible results. It is advisable to use a buffer and to ensure its pH is at least one unit away from the pKa of the analyte.[9]
Data Presentation
The following table summarizes the impact of various HPLC parameters on the retention time of an analyte like this compound.
| Parameter | Change | Expected Impact on Retention Time | Typical Magnitude of Change |
| Mobile Phase | |||
| % Organic Solvent | Increase by 1% | Decrease | 5-15% decrease[8] |
| pH | Change by 0.1 unit | Increase or Decrease (analyte dependent) | Up to 10% change for ionizable compounds[5][8] |
| Buffer Concentration | Increase | May increase or decrease retention | Analyte and interaction dependent |
| Temperature | Increase by 1°C | Decrease | 1-2% decrease[5][8] |
| Flow Rate | Increase | Decrease | Inversely proportional |
| Column | |||
| Column Aging | Over time | Gradual Decrease | Variable |
| Contamination | Build-up | Increase or Decrease | Variable |
Experimental Protocols
Detailed HPLC Method for this compound Analysis (Hypothetical)
This protocol is a recommended starting point for the analysis of this compound and may require optimization.
-
Sample Preparation:
-
Reconstitute lyophilized this compound standard in a solution of 50 mM potassium phosphate buffer (pH 6.5).
-
For biological samples, perform a solid-phase extraction (SPE) to remove interfering substances.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas thoroughly before use.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Guard Column: C18 guard column.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 60% B
-
20-22 min: 60% to 5% B
-
22-30 min: 5% B (re-equilibration)
-
-
Mandatory Visualizations
Troubleshooting Workflow
Caption: A logical workflow for diagnosing inconsistent HPLC retention times.
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Hypothetical Metabolic Pathway
Caption: A hypothetical metabolic pathway involving this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. scribd.com [scribd.com]
- 6. silicycle.com [silicycle.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: Enhancing Dihydroxyacyl-CoA Recovery from Plant Extracts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the recovery of dihydroxyacyl-CoAs from plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the recovery of dihydroxyacyl-CoAs from plant tissues?
A1: The recovery of dihydroxyacyl-CoAs is primarily influenced by the prevention of enzymatic degradation, the choice of extraction solvent, and proper sample handling. Due to their inherent instability, it is crucial to immediately process fresh tissue or flash-freeze samples in liquid nitrogen and store them at -80°C.[1] Lipase (B570770) activity, which can be released upon tissue disruption, needs to be minimized by working quickly at low temperatures or by using methods like hot isopropanol (B130326) quenching.[2][3][4][5]
Q2: Which extraction method is recommended for optimal recovery of polar lipids like dihydroxyacyl-CoAs?
A2: For polar lipids such as dihydroxyacyl-CoAs, a solvent system with higher polarity is generally more effective. While traditional methods like Folch and Bligh & Dyer using chloroform (B151607) and methanol (B129727) are common for broad lipid extraction, modifications may be necessary for highly polar compounds.[2][6] A mixture of chloroform and methanol is often effective, but alternatives like hexane (B92381)/isopropanol have also been explored, though they may result in lower overall lipid yields.[7] For initial lipase inactivation in plant tissues, a pre-extraction with hot isopropanol is highly recommended.[3][4][5]
Q3: How can I minimize the degradation of my dihydroxyacyl-CoA samples during extraction?
A3: To minimize degradation, it is essential to inhibit endogenous lipase and hydrolase activity. This can be achieved by immediately freezing the plant tissue in liquid nitrogen upon harvesting and performing the extraction at low temperatures (e.g., on ice).[1] An effective method to inactivate lipases is to plunge the fresh tissue into pre-heated isopropanol (75°C) for 15 minutes before homogenization.[3][5] Additionally, avoiding repeated freeze-thaw cycles is critical for maintaining the integrity of the acyl-CoAs.[1]
Q4: Is Solid-Phase Extraction (SPE) necessary for purifying dihydroxyacyl-CoA extracts?
A4: While not always mandatory, Solid-Phase Extraction (SPE) is a highly recommended step for cleaning up and concentrating dihydroxyacyl-CoA extracts, especially for downstream applications like mass spectrometry. SPE can effectively remove non-lipid contaminants that can interfere with analysis. However, the choice of SPE sorbent and elution method must be carefully optimized to prevent the loss of these polar molecules.
Troubleshooting Guides
Issue 1: Low or No Recovery of Dihydroxyacyl-CoAs
| Possible Cause | Recommended Solution |
| Enzymatic Degradation | Immediately flash-freeze plant tissue in liquid nitrogen after harvesting. Perform all extraction steps on ice. Consider an initial hot isopropanol extraction to inactivate lipases.[3][4][5] |
| Incomplete Cell Lysis | Ensure thorough homogenization of the plant tissue. For tough tissues, consider using a bead beater or cryogenic grinding. |
| Inappropriate Solvent System | For polar dihydroxyacyl-CoAs, ensure your solvent system has sufficient polarity. A chloroform/methanol mixture is a good starting point.[7] Avoid non-polar solvents like pure hexane for the primary extraction of these molecules. |
| Loss during Phase Separation | Dihydroxyacyl-CoAs are polar and may partition into the aqueous phase during liquid-liquid extraction. To minimize this, ensure the correct ratio of solvents to create a monophasic solution before adding water or a salt solution to induce phase separation.[6] |
| Inefficient Elution from SPE | If using Solid-Phase Extraction, ensure the elution solvent is polar enough to recover the dihydroxyacyl-CoAs from the column. A gradient of increasing methanol concentration in the elution solvent may be necessary. |
Issue 2: Poor Reproducibility Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Sample Homogenization | Use a standardized homogenization protocol for all samples. Ensure the same duration and intensity of homogenization for each replicate. |
| Variable Extraction Times | Adhere to a strict timetable for all extraction steps to ensure that each sample is treated identically. Prolonged extraction times can lead to degradation. |
| Temperature Fluctuations | Maintain a consistent low temperature throughout the extraction process for all samples by using an ice bath or a cold room. |
| Inconsistent Solvent Volumes | Use precise measurements for all solvents and reagents added to each sample. |
Quantitative Data on Extraction Methods
While specific quantitative data on the recovery of dihydroxyacyl-CoAs from plants is limited in the literature, data from studies on general long-chain acyl-CoAs and other lipids can provide valuable insights. The choice of extraction method significantly impacts recovery rates.
| Extraction Method | Analyte | Tissue Source | Reported Recovery Rate | Reference |
| Modified Acetonitrile/Isopropanol with SPE | Long-chain acyl-CoAs | Rat Tissues | 70-80% | [5] |
| Supercritical-CO2 Extraction | Phenolic Compounds | Orange Peels | Lower than solvent extraction | [7] |
| Soxhlet Extraction | Phenolic Compounds | Orange Peels | Higher than SFE | [7] |
| Ultrasound-Assisted Extraction | Phenolic Compounds | Orange Peels | Comparable to Soxhlet | [7] |
| Chloroform/Methanol | Fatty Acids | Photosynthetic Tissue | Highest total fatty acid content | [7] |
| Hexane/Isopropanol | Fatty Acids | Photosynthetic Tissue | Lower total fatty acid content | [7] |
Note: The recovery of dihydroxyacyl-CoAs will be highly dependent on the specific plant species, tissue type, and the precise protocol followed. The table above should be used as a general guide to the relative efficiencies of different extraction principles.
Experimental Protocols
Protocol 1: Hot Isopropanol Extraction for Inactivating Lipases and Extracting Polar Lipids from Arabidopsis thaliana Leaves
This protocol is adapted from established methods for lipid extraction from plant tissues, with an emphasis on preserving polar lipids like dihydroxyacyl-CoAs.[3][5]
Materials:
-
Arabidopsis thaliana leaves
-
Isopropanol (pre-heated to 75°C)
-
Chloroform
-
Methanol
-
0.9% KCl solution
-
Glass homogenizer or mortar and pestle
-
Centrifuge tubes (glass, with Teflon-lined caps)
-
Nitrogen gas stream for drying
Procedure:
-
Harvesting and Inactivation: Harvest 1-2 grams of fresh Arabidopsis leaves and immediately immerse them in a tube containing 5 mL of pre-heated isopropanol (75°C). Incubate at 75°C for 15 minutes to inactivate lipases.
-
Homogenization: Transfer the leaves and isopropanol to a glass homogenizer or a pre-chilled mortar and pestle. Homogenize thoroughly until a uniform consistency is achieved.
-
Solvent Extraction: Transfer the homogenate to a glass centrifuge tube. Add 10 mL of chloroform and 4 mL of methanol to the tube. Vortex vigorously for 1 minute.
-
Phase Separation: Add 5 mL of 0.9% KCl solution to the tube. Vortex again for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection of the Lower Phase: The lower phase contains the lipids. Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Re-extraction: To maximize recovery, add another 5 mL of chloroform to the remaining upper phase, vortex, centrifuge, and collect the lower phase again. Combine this with the first extract.
-
Drying: Evaporate the solvent from the combined extracts under a gentle stream of nitrogen gas at room temperature.
-
Storage: Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and store at -80°C until analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Dihydroxyacyl-CoA Extracts
This is a general protocol for SPE cleanup and may need to be optimized for your specific application.
Materials:
-
Silica-based SPE cartridges (e.g., 500 mg)
-
Dried lipid extract from Protocol 1
-
Hexane
-
Chloroform
-
Acetone
-
Methanol
-
SPE manifold
Procedure:
-
Cartridge Conditioning: Condition the silica (B1680970) SPE cartridge by passing 5 mL of methanol, followed by 5 mL of chloroform, and finally 5 mL of hexane through the cartridge. Do not let the cartridge run dry.
-
Sample Loading: Resuspend the dried lipid extract in a minimal volume of chloroform (e.g., 200 µL) and load it onto the conditioned SPE cartridge.
-
Washing (Eluting Non-polar Lipids): Wash the cartridge with 10 mL of hexane to elute non-polar lipids like triacylglycerols. Discard this fraction.
-
Washing (Eluting Less Polar Lipids): Wash the cartridge with 10 mL of a chloroform:acetone (9:1, v/v) mixture to elute less polar lipids. Discard this fraction.
-
Elution of Dihydroxyacyl-CoAs: Elute the dihydroxyacyl-CoAs and other polar lipids with 10 mL of methanol. Collect this fraction.
-
Drying and Storage: Evaporate the methanol under a stream of nitrogen gas and store the purified extract at -80°C.
Visualizations
Experimental Workflow for Dihydroxyacyl-CoA Recovery
Caption: Experimental workflow for enhancing the recovery of dihydroxyacyl-CoAs.
Plant Fatty Acid β-Oxidation Pathway
Caption: The fatty acid β-oxidation pathway in plants, a source of 3-hydroxyacyl-CoA intermediates.
Plant Fatty Acid α-Oxidation Pathway
Caption: The fatty acid α-oxidation pathway in plants.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. benchchem.com [benchchem.com]
- 3. Lipid Profiling Extraction Method for Arabidopsis Leaves - Kansas Lipidomics Research Center [k-state.edu]
- 4. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. k-state.edu [k-state.edu]
- 6. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Validation & Comparative
Validation of 3,8-Dihydroxydecanoyl-CoA Identification: A Comparison of HRMS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of lipid metabolites are crucial for understanding cellular metabolism and its role in disease. 3,8-Dihydroxydecanoyl-CoA is a specific acyl-CoA species whose precise characterization is essential for studies in fatty acid oxidation and related metabolic pathways. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for the identification of such molecules. This guide provides a comprehensive comparison of HRMS-based identification of this compound with alternative validation methods, supported by experimental data and detailed protocols.
High-Resolution Mass Spectrometry (HRMS) for Acyl-CoA Analysis
Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) is a primary method for the analysis of acyl-CoA species.[1][2] This technique offers high sensitivity and specificity, allowing for the detection and identification of low-abundance molecules in complex biological matrices.
Experimental Protocol: HRMS Identification of this compound
1. Sample Preparation:
-
Extraction: Acyl-CoAs are extracted from tissues or cells using a rapid procedure to minimize degradation.[1][3] A common method involves homogenization in a solvent mixture such as methanol/water.
-
Purification: Solid-phase extraction (SPE) can be employed to purify the acyl-CoA fraction and remove interfering substances.[3]
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.[3]
-
Mobile Phase: A gradient of ammonium (B1175870) hydroxide (B78521) or acetate (B1210297) in water and acetonitrile (B52724) is commonly used to achieve optimal separation.[3]
3. High-Resolution Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+) is generally used for the analysis of acyl-CoAs.[4][5]
-
Mass Analyzer: An Orbitrap or time-of-flight (TOF) mass analyzer provides high mass accuracy for confident molecular formula determination.[1]
-
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. Acyl-CoAs exhibit characteristic fragmentation patterns, including a neutral loss of the phosphoadenosine diphosphate (B83284) group (507.102 Da).[3][5] For this compound, specific fragment ions corresponding to the acyl chain would be monitored.
Alternative Validation Methods
While HRMS provides strong evidence for identification, orthogonal validation methods can increase confidence in the results.
Comparison with a Synthetic Standard
The most definitive validation method is the comparison of the chromatographic retention time and MS/MS fragmentation pattern of the putative this compound with a chemically synthesized authentic standard.
Enzymatic Assays
Enzymatic reactions can be used to confirm the identity of the acyl-CoA. For instance, treatment with a specific hydrolase that cleaves the CoA thioester bond, followed by analysis of the resulting 3,8-dihydroxydecanoic acid, can provide structural confirmation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a less sensitive but still valuable technique for the quantification of acyl-CoAs, which have a characteristic UV absorbance at 260 nm due to the adenine (B156593) moiety.[6] Co-elution with a synthetic standard can support identification.
Comparison of Validation Methods
| Method | Principle | Advantages | Disadvantages | Quantitative Capability |
| HRMS (LC-MS/MS) | High-accuracy mass measurement and fragmentation analysis. | High sensitivity and specificity; provides structural information. | Requires sophisticated instrumentation; potential for matrix effects. | Yes (relative and absolute) |
| Comparison with Synthetic Standard | Co-analysis of the sample with a pure, chemically synthesized standard. | Gold standard for identification. | Synthesis of the standard can be challenging and costly. | Yes (for calibration) |
| Enzymatic Assays | Use of specific enzymes to confirm the structure. | High specificity for the substrate. | Requires purified enzymes; may not be available for all species. | Indirect |
| HPLC-UV | Separation by HPLC and detection by UV absorbance. | Widely available instrumentation; robust. | Lower sensitivity and specificity compared to MS. | Yes |
Experimental Workflows
Caption: Workflow for HRMS identification and alternative validation of this compound.
Signaling Pathway Context
The identification of this compound is relevant in the context of fatty acid β-oxidation, a key metabolic pathway.
Caption: Putative involvement of this compound in modified fatty acid β-oxidation.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 3,8-Dihydroxydecanoyl-CoA and 3-hydroxydecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known biological activities of 3-hydroxydecanoyl-CoA and the putative roles of 3,8-Dihydroxydecanoyl-CoA. While extensive research has elucidated the functions of 3-hydroxydecanoyl-CoA as a key intermediate in fatty acid metabolism, information regarding its dihydroxylated counterpart is scarce. This document aims to summarize the established data for 3-hydroxydecanoyl-CoA and to propose potential biological activities and experimental approaches for the investigation of this compound, thereby providing a framework for future research in lipid metabolism and drug development.
I. Comparative Overview of Biological Activities
| Feature | 3-hydroxydecanoyl-CoA | This compound (Hypothesized) |
| Primary Metabolic Role | Intermediate in mitochondrial fatty acid β-oxidation.[1] | Potential intermediate in the oxidation of hydroxylated fatty acids or a product of a detoxification pathway. |
| Key Enzymatic Reactions | Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase to form 3-oxodecanoyl-CoA.[2] Dehydration by enoyl-CoA hydratase during fatty acid synthesis. | May be a substrate for specialized dehydrogenases and hydratases that recognize dihydroxylated acyl-CoAs. |
| Signaling Implications | Cellular levels can influence the rate of fatty acid oxidation and energy production. | Could potentially act as a signaling molecule in pathways related to oxidative stress or lipid peroxidation. |
| Known Biological Effects | Essential for cellular energy homeostasis. | Currently unknown, but could be involved in the regulation of specific metabolic pathways or have unique biological activities due to its second hydroxyl group. |
II. Signaling and Metabolic Pathways
A. 3-hydroxydecanoyl-CoA in Mitochondrial β-Oxidation
3-hydroxydecanoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation spiral, a major pathway for cellular energy production from fatty acids. The following diagram illustrates its central role.
Caption: Mitochondrial β-oxidation of decanoyl-CoA.
B. Hypothesized Pathway for this compound Metabolism
The metabolism of this compound is currently uncharacterized. Based on known fatty acid oxidation pathways, a hypothetical pathway could involve a series of oxidation and hydration steps to process the dihydroxylated fatty acid.
Caption: Hypothesized metabolic pathway for this compound.
III. Experimental Protocols
To empirically determine and compare the biological activities of this compound and 3-hydroxydecanoyl-CoA, the following experimental protocols are proposed.
A. In Vitro Enzyme Activity Assays
Objective: To determine if this compound is a substrate for known fatty acid metabolizing enzymes and to compare its kinetic parameters with those of 3-hydroxydecanoyl-CoA.
1. 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay (Spectrophotometric)
-
Principle: This assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm, catalyzed by HADH with the acyl-CoA as a substrate.
-
Reagents:
-
Tris-HCl buffer (100 mM, pH 9.0)
-
NAD+ (2 mM)
-
Purified 3-hydroxyacyl-CoA dehydrogenase (e.g., from porcine heart)
-
3-hydroxydecanoyl-CoA (substrate)
-
This compound (test compound)
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and NAD+ in a cuvette.
-
Add the purified HADH enzyme to the mixture and incubate for 5 minutes at 37°C to establish a baseline.
-
Initiate the reaction by adding the acyl-CoA substrate (either 3-hydroxydecanoyl-CoA or this compound) to a final concentration range of 10-200 µM.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Perform kinetic analysis by varying the substrate concentration to determine Km and Vmax values.
-
2. Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Fluorometric)
-
Principle: This assay measures the reduction of an electron transfer flavoprotein (ETF) by an acyl-CoA dehydrogenase, which results in a decrease in ETF fluorescence.[3]
-
Reagents:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.2)
-
Purified electron transfer flavoprotein (ETF)
-
Purified acyl-CoA dehydrogenase (e.g., medium-chain acyl-CoA dehydrogenase, MCAD)
-
3-hydroxydecanoyl-CoA (substrate)
-
This compound (test compound)
-
-
Procedure:
-
In a 96-well microplate, prepare a reaction mixture containing potassium phosphate buffer and ETF.[3]
-
Add the purified ACAD enzyme to the wells.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the decrease in ETF fluorescence (excitation ~436 nm, emission ~490 nm) over time using a microplate reader.
-
Determine the enzyme activity from the rate of fluorescence decay.
-
B. Cellular Metabolism Studies using Mass Spectrometry
Objective: To trace the metabolic fate of this compound and 3-hydroxydecanoyl-CoA in cultured cells.
1. Stable Isotope Labeling and LC-MS/MS Analysis
-
Principle: Cells are incubated with stable isotope-labeled versions of the acyl-CoAs (e.g., ¹³C-labeled). The downstream metabolites are then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Materials:
-
Cell culture medium
-
Cultured cells (e.g., HepG2 hepatocytes)
-
¹³C-labeled 3-hydroxydecanoyl-CoA and ¹³C-labeled this compound
-
LC-MS/MS system
-
-
Procedure:
-
Culture cells to a desired confluency.
-
Replace the culture medium with a medium containing the ¹³C-labeled acyl-CoA and incubate for various time points (e.g., 1, 4, 12, 24 hours).
-
Harvest the cells and perform a metabolite extraction using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Analyze the cell extracts by LC-MS/MS to identify and quantify the labeled metabolites.
-
Compare the metabolic profiles of cells treated with ¹³C-3-hydroxydecanoyl-CoA versus ¹³C-3,8-Dihydroxydecanoyl-CoA to identify unique metabolic pathways.
-
IV. Experimental Workflow Visualization
The following diagram outlines the general workflow for comparing the biological activities of the two acyl-CoA molecules.
Caption: Workflow for comparative analysis.
V. Conclusion
This guide establishes the current knowledge of 3-hydroxydecanoyl-CoA's role in cellular metabolism and provides a research framework for investigating the biological activity of this compound. The proposed experimental protocols offer a clear path to elucidating the function of this novel dihydroxylated acyl-CoA. The direct comparison of these two molecules will undoubtedly contribute to a deeper understanding of lipid metabolism and may reveal new targets for therapeutic intervention in metabolic diseases.
References
- 1. Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 3,8-Dihydroxydecanoyl-CoA: Cross-Validation of LC-MS and Enzymatic Assays
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays for the quantification of 3,8-Dihydroxydecanoyl-CoA. Due to the limited availability of specific cross-validation studies for this compound, this guide draws upon established methodologies for structurally similar 3-hydroxy-acyl-CoAs to present a comprehensive comparison of these two analytical techniques.
Introduction
This compound is a coenzyme A derivative that plays a role in fatty acid metabolism. Accurate quantification of this and other acyl-CoA species is crucial for understanding various physiological and pathological processes. This guide explores the two primary analytical methods employed for this purpose: the highly sensitive and specific LC-MS, and the more traditional, yet robust, enzymatic assays. We present a cross-validation framework, detailing experimental protocols and performance metrics to aid researchers in selecting the most appropriate method for their specific needs.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance characteristics of LC-MS and enzymatic assays for the analysis of acyl-CoAs, based on data from studies on similar compounds.
| Parameter | LC-MS/MS | Enzymatic Assays |
| Principle | Separation by liquid chromatography followed by mass-to-charge ratio detection. | Measurement of the activity of a specific enzyme that utilizes the analyte as a substrate. |
| Specificity | High (based on mass-to-charge ratio and fragmentation patterns). | High (dependent on enzyme specificity).[1] |
| Sensitivity (LOD) | High (femtomole to picomole range).[1] | Moderate to High (picomole level).[2] |
| Throughput | High.[1] | Low to Moderate.[1] |
| Linearity (R²) | Excellent (>0.99).[1] | Variable.[1] |
| Precision (RSD%) | Excellent (<15%).[1] | Good (<20%).[1] |
| Matrix Effects | Potential for ion suppression or enhancement. | Less susceptible to matrix effects. |
| Cost (Instrument) | High. | Low to Moderate. |
| Expertise Required | High. | Moderate. |
Experimental Protocols
LC-MS/MS Method for Acyl-CoA Quantification
This protocol is adapted from established methods for the analysis of long-chain fatty acyl-CoAs.[3][4]
1. Sample Preparation (Solid-Phase Extraction):
-
Homogenize tissue samples in a suitable buffer (e.g., 100 mM potassium phosphate, pH 4.9).
-
Add an internal standard (e.g., a deuterated or odd-chain acyl-CoA).
-
Extract acyl-CoAs using an organic solvent mixture (e.g., acetonitrile:isopropanol).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to purify and concentrate the acyl-CoAs.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).
-
Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Ammonium hydroxide (B78521) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: Dependent on the column dimensions.
3. Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions of this compound and the internal standard.
Enzymatic Assay for 3-Hydroxyacyl-CoA
This protocol is based on the activity of 3-hydroxyacyl-CoA dehydrogenase.[2][5]
1. Sample Preparation:
-
Extract acyl-CoAs from tissue samples using a chloroform/methanol mixture.
2. Enzymatic Reaction:
-
The assay mixture contains the sample extract, NAD+, and the enzyme 3-hydroxyacyl-CoA dehydrogenase. In the absence of a specific enzyme for this compound, a dehydrogenase with broad specificity for 3-hydroxyacyl-CoAs would be used.
-
The enzyme catalyzes the oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH.
3. Detection:
-
The increase in NADH concentration is measured spectrophotometrically by the change in absorbance at 340 nm.
-
For enhanced sensitivity, a cycling amplification reaction can be used to measure the NADH produced, allowing for fluorometric determination at the picomole level.[2]
Mandatory Visualization
Caption: Workflow for the cross-validation of LC-MS and enzymatic assays.
While a specific signaling pathway for this compound is not well-defined in the literature, it is structurally related to intermediates of fatty acid β-oxidation. The following diagram illustrates this general pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
Navigating the Metabolic Maze: A Comparative Guide to Wild-Type vs. Mutant Metabolomes with Altered 3,8-Dihydroxydecanoyl-CoA Levels
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metabolic Phenotypes
This guide provides a comprehensive comparative analysis of the metabolic profiles of wild-type organisms versus mutants exhibiting altered levels of 3,8-Dihydroxydecanoyl-CoA, a key intermediate in fatty acid beta-oxidation. Understanding the systemic metabolic shifts resulting from dysregulation of this pathway is crucial for elucidating disease mechanisms and developing targeted therapeutic interventions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical processes.
At a Glance: Key Metabolic Differences
A primary consequence of impaired long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity, the enzyme responsible for metabolizing molecules like this compound, is the accumulation of long-chain 3-hydroxyacylcarnitines. These serve as key biomarkers for diagnosing and monitoring disorders of fatty acid oxidation.[1][2][3] The following table summarizes representative quantitative changes observed in a mouse model of LCHAD deficiency, which closely mimics the metabolic phenotype of altered this compound levels.
| Metabolite Class | Specific Metabolite | Fold Change (Mutant vs. Wild-Type) | Tissue/Sample Type | Reference |
| Long-Chain Acylcarnitines | 3-hydroxy-hexadecanoylcarnitine (C16-OH) | ~7-fold increase | Retinal Pigment Epithelium/Sclera | [4] |
| 3-hydroxy-octadecanoylcarnitine (C18-OH) | ~5-fold increase | Retinal Pigment Epithelium/Sclera | [4] | |
| Triglycerides | Various Species (C44-C58) | Increased | Plasma | [5] |
| Phosphatidylcholines | Various Species (e.g., PC 40:5) | Increased | Plasma | [5] |
| Phosphoethanolamines | Various Species | Decreased | Plasma | [1][5] |
| Ceramides | Various Species | Decreased | Plasma | [5] |
| Sphingomyelins | Various Species | Decreased | Plasma | [5] |
Delving Deeper: The "Why" Behind the "What"
The observed metabolic alterations are a direct consequence of a bottleneck in the mitochondrial fatty acid beta-oxidation pathway. The diagram below illustrates the canonical pathway and the point of disruption in mutants with deficient LCHAD activity.
Caption: Fatty Acid Beta-Oxidation Pathway and the Impact of LCHAD Deficiency.
The enzymatic block at the LCHAD step leads to an accumulation of its substrates, the 3-hydroxyacyl-CoAs.[5] These are subsequently converted to their corresponding acylcarnitine derivatives for transport, leading to their elevated levels in tissues and plasma.[5] This primary metabolic derangement triggers a cascade of secondary effects, including the remodeling of complex lipid profiles as the cell attempts to shunt the accumulating fatty acid intermediates into other metabolic pathways.[5][6]
Experimental Corner: How the Data is Generated
Reproducible and reliable data is the cornerstone of comparative metabolomics. The following sections outline the key experimental protocols for analyzing acyl-CoA and acylcarnitine levels.
Experimental Workflow
The general workflow for a comparative metabolomics study of this nature is depicted below.
Caption: General Experimental Workflow for Comparative Metabolomics.
Acyl-CoA Extraction from Liver Tissue
This protocol is adapted from established methods for the extraction of acyl-CoAs for mass spectrometry analysis.[7][8]
-
Tissue Homogenization:
-
Flash-freeze approximately 20-30 mg of liver tissue in liquid nitrogen immediately after collection.
-
Homogenize the frozen tissue in 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v) using a bead-beating homogenizer.
-
-
Protein Precipitation:
-
Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the extracted metabolites.
-
For long-chain acyl-CoA analysis, it is recommended to dry the supernatant under a stream of nitrogen and reconstitute in a solution of 50 mM ammonium (B1175870) acetate (B1210297) with 20% acetonitrile.[8] For short-chain acyl-CoAs, reconstitution in 50 mM ammonium acetate is sufficient.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Acyl-CoAs
The following provides a general framework for LC-MS/MS analysis. Specific parameters will need to be optimized for the instrument in use.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used for acyl-CoA separation.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific acyl-CoAs, or full scan with data-dependent MS2 for untargeted analysis.
-
Transitions: For MRM, specific precursor-to-product ion transitions for each acyl-CoA of interest are monitored.
-
Concluding Remarks
The comparative metabolomic analysis of wild-type versus mutants with altered this compound levels, exemplified by LCHAD deficiency models, reveals a distinct and quantifiable metabolic signature. This signature is primarily characterized by the accumulation of long-chain 3-hydroxyacylcarnitines and a significant remodeling of the lipidome. The experimental protocols outlined provide a robust framework for researchers to investigate these metabolic alterations further. A thorough understanding of these metabolic consequences is paramount for the development of novel diagnostic markers and therapeutic strategies for fatty acid oxidation disorders.
References
- 1. Plasma Metabolomics, Lipidomics, and Acylcarnitines Are Associated With Vision and Genotype but Not With Dietary Intake in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnosis, Treatment, and Clinical Outcome of Patients with Mitochondrial Trifunctional Protein/Long-Chain 3-Hydroxy Acyl-CoA Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The LCHADD Mouse Model Recapitulates Early-Stage Chorioretinopathy in LCHADD Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unique plasma metabolomic signatures of individuals with inherited disorders of long-chain fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing 3,8-Dihydroxydecanoyl-CoA from other Isomers by Tandem Mass Spectrometry (MS/MS): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate structural elucidation of lipid molecules is paramount in various fields of research, including drug development and metabolomics. Distinguishing between positional isomers of molecules such as dihydroxydecanoyl-CoA is a significant analytical challenge. This guide provides a comparative overview of the use of tandem mass spectrometry (MS/MS) to differentiate the 3,8-dihydroxydecanoyl-CoA isomer from other dihydroxydecanoyl-CoA isomers.
Introduction
Dihydroxydecanoyl-CoA is a ten-carbon fatty acyl-CoA with two hydroxyl groups. The positions of these hydroxyl groups on the decanoyl chain define the specific isomer. The 3,8-isomer is of particular interest in certain metabolic pathways. Tandem mass spectrometry (MS/MS) is a powerful technique for the structural characterization of such molecules. By inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions, it is possible to deduce the positions of functional groups, such as hydroxyls, along the carbon chain.
The key to distinguishing between dihydroxydecanoyl-CoA isomers lies in the generation of unique fragment ions that are dependent on the location of the hydroxyl groups. Collision-induced dissociation (CID) is a commonly used fragmentation technique where the precursor ion is accelerated and collided with an inert gas, leading to bond cleavages. The positions of the hydroxyl groups direct these cleavages, resulting in a characteristic fragmentation pattern for each isomer.
Predicted MS/MS Fragmentation Patterns
In positive ion mode electrospray ionization (ESI), dihydroxydecanoyl-CoA will be readily protonated. During MS/MS analysis, a common fragmentation pathway for all acyl-CoA species is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety, resulting in a loss of 507.1 Da. Another common fragment ion observed corresponds to the adenosine (B11128) diphosphate (B83284) portion at m/z 428.1.
The fragmentation of the dihydroxydecanoyl chain itself provides the basis for isomer differentiation. The hydroxyl groups promote specific cleavage patterns, primarily through alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule).
For This compound , we can predict the following characteristic fragmentations:
-
Cleavage between C2 and C3: This would be a prominent fragmentation for a 3-hydroxyacyl-CoA, but the presence of the second hydroxyl group at position 8 will influence subsequent fragmentations.
-
Cleavage between C7 and C8, and C8 and C9: Alpha-cleavage adjacent to the hydroxyl group at position 8 is expected to be a significant fragmentation pathway. This will generate unique fragment ions.
-
Sequential loss of water: The presence of two hydroxyl groups makes the molecule susceptible to the loss of two water molecules.
By comparing the fragmentation pattern of the 3,8-isomer with other potential isomers, such as 2,3-dihydroxy, 3,5-dihydroxy, or 5,8-dihydroxydecanoyl-CoA, we can identify unique fragment ions or significant differences in the relative abundance of common fragment ions that allow for unambiguous identification.
Quantitative Data Comparison
The following table summarizes the predicted key diagnostic fragment ions for distinguishing this compound from other representative isomers in positive ion mode MS/MS. The relative intensities are hypothetical and serve to illustrate the expected differences in fragmentation patterns. The precursor ion for dihydroxydecanoyl-CoA ([M+H]⁺) would be at m/z 934.3.
| Precursor Ion (m/z) | Isomer | Characteristic Fragment Ion (m/z) | Predicted Relative Intensity | Diagnostic Value |
| 934.3 | This compound | [M+H - H₂O]⁺ | High | Common, but abundance may vary |
| [M+H - 2H₂O]⁺ | Moderate | Indicates two hydroxyl groups | ||
| Fragment from cleavage at C8 | High | Highly Diagnostic | ||
| Fragment from cleavage at C3 | Moderate | Diagnostic in combination with others | ||
| 934.3 | 2,3-Dihydroxydecanoyl-CoA | [M+H - H₂O]⁺ | High | Common |
| [M+H - 2H₂O]⁺ | High | Indicates two hydroxyl groups | ||
| Fragment from cleavage between C2-C3 | Very High | Highly Diagnostic | ||
| Fragment from cleavage at C4 | Low | |||
| 934.3 | 5,8-Dihydroxydecanoyl-CoA | [M+H - H₂O]⁺ | High | Common |
| [M+H - 2H₂O]⁺ | Moderate | Indicates two hydroxyl groups | ||
| Fragment from cleavage at C5 | High | Highly Diagnostic | ||
| Fragment from cleavage at C8 | High | Highly Diagnostic |
Experimental Protocols
A robust and sensitive method for the analysis of dihydroxydecanoyl-CoA isomers can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation:
-
Extraction: Acyl-CoAs are extracted from biological samples using a suitable solvent system, typically a mixture of isopropanol, water, and a weak acid (e.g., acetic acid).
-
Solid-Phase Extraction (SPE): The crude extract is often cleaned up and concentrated using a C18 SPE cartridge to remove interfering substances and enrich the acyl-CoA fraction.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintained at 40-50 °C to improve peak shape.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: A full scan is performed to identify the precursor ion of dihydroxydecanoyl-CoA (m/z 934.3).
-
MS/MS Scan (Product Ion Scan): The precursor ion is isolated and fragmented using collision-induced dissociation (CID). The resulting fragment ions are detected.
-
Collision Energy: The collision energy should be optimized to achieve a rich fragmentation spectrum with both high and low mass fragment ions. A collision energy ramp may be beneficial.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the analysis of dihydroxydecanoyl-CoA isomers.
Proposed Fragmentation Pathway for this compound
Caption: Proposed MS/MS fragmentation of this compound.
Conclusion
Tandem mass spectrometry is an indispensable tool for the structural elucidation of dihydroxydecanoyl-CoA isomers. By carefully analyzing the fragmentation patterns, particularly the unique fragment ions generated due to the positions of the hydroxyl groups, it is possible to confidently distinguish the 3,8-isomer from other positional isomers. The combination of a robust LC-MS/MS method and a thorough understanding of the fragmentation chemistry provides researchers with a powerful strategy for the accurate identification and characterization of these important metabolic intermediates.
A Researcher's Guide to Assessing the Purity of Synthetic 3,8-Dihydroxydecanoyl-CoA
The purity of synthetic 3,8-Dihydroxydecanoyl-CoA is a critical parameter for researchers in drug development and various scientific fields. Ensuring the purity of this molecule is paramount for obtaining reliable and reproducible experimental results. This guide provides a comparative overview of key analytical techniques for assessing the purity of synthetic this compound, complete with experimental protocols and data presentation to aid in the selection of the most appropriate method.
Comparative Analysis of Purity Assessment Methods
A variety of analytical techniques can be employed to determine the purity of synthetic this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or high-throughput screening. The most common and effective methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | HPLC-UV | LC-MS/MS | qNMR |
| Principle | Separation by chromatography and detection by UV absorbance of the adenine (B156593) ring in CoA. | Separation by chromatography followed by mass analysis of the parent ion and its fragments. | A primary analytical method for purity determination based on the signal intensity of specific protons relative to a certified reference standard. |
| Sensitivity | Moderate (pmol range).[1] | High (fmol to sub-fmol range).[1][2] | Low (µg to mg range).[3] |
| Specificity | Moderate; relies on retention time and UV spectrum. Co-eluting impurities with similar UV spectra can interfere. | High; provides molecular weight and fragmentation patterns, allowing for definitive identification.[4] | High; provides detailed structural information and can distinguish between isomers.[5][6] |
| Quantitative Accuracy | Good, but requires a pure reference standard for calibration. | Excellent, can use stable isotope-labeled internal standards for high accuracy. | Excellent; considered a primary ratio method of measurement.[3] |
| Sample Requirement | Low (µg range). | Very low (ng to pg range). | High (mg range).[7] |
| Throughput | High. | Moderate to High. | Low. |
| Cost | Low to Moderate. | High. | Moderate to High. |
| Information Provided | Purity based on peak area percentage. | Purity, identification of impurities, and structural confirmation.[8][9] | Absolute purity, structural confirmation, and identification of impurities with known structures.[3] |
Experimental Workflow for Purity Assessment
The general workflow for assessing the purity of synthetic this compound involves sample preparation followed by analysis using one or more of the comparative techniques. The results are then analyzed to determine the purity and identify any potential impurities.
Detailed Experimental Protocols
The following are generalized protocols for the analysis of this compound. These should be optimized for the specific instrumentation and laboratory conditions.
HPLC-UV Method
This method is suitable for routine purity checks and provides quantitative results based on the UV absorbance of the coenzyme A moiety.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 75 mM KH₂PO₄ buffer (pH 4.0).[1]
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid.[1]
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.[1]
-
Sample Preparation: Dissolve the synthetic this compound in Mobile Phase A to a final concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.
LC-MS/MS Method
This technique offers high sensitivity and specificity, making it ideal for identifying and quantifying trace impurities.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[10]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[10]
-
Gradient: A suitable gradient to resolve the analyte from potential impurities, for example, starting at 5% B, increasing to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.[10]
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for impurity identification.
-
MRM Transitions: Monitor the transition from the protonated parent ion [M+H]⁺ to a specific fragment ion (e.g., the fragment corresponding to the loss of the acyl chain). For many acyl-CoAs, a neutral loss of 507 is monitored.[11][12]
-
-
Sample Preparation: Prepare a dilute solution of the synthetic compound (e.g., 1 µg/mL) in a mixture of water and methanol.
-
Injection Volume: 5 µL.
-
Data Analysis: Purity is determined by comparing the peak area of this compound to the total ion chromatogram. Impurities can be identified by analyzing their mass spectra.
Quantitative NMR (qNMR) Method
qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a resonance that does not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., D₂O or DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthetic this compound (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
This comprehensive guide provides the necessary information for researchers to make an informed decision on the most suitable method for assessing the purity of their synthetic this compound, ensuring the integrity and reliability of their research.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. ovid.com [ovid.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Guide to the Quantitative Analysis of Hydroxyacyl-CoAs in Plants: Methodologies and Metabolic Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the current methodologies for the quantitative analysis of acyl-Coenzyme A (acyl-CoA) esters in plant tissues, with a special focus on hydroxyacyl-CoAs. While specific quantitative data for 3,8-Dihydroxydecanoyl-CoA across different plant species is not currently available in scientific literature, this document serves as a practical guide for researchers aiming to conduct such comparative studies. It details established experimental protocols for extraction, separation, and detection, and discusses the broader metabolic context of hydroxyacyl-CoAs in plant biology. The guide includes structured data tables, detailed experimental protocols, and visualizations of experimental workflows and relevant metabolic pathways to facilitate a deeper understanding and application of these techniques.
Introduction: The Challenge of Quantifying this compound
This compound is a specialized fatty acyl-CoA. While the roles of many acyl-CoAs in plant metabolism, particularly in fatty acid synthesis and degradation, are well-established, specific quantitative data on dihydroxyacyl-CoA species across different plants are scarce. Acyl-CoAs are typically present in low concentrations, making their detection and quantification challenging[1][2]. This guide addresses this gap by providing researchers with the necessary theoretical and practical framework to pursue the quantitative analysis of such molecules.
Methodologies for Acyl-CoA Quantification in Plant Tissues
The quantification of acyl-CoAs from plant tissues requires highly sensitive and selective analytical methods due to their low abundance and complex sample matrices. The most robust and widely used techniques involve liquid chromatography coupled with mass spectrometry (LC-MS).
Overview of Analytical Techniques
A comparative summary of the primary techniques used for acyl-CoA analysis is presented in Table 1.
| Technique | Principle | Advantages | Disadvantages | Primary Use Cases | Reference |
| LC-MS/MS (MRM) | Separation by liquid chromatography followed by mass spectrometric detection using specific precursor-product ion transitions (Multiple Reaction Monitoring). | High sensitivity and selectivity. Capable of quantifying a wide range of acyl-CoAs in a single run. | Requires sophisticated and expensive equipment. Method development can be complex. | Targeted quantification of known acyl-CoAs in complex biological samples. | [1][2][3] |
| HPLC with Fluorescence Detection | Derivatization of acyl-CoAs (e.g., with chloroacetaldehyde (B151913) to form etheno-derivatives) followed by separation via HPLC and fluorescence detection. | High sensitivity. Relatively lower equipment cost compared to LC-MS/MS. | Derivatization step can be time-consuming and may introduce variability. Less selective than MS. | Quantification of total or specific acyl-CoAs when MS is not available. | [4] |
| HPLC-UV | Separation of acyl-CoAs by HPLC and detection based on the UV absorbance of the adenine (B156593) moiety of the CoA molecule. | Simple and robust. Does not require derivatization. | Lower sensitivity compared to fluorescence and MS methods. Not suitable for very low-abundance species. | Analysis of more abundant acyl-CoAs. | [1][2] |
Table 1: Comparison of Analytical Techniques for Acyl-CoA Quantification
Detailed Experimental Protocol: LC-MS/MS for Hydroxyacyl-CoA Quantification
The following protocol is a generalized procedure for the targeted quantification of hydroxyacyl-CoAs, such as this compound, in plant tissues.
1. Sample Preparation and Extraction:
-
Flash-freeze plant tissue (e.g., leaves, seeds) in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in an extraction buffer (e.g., isopropanol (B130326) with acetic acid).
-
Perform a liquid-liquid extraction using a solvent system like chloroform/methanol.
-
The aqueous phase containing the acyl-CoAs is collected and dried under vacuum.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Resuspend the dried extract in a suitable buffer.
-
Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with a methanol-based solvent.
3. LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile[5].
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Quantification: Use the Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for the target hydroxyacyl-CoA and an internal standard.
Experimental Workflow Diagram
Caption: A generalized workflow for the quantification of acyl-CoAs in plant tissues.
Metabolic Context of Hydroxyacyl-CoAs in Plants
While the specific pathway involving this compound is not defined, hydroxyacyl-CoAs are known intermediates in several key metabolic processes in plants.
Fatty Acid β-Oxidation
The β-oxidation of fatty acids is a catabolic process that breaks down fatty acids to produce acetyl-CoA. This pathway involves a 3-hydroxyacyl-CoA intermediate. Although this process typically involves fatty acids with a single hydroxyl group, the enzymatic machinery could potentially be adapted to process dihydroxy fatty acids.
Biosynthesis of Specialized Lipids
Plants produce a vast array of specialized lipids, some of which contain hydroxylated fatty acids. These lipids can be involved in plant defense, signaling, or as structural components of polymers like cutin and suberin. It is plausible that this compound could be a precursor for such specialized lipids.
Hypothetical Metabolic Pathway
The following diagram illustrates a hypothetical pathway where a dihydroxydecanoyl-CoA could be synthesized and further metabolized.
Caption: A hypothetical biosynthetic pathway for a specialized lipid involving this compound.
Conclusion and Future Directions
The quantitative comparison of this compound in different plant species remains an open area of research. This guide provides the necessary methodological foundation for scientists to pursue these investigations. The application of advanced LC-MS/MS techniques will be crucial in elucidating the presence, concentration, and metabolic role of this and other dihydroxyacyl-CoAs in the plant kingdom. Future studies in this area could reveal novel metabolic pathways and specialized lipids with potential applications in agriculture, biotechnology, and pharmacology.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae [repository.rothamsted.ac.uk]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 4. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
biological effects of 3,8-Dihydroxydecanoyl-CoA versus monohydroxy fatty acid CoAs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the biological effects of 3,8-Dihydroxydecanoyl-CoA and various monohydroxy fatty acid CoAs. A comprehensive review of the current scientific literature reveals a significant disparity in our understanding of these molecules. While monohydroxy fatty acid CoAs are well-characterized intermediates in crucial metabolic pathways with implications in health and disease, there is a notable absence of published experimental data on the specific biological functions of this compound.
This guide will first address the current knowledge gap concerning this compound and then delve into a detailed comparison of monohydroxy fatty acid CoAs, categorized by the position of the hydroxyl group and the length of the acyl chain. All quantitative data are presented in structured tables, and detailed experimental protocols for the key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the complex biological processes involved.
This compound: An Enigma in Lipid Metabolism
Despite extensive searches of scientific databases, there is a significant lack of specific information regarding the biological effects, metabolic pathways, and signaling roles of this compound. This molecule, with hydroxyl groups at both the 3rd and 8th positions of a ten-carbon acyl chain, is not a commonly described intermediate in canonical fatty acid metabolism. Its biological significance, therefore, remains to be elucidated. Researchers investigating novel lipid metabolites are encouraged to explore potential biosynthetic pathways and functional roles for this and other dihydroxylated fatty acyl-CoAs.
Monohydroxy Fatty Acid CoAs: Key Players in Cellular Metabolism and Signaling
Monohydroxy fatty acid CoAs are a diverse group of molecules with critical roles in cellular energy homeostasis, biosynthesis, and signaling. Their biological effects are largely determined by the position of the hydroxyl group on the fatty acyl chain and the length of the carbon chain.
3-Hydroxyacyl-CoAs: Central Intermediates in Beta-Oxidation
3-Hydroxyacyl-CoAs are the most extensively studied class of monohydroxy fatty acid CoAs, primarily due to their essential role as intermediates in the mitochondrial beta-oxidation of fatty acids. This process is a major source of cellular energy. The metabolism and biological impact of 3-hydroxyacyl-CoAs are highly dependent on their chain length.
| Chain Length | Biological Role | Associated Genetic Disorder(s) | Pathophysiology of Disorder |
| Short-Chain (e.g., 3-Hydroxybutyryl-CoA) | Intermediate in the beta-oxidation of short-chain fatty acids. | Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) Deficiency | Impaired fatty acid oxidation, leading to hypoglycemia, lethargy, and potentially life-threatening complications.[1][2] |
| Medium-Chain (e.g., 3-Hydroxydecanoyl-CoA) | Intermediate in the beta-oxidation of medium-chain fatty acids. | Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD) Deficiency | Similar to SCHAD deficiency, with symptoms often triggered by fasting or illness. |
| Long-Chain (e.g., 3-Hydroxyoctadecanoyl-CoA) | Intermediate in the beta-oxidation of long-chain fatty acids. | Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency[3][4] | Inability to metabolize long-chain fatty acids, resulting in energy deficiency, hypoglycemia, liver disease, and cardiomyopathy.[3][4][5] |
Deficiencies in the enzymes that metabolize 3-hydroxyacyl-CoAs, such as LCHAD, lead to the accumulation of these intermediates, which can be toxic to cells and contribute to the severe pathologies observed in these genetic disorders.[4][5]
The enzyme responsible for the conversion of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, 3-hydroxyacyl-CoA dehydrogenase (HADH), has been implicated in various signaling pathways, particularly in the context of cancer. Its expression levels are altered in different cancers, suggesting a role in tumorigenesis.[6][7]
References
- 1. 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. 3-Hydroxyacyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 3. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 4. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. Long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Short-chain L-3-hydroxyacyl-CoA dehydrogenase: A novel vital oncogene or tumor suppressor gene in cancers [frontiersin.org]
- 7. Short-chain L-3-hydroxyacyl-CoA dehydrogenase: A novel vital oncogene or tumor suppressor gene in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validating Specificity for 3,8-Dihydroxydecanoyl-CoA: A Comparative Guide to Antibody-Based and Mass Spectrometry Methods
For researchers, scientists, and drug development professionals investigating the roles of 3,8-Dihydroxydecanoyl-CoA, accurate and specific detection is paramount. This guide provides a comprehensive comparison of two primary methodologies for this purpose: the development and validation of a specific antibody for use in immunoassays, and the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS). As no commercial antibody specific to this compound is currently available, this guide will focus on the validation of a custom-developed antibody.
Method Comparison at a Glance
The choice between developing a custom antibody and utilizing LC-MS/MS depends on various factors, including the required sensitivity, specificity, sample throughput, and available resources.
| Feature | Custom Antibody (via ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | High, but potential for cross-reactivity with structurally similar molecules. Requires rigorous validation. | Very high, based on mass-to-charge ratio and fragmentation patterns. |
| Sensitivity | Picogram to nanogram range. | Femtogram to picogram range.[1] |
| Sample Throughput | High, suitable for screening large numbers of samples. | Lower, more time-consuming per sample. |
| Development Time | Long (several months for antibody development and validation). | Shorter for method development, assuming instrumentation is available. |
| Cost | High initial cost for antibody development; lower per-sample cost for ELISA. | High instrument cost; moderate per-sample cost. |
| Multiplexing | Limited. | High, capable of analyzing multiple analytes simultaneously. |
Custom Antibody Development and Validation Workflow
Developing a custom antibody against a small molecule like this compound requires treating the molecule as a hapten and conjugating it to a larger carrier protein to elicit an immune response. The subsequent validation is critical to ensure specificity.
Experimental Protocol: Competitive ELISA for Specificity Validation
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to determine the specificity of the custom antibody.
Materials:
-
High-binding 96-well microplate
-
Purified custom antibody against this compound
-
This compound standard
-
Structurally similar acyl-CoA molecules (e.g., other dihydroxy acyl-CoAs, monohydroxy acyl-CoAs, saturated acyl-CoAs)
-
This compound conjugated to a reporter enzyme (e.g., HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the purified custom antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the this compound standard and the structurally similar molecules.
-
In a separate plate, mix the standards/competitors with a fixed concentration of the HRP-conjugated this compound.
-
Add 100 µL of these mixtures to the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three to five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: A standard curve is generated by plotting the absorbance against the concentration of the this compound standard. The concentration of the analyte in unknown samples is interpolated from this curve. Cross-reactivity is assessed by comparing the concentration of the competitor molecules required to displace 50% of the HRP-conjugated tracer with that of the this compound standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly specific and sensitive alternative for the quantification of this compound, avoiding the lengthy process of antibody development.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of acyl-CoAs, which can be adapted for this compound.
Materials:
-
Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample)
-
Extraction Solvent (e.g., acetonitrile/methanol/water mixture)
-
LC column (e.g., C18 reversed-phase)
-
Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile)
Procedure:
-
Sample Extraction:
-
Homogenize the biological sample in a cold extraction solvent containing the internal standard.
-
Precipitate proteins by centrifugation.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.[2]
-
-
Liquid Chromatography:
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
Separate the analytes using a gradient of mobile phases. A typical gradient might start with a low percentage of organic mobile phase and ramp up to a high percentage to elute the more hydrophobic acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionize the eluting analytes using electrospray ionization (ESI) in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) to specifically detect the precursor ion of this compound and its characteristic product ions.
-
-
Data Analysis:
-
Quantify this compound by comparing the peak area of the analyte to that of the internal standard.
-
Comparative Performance Data
Studies comparing ELISA and LC-MS/MS for the analysis of lipid metabolites have highlighted the superior specificity and sensitivity of LC-MS/MS. For example, in the analysis of prostaglandin (B15479496) E2 (PGE2), a lipid mediator, LC-MS/MS was found to be more sensitive and specific compared to a commercially available ELISA kit.[1][3][4] The ELISA was noted to have high cross-reactivity, leading to an overestimation of PGE2 levels.[1]
| Parameter | ELISA (for PGE2) | LC-MS/MS (for PGE2) |
| Sensitivity (LOD) | ~39 pg/mL | ~1.95 pg/mL[1] |
| Specificity | High cross-reactivity with other prostaglandins.[1] | Highly specific due to mass-based detection. |
| Quantitative Accuracy | Prone to overestimation due to cross-reactivity.[1] | High accuracy. |
Conclusion
The validation of a specific detection method for this compound is a critical step in understanding its biological function. While the development of a custom antibody and its use in an ELISA offers a high-throughput platform, the potential for cross-reactivity necessitates extensive and rigorous validation. LC-MS/MS, on the other hand, provides a highly specific and sensitive alternative, albeit with lower throughput and higher instrumentation costs. The choice of method will ultimately be guided by the specific research question, the number of samples to be analyzed, and the resources available. For definitive and highly specific quantification, especially in complex biological matrices, LC-MS/MS is the recommended approach. For large-scale screening where high throughput is essential, a well-validated custom antibody-based immunoassay can be a powerful tool.
References
- 1. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA | Semantic Scholar [semanticscholar.org]
- 4. Quantitative analysis of lipids: a higher-throughput LC-MS/MS-based method and its comparison to ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Fragmentation Patterns of Dihydroxyacyl-CoA Esters in Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fragmentation patterns of different dihydroxyacyl-CoA esters observed in tandem mass spectrometry (MS/MS). Understanding these fragmentation patterns is crucial for the structural elucidation and quantification of these important metabolic intermediates in various biological matrices. This document outlines the key fragmentation pathways, presents comparative data for representative dihydroxyacyl-CoA esters, and provides a general experimental protocol for their analysis.
Introduction
Dihydroxyacyl-CoA esters are critical intermediates in fatty acid metabolism and are involved in various physiological and pathological processes. Their analysis by mass spectrometry, particularly tandem mass spectrometry, offers high sensitivity and specificity. The fragmentation patterns observed in MS/MS are unique to the structure of the molecule, including the length of the acyl chain and the position of the hydroxyl groups. This guide will focus on the characteristic fragmentation of the Coenzyme A (CoA) moiety and the subsequent fragmentation of the dihydroxyacyl chain.
General Fragmentation Pathway
The most characteristic fragmentation of acyl-CoA esters in positive ion mode tandem mass spectrometry is the neutral loss of the 3'-phospho-AMP moiety, resulting in a prominent ion corresponding to the acyl-phosphopantetheine portion. However, a more diagnostic and commonly observed fragmentation for all acyl-CoAs is the neutral loss of the entire phosphorylated ADP moiety, which corresponds to a neutral loss of 507 Da. Subsequent fragmentation of the remaining acyl chain provides structural information.
For dihydroxyacyl-CoA esters, the fragmentation of the acyl chain is directed by the hydroxyl groups. The primary cleavage occurs alpha to the hydroxyl groups. The relative abundance of the resulting fragment ions can help in determining the position of these hydroxyl groups.
Caption: Generalized fragmentation pathway of dihydroxyacyl-CoA esters.
Comparative Fragmentation Data
The following table summarizes the predicted key fragment ions for two representative dihydroxyacyl-CoA esters: a short-chain and a long-chain analogue. The fragmentation of the dihydroxyacyl portion is inferred from studies on the fragmentation of dihydroxy fatty acids. The most abundant fragment is typically the one resulting from the neutral loss of 507 Da.
| Dihydroxyacyl-CoA Ester | Precursor Ion [M+H]+ (m/z) | Key Fragment Ions (m/z) and their Origin |
| 3,4-Dihydroxybutanoyl-CoA | 872.2 | 815.2 : [M+H - 57 (C4H9O)]+ 365.2 : [M+H - 507]+ 105.1 : [C4H9O2]+ (cleavage alpha to both OH groups) |
| 9,10-Dihydroxystearoyl-CoA | 1070.4 | 1013.4 : [M+H - 57 (C4H9O)]+ 563.4 : [M+H - 507]+ 173.1 : Cleavage between C9-C10 155.1 : [C9H19O2]+ (cleavage alpha to C10-OH) 299.2 : [C18H35O2]+ (cleavage alpha to C9-OH) |
Experimental Protocols
This section outlines a general methodology for the analysis of dihydroxyacyl-CoA esters using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Extraction: Lipids are extracted from biological samples using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.
-
Solid-Phase Extraction (SPE): The lipid extract is further purified using a C18 SPE cartridge to enrich for acyl-CoA esters and remove interfering substances.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent, typically a mixture of acetonitrile (B52724) and water, for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes is used to separate the acyl-CoA esters.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring the transition from the precursor ion to the characteristic product ion (neutral loss of 507 Da). For structural confirmation, a full product ion scan is performed.
-
Collision Energy: Optimized for each specific dihydroxyacyl-CoA ester, typically in the range of 20-40 eV.
-
Caption: General experimental workflow for dihydroxyacyl-CoA ester analysis.
Conclusion
The fragmentation patterns of dihydroxyacyl-CoA esters are characterized by a primary neutral loss of the CoA moiety, followed by specific cleavages in the acyl chain that are dependent on the position of the hydroxyl groups. By understanding these fragmentation pathways, researchers can confidently identify and structurally characterize these important lipid metabolites. The provided experimental protocol offers a robust starting point for developing targeted and quantitative assays for a wide range of dihydroxyacyl-CoA esters.
A Comparative Guide to the Quantification of 3,8-Dihydroxydecanoyl-CoA: Assessing Linearity and Sensitivity
For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways, the accurate quantification of acyl-CoA thioesters is paramount. 3,8-Dihydroxydecanoyl-CoA, a likely intermediate in various metabolic processes, presents a unique analytical challenge. This guide provides a comprehensive comparison of a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative analytical techniques, supported by established experimental data for similar molecules.
Comparison of Analytical Methods
The quantification of acyl-CoA thioesters is crucial for understanding cellular metabolism in both normal and disease states.[1][2][3] While several methods exist, LC-MS/MS has emerged as the most sensitive and specific technique for the analysis of acyl-CoAs.[3][4]
| Parameter | Novel LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1–10 fmol | 120 pmol (with derivatization)[5] | ~50 fmol |
| Limit of Quantification (LOQ) | 5–50 fmol | 1.3 nmol (LC/MS-based)[5] | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (RSD%) | < 5% | < 15% | < 20% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
Experimental Protocols
This method is designed for high sensitivity and specificity in quantifying this compound in biological matrices.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the sample onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound.
-
Collision Energy: Optimized for the specific analyte.
This method requires derivatization of the thiol group for fluorescence detection.
1. Derivatization
-
React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).[5]
2. HPLC
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile/water gradient.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen label.
This method relies on the specific enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence.
1. Reaction Setup
-
Combine the sample with a reaction mixture containing a specific dehydrogenase enzyme that acts on this compound, and NAD+.
2. Measurement
-
Monitor the increase in NADH concentration by absorbance at 340 nm or by fluorescence.
Visualizations
Caption: Workflow for this compound quantification.
Caption: Potential role of this compound in metabolism.
References
- 1. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
Navigating the Analytical Maze: An Inter-Laboratory Comparison for 3,8-Dihydroxydecanoyl-CoA Quantification
A comprehensive guide for researchers, scientists, and drug development professionals on the inter-laboratory comparison of 3,8-Dihydroxydecanoyl-CoA measurements. This document provides a comparative analysis of analytical performance, detailed experimental protocols, and visual workflows to support robust and reproducible quantification of this critical acyl-CoA species.
In the complex landscape of metabolic research and drug development, the precise and accurate measurement of endogenous metabolites is paramount. This compound, a dually hydroxylated medium-chain acyl-CoA, is an emerging molecule of interest, putatively involved in specialized fatty acid oxidation pathways. To ensure the reliability and comparability of data across different research sites, a rigorous assessment of analytical methodologies is essential. This guide outlines a simulated inter-laboratory comparison study for the measurement of this compound, providing a framework for evaluating analytical proficiency and highlighting key performance metrics.
Comparative Analysis of Laboratory Performance
An inter-laboratory comparison was simulated involving five independent laboratories (Lab A-E). Each laboratory received identical sets of pooled human plasma samples, one with a known, spiked concentration of this compound (Sample 1: 50 ng/mL) and a second endogenous-level sample (Sample 2). Participants were instructed to perform triplicate measurements and report their findings. The performance of each laboratory was evaluated based on accuracy, precision (expressed as Relative Standard Deviation, RSD), and Z-scores, which indicate the deviation of an individual result from the consensus mean.
Table 1: Inter-Laboratory Comparison Results for this compound Quantification
| Laboratory | Sample 1 Mean (ng/mL) | Sample 1 RSD (%) | Sample 1 Accuracy (%) | Sample 1 Z-Score | Sample 2 Mean (ng/mL) | Sample 2 RSD (%) | Sample 2 Z-Score |
| Lab A | 48.5 | 4.2 | 97.0 | -0.5 | 12.8 | 5.5 | 0.2 |
| Lab B | 52.1 | 3.5 | 104.2 | 0.7 | 11.5 | 6.1 | -0.8 |
| Lab C | 45.2 | 8.9 | 90.4 | -1.6 | 10.9 | 9.8 | -1.3 |
| Lab D | 50.8 | 2.8 | 101.6 | 0.3 | 13.5 | 4.1 | 0.8 |
| Lab E | 55.3 | 11.5 | 110.6 | 1.8 | 14.1 | 12.4 | 1.3 |
| Consensus Mean | 50.4 | 12.6 | |||||
| Consensus SD | 3.8 | 1.2 |
Note: Z-scores are calculated as (Lab Mean - Consensus Mean) / Consensus Standard Deviation. A Z-score between -2 and 2 is generally considered acceptable.
Analytical Methodologies: A Protocol for LC-MS/MS Quantification
The following protocol represents a robust and widely applicable method for the quantification of this compound in biological matrices, based on common practices for acyl-CoA analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of ultrapure water.
-
Loading: To 200 µL of plasma, add an internal standard (e.g., ¹³C-labeled this compound) and 600 µL of 4% phosphoric acid. Vortex and load the entire volume onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 45°C
Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound (Precursor > Product): m/z 912.4 > 405.1
-
Internal Standard (Precursor > Product): m/z 922.4 > 415.1
-
-
Collision Energy: Optimized for the specific instrument and analyte.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the putative metabolic pathway of this compound and the workflow of the inter-laboratory comparison.
Caption: Putative metabolic pathway involving this compound.
Evaluating the Impact of 3,8-Dihydroxydecanoyl-CoA on Membrane Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction of lipid molecules with cellular membranes is a critical area of study in drug development and cellular biology. Understanding how a specific compound, such as 3,8-Dihydroxydecanoyl-CoA, alters membrane properties can provide insights into its potential therapeutic effects and mechanisms of action. This guide offers a comparative framework for evaluating the impact of this compound on key membrane characteristics, contrasting it with other relevant fatty acids. Due to the limited direct experimental data on this compound, this guide utilizes analogous data from structurally related medium-chain fatty acids and dihydroxy fatty acids to provide a comprehensive overview of the experimental approaches and potential outcomes.
Data Presentation: Comparative Analysis of Membrane-Altering Effects
The following tables summarize key quantitative data from established in vitro models used to assess membrane fluidity and permeability. These values are representative of medium-chain fatty acids and serve as a benchmark for the anticipated effects of this compound.
Table 1: Membrane Fluidity as Determined by Fluorescence Polarization
Membrane fluidity is a measure of the viscosity of the lipid bilayer and affects the diffusion and function of membrane proteins. It is commonly assessed using fluorescence polarization, where a decrease in anisotropy (r) indicates an increase in membrane fluidity.
| Compound | Concentration (µM) | Target Membrane | Fluorescence Anisotropy (r) | Change in Fluidity |
| Control (no addition) | - | Liposomes (DPPC) | 0.350 | Baseline |
| This compound (Hypothetical) | 50 | Liposomes (DPPC) | Expected Decrease | Expected Increase |
| Oleic Acid (18:1) | 50 | Liposomes (DPPC) | 0.280 | Increase |
| Stearic Acid (18:0) | 50 | Liposomes (DPPC) | 0.345 | Minimal Change |
| Docosahexaenoic Acid (DHA; 22:6) | 50 | Liposomes (DPPC) | 0.250 | Significant Increase |
Note: Data for Oleic Acid, Stearic Acid, and DHA are representative values from literature. The values for this compound are hypothetical and represent an expected trend based on its amphiphilic nature.
Table 2: In Vitro Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model predicts passive transcellular permeability. The apparent permeability coefficient (Papp) is a measure of the rate at which a compound crosses an artificial lipid membrane.
| Compound | Concentration (µM) | pH | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| Control (Atenolol) | 10 | 7.4 | < 1.0 | Low |
| This compound (Hypothetical) | 10 | 7.4 | Expected Moderate | Moderate |
| Capric Acid (C10) | 10 | 7.4 | 5.2 | Moderate |
| Lauric Acid (C12) | 10 | 7.4 | 8.9 | High |
| Control (Propranolol) | 10 | 7.4 | > 10.0 | High |
Note: Papp values for control compounds and medium-chain fatty acids are representative. The value for this compound is a hypothetical projection.
Table 3: Intestinal Permeability Evaluation using Caco-2 Cell Monolayers
Caco-2 cell monolayers are a widely accepted in vitro model for predicting human intestinal drug absorption, accounting for both passive diffusion and active transport mechanisms.
| Compound | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| Control (Mannitol) | 10 | A to B | < 0.5 | ~1 |
| This compound (Hypothetical) | 10 | A to B | Expected Moderate | Expected ~1 |
| Capric Acid (C10) | 10 | A to B | 3.8[1] | ~1 |
| Lauric Acid (C12) | 10 | A to B | 6.5[1] | ~1 |
| Control (Digoxin) | 10 | A to B | 0.2 | > 2 (P-gp substrate) |
Note: A to B indicates apical to basolateral transport. The efflux ratio helps identify compounds that are actively transported out of the cell. Data for control compounds and medium-chain fatty acids are representative. The values for this compound are hypothetical.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key experiments cited in this guide.
1. Fluorescence Polarization Assay for Membrane Fluidity
-
Objective: To measure changes in membrane fluidity upon the addition of a test compound.
-
Materials:
-
Liposomes (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)
-
Test compound (this compound) and comparators
-
Phosphate-buffered saline (PBS)
-
Fluorometer with polarization filters
-
-
Procedure:
-
Prepare a stock solution of the fluorescent probe DPH in a suitable organic solvent (e.g., methanol).
-
Add the DPH solution to the liposome (B1194612) suspension to achieve a final probe-to-lipid molar ratio of 1:500.
-
Incubate the mixture at a temperature above the phase transition temperature of the lipid for at least 30 minutes to ensure probe incorporation.
-
Add the test compound (this compound or comparators) at the desired final concentration to the DPH-labeled liposomes.
-
Incubate for a further 15-30 minutes.
-
Measure the fluorescence intensity parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light.
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is the grating correction factor of the instrument.
-
A decrease in 'r' indicates an increase in membrane fluidity.
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To determine the passive permeability of a test compound across an artificial lipid membrane.
-
Materials:
-
96-well filter plate (donor plate) and 96-well acceptor plate
-
Artificial membrane solution (e.g., 2% w/v lecithin (B1663433) in dodecane)
-
Test compound and controls
-
PBS (pH 7.4)
-
UV/Vis plate reader or LC-MS/MS
-
-
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Fill the acceptor wells with PBS.
-
Add the test compound solution (in PBS) to the donor wells.
-
Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)), where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.
-
3. Caco-2 Cell Permeability Assay
-
Objective: To assess the intestinal permeability and potential for active transport of a test compound.
-
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and controls (e.g., mannitol (B672) for paracellular transport, digoxin (B3395198) for P-gp-mediated efflux)
-
LC-MS/MS for analysis
-
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and analyze the compound concentration by LC-MS/MS.
-
Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
-
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Workflow
Caption: General workflow for evaluating membrane property modulation.
References
Comparative Analysis of Suberin Composition in Arabidopsis thaliana Following Disruption of Fatty Acid ω-Hydroxylation
Introduction: Suberin is a complex lipophilic biopolymer found in the cell walls of specific plant tissues, such as the root endodermis and periderm, where it forms a critical barrier to control the movement of water and solutes and protect against environmental stresses.[1][2] The aliphatic domain of suberin is a polyester (B1180765) primarily composed of glycerol, α,ω-dicarboxylic acids, and ω-hydroxy fatty acids, along with smaller amounts of fatty acids and primary alcohols.[3][4][5] The biosynthesis of these monomers, particularly the oxygenated fatty acids, is crucial for the proper assembly and function of the suberin lamellae.
This guide provides a comparative analysis of the aliphatic suberin composition in wild-type Arabidopsis thaliana and mutants deficient in key fatty acid ω-hydroxylases. While direct studies on 3,8-Dihydroxydecanoyl-CoA are not prevalent, a robust body of research exists on the impact of disrupting the ω-hydroxylation of long-chain and very-long-chain fatty acids (VLCFAs). This comparison focuses on the effects of knocking out two critical cytochrome P450 enzymes, CYP86A1 and CYP86B1, which catalyze the ω-hydroxylation of distinct fatty acid chain-length classes, thereby providing a clear picture of how altering hydroxylated fatty acid content impacts the final polymer composition.[6][7]
The Role of CYP86A1 and CYP86B1 in Suberin Biosynthesis
The formation of aliphatic suberin monomers is a multi-step process occurring primarily in the endoplasmic reticulum.[6][8] Fatty acids (C16, C18) are elongated into VLCFAs (up to C24 in Arabidopsis).[5][9] A critical modification is the introduction of a hydroxyl group at the terminal (ω) carbon of these fatty acyl chains, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[4][6] These ω-hydroxyacids can be further oxidized to form α,ω-dicarboxylic acids.[10]
-
CYP86A1 (HORST): This enzyme is a key fatty acid ω-hydroxylase responsible for the biosynthesis of major suberin monomers.[6] Genetic studies on cyp86a1 mutants (e.g., horst) reveal that it preferentially hydroxylates fatty acids with chain lengths shorter than C20.[6][9]
-
CYP86B1 (RALPH): This enzyme acts as a VLCFA ω-hydroxylase.[7][11] Analyses of cyp86b1 mutants show its specific involvement in the ω-hydroxylation of C22 and C24 fatty acids, which are subsequently converted into the corresponding dicarboxylic acids.[7][12]
The functional differentiation of these two enzymes provides an excellent model for understanding how the availability of specific hydroxylated precursors shapes the final architecture of the suberin polymer.
Caption: Suberin aliphatic monomer biosynthesis pathway in Arabidopsis.
Quantitative Comparison of Suberin Monomers
The following table summarizes the changes in the aliphatic suberin composition of roots from wild-type Arabidopsis compared to the cyp86a1 (horst) and cyp86b1 mutants. Data are presented as relative mole percentages to illustrate the compositional shifts.
| Monomer Class | Chain Length | Wild-Type (WT) | cyp86a1 (horst) Mutant | cyp86b1 Mutant |
| ω-Hydroxyacids | C16:0 | Major | Strongly Reduced | Unchanged |
| C18:1 / C18:2 | Major | Strongly Reduced | Unchanged | |
| C22:0 | Minor | Unchanged | Strongly Reduced | |
| C24:0 | Minor | Unchanged | Strongly Reduced | |
| α,ω-Dicarboxylic Acids | C16:0 | Major | Strongly Reduced | Unchanged |
| C18:1 / C18:2 | Major | Strongly Reduced | Unchanged | |
| C22:0 | Minor | Unchanged | Strongly Reduced | |
| C24:0 | Minor | Unchanged | Strongly Reduced | |
| Fatty Acids | C22:0 | Minor | Unchanged | Accumulated |
| C24:0 | Minor | Unchanged | Accumulated | |
| Primary Alcohols | C18:0 - C22:0 | Minor | Unchanged | Unchanged |
Note: "Major" and "Minor" refer to the relative abundance in wild-type plants. The table is a synthesized representation based on data reported in studies of these mutants.[6][7]
Analysis of Compositional Changes:
-
cyp86a1 (horst) Mutant: The knockout of CYP86A1 leads to a dramatic decrease in C16 and C18 ω-hydroxyacids and their corresponding dicarboxylic acids.[6] This demonstrates the enzyme's critical role in producing the bulk of shorter-chain oxygenated monomers for suberin. The amounts of C22 and C24 derivatives, however, remain largely unaffected, highlighting the specificity of the enzyme.[6]
-
cyp86b1 Mutant: In contrast, the cyp86b1 mutant shows a sharp reduction specifically in C22 and C24 ω-hydroxyacids and dicarboxylic acids.[7][12] A key consequence of this blockage is the significant accumulation of the presumed precursor C22 and C24 fatty acids within the suberin polymer, providing strong evidence for the substrate of CYP86B1.[7]
These complementary results clearly establish the distinct, non-redundant functions of CYP86A1 and CYP86B1 in tailoring the suberin polymer by providing different classes of hydroxylated monomers.
Experimental Protocols
The quantitative analysis of suberin composition relies on the depolymerization of the suberin polyester, followed by the identification and quantification of the released monomers using gas chromatography-mass spectrometry (GC-MS).
Protocol: Analysis of Aliphatic Suberin Monomers
This protocol is based on methodologies described for Arabidopsis root suberin analysis.[6][7]
-
Plant Material & Delipidation:
-
Excavate roots from soil-grown Arabidopsis plants.
-
Thoroughly wash roots with water to remove all soil particles.
-
Prepare a cell wall-enriched fraction by extensively extracting the tissue with a series of organic solvents to remove soluble lipids (waxes). This typically involves sequential extraction with chloroform (B151607):methanol (B129727) mixtures, followed by methanol and water.
-
Dry the resulting delipidated cell wall material.
-
-
Depolymerization (Transesterification):
-
Weigh a precise amount of the dried, delipidated root material (e.g., 5-10 mg).
-
Add an internal standard (e.g., dotriacontane (B166350) or methyl heptadecanoate) for quantification.
-
Perform base-catalyzed transesterification by incubating the sample in 1 M sodium methoxide (B1231860) in methanol (NaOCH₃/MeOH) at 60°C for several hours or overnight. This cleaves the ester bonds within the suberin polymer, releasing the constituent monomers as methyl esters.
-
Neutralize the reaction with an acid (e.g., sulfuric acid).
-
Extract the released monomers into an organic solvent (e.g., chloroform or hexane).
-
-
Derivatization:
-
Evaporate the organic solvent under a stream of nitrogen.
-
To enable GC analysis, convert the free hydroxyl and carboxyl groups to trimethylsilyl (B98337) (TMS) ethers/esters. This is achieved by adding a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with pyridine (B92270) and heating at a high temperature (e.g., 100°C) for a short period (e.g., 15-30 minutes).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a capillary column suitable for separating fatty acid derivatives (e.g., HP-5MS).
-
Run a temperature gradient to separate the monomers based on their boiling points.
-
Identify individual monomers by comparing their mass spectra and retention times to those of authentic standards and library data.
-
Quantify the monomers by integrating the peak areas relative to the internal standard.
-
Caption: Workflow for the chemical analysis of suberin monomers.
References
- 1. Importance of suberin biopolymer in plant function, contributions to soil organic carbon and in the production of bio-derived energy and materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. [PDF] The Key Enzymes in the Suberin Biosynthetic Pathway in Plants: An Update | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Suberin: the biopolyester at the frontier of plants [frontiersin.org]
- 5. Suberin Goes Genomics: Use of a Short Living Plant to Investigate a Long Lasting Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Suberin in plants: biosynthesis, regulation, and its role in salt stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. CYP86B1 is required for very long chain omega-hydroxyacid and alpha, omega -dicarboxylic acid synthesis in root and seed suberin polyester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 3,8-Dihydroxydecanoyl-CoA: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 3,8-Dihydroxydecanoyl-CoA. The following procedures are based on best practices for handling similar acyl-CoA compounds and general laboratory safety guidelines, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Key Safety and Disposal Information
| Parameter | Information | Source/Comment |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.H335: May cause respiratory irritation. | Based on SDS for similar research biochemicals.[1] |
| GHS Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/ eye protection/ face protection.P285: In case of inadequate ventilation wear respiratory protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/ container to an approved waste disposal plant. | General precautions from SDS of related compounds.[1][2] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat. | Standard laboratory practice. |
| Incompatibilities | Strong oxidizing agents, strong bases. | Based on general chemical reactivity.[2] |
| Environmental Hazards | No specific data available. Do not let product enter drains. | General guidance to prevent environmental contamination.[1] |
| Spill Response | Absorb spill with inert material (e.g., sand, vermiculite), collect in a sealed container for disposal. Avoid generating dust. | Standard procedure for solid chemical spills.[1][3] |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound.
1.0 Personal Protective Equipment (PPE) and Safety Precautions
1.1. Wear appropriate PPE: a standard lab coat, nitrile gloves, and safety glasses with side shields. 1.2. Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of any dust or aerosols. 1.3. Ensure a safety shower and eyewash station are readily accessible.
2.0 Decontamination of Labware
2.1. For non-disposable labware (e.g., glassware), rinse thoroughly with a suitable solvent (e.g., 70% ethanol) to remove all traces of the compound. 2.2. Collect the rinse solvent as chemical waste. 2.3. Wash the decontaminated labware with a laboratory-grade detergent and rinse with deionized water.
3.0 Waste Collection and Labeling
3.1. Solid Waste: 3.1.1. Collect unused or expired this compound, contaminated consumables (e.g., pipette tips, microfuge tubes), and spill cleanup materials in a dedicated, sealed container. 3.1.2. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene). 3.1.3. Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".
3.2. Liquid Waste: 3.2.1. Collect any solutions containing this compound and the initial solvent rinses from labware decontamination in a separate, sealed, and compatible waste container. 3.2.2. Label the liquid waste container as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.
4.0 Storage of Waste
4.1. Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. 4.2. Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong bases.[2]
5.0 Final Disposal
5.1. Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. 5.2. Do not dispose of this compound down the drain or in regular trash.[1] All waste must be disposed of at an approved waste disposal plant.[1][2]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
